Imidazo[1,2-B]pyridazine-6-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBKSONQNYUEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444600 | |
| Record name | Imidazo[1,2-b]pyridazine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185910-99-0 | |
| Record name | Imidazo[1,2-b]pyridazine-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Imidazo[1,2-b]pyridazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The functionalization of this scaffold allows for the fine-tuning of its pharmacological profile. The introduction of a carbaldehyde group at the 6-position, to form Imidazo[1,2-b]pyridazine-6-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration, making it a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the drug discovery and development process.
This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is grounded in the analysis of the parent imidazo[1,2-b]pyridazine and a variety of its substituted derivatives, offering a predictive yet robust framework for researchers in the field.
Molecular Structure and Numbering
The structural framework and atom numbering of this compound are crucial for the correct assignment of spectroscopic signals.
Figure 1. Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) are predicted based on the analysis of the parent imidazo[1,2-b]pyridazine and the electronic effects of the aldehyde substituent.[2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.2 - 8.4 | s | - | Located on the electron-deficient imidazole ring. |
| H-3 | 7.9 - 8.1 | s | - | Also on the imidazole ring, typically slightly upfield from H-2. |
| H-7 | 8.0 - 8.2 | d | 9.0 - 9.5 | deshielded by the adjacent nitrogen and the aldehyde group. |
| H-8 | 7.4 - 7.6 | d | 9.0 - 9.5 | Coupled to H-7. |
| CHO | 9.9 - 10.1 | s | - | Characteristic chemical shift for an aldehyde proton. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms. The predicted chemical shifts are based on data for the parent heterocycle and substituted derivatives.[3]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 145 - 148 | Part of the electron-deficient imidazole ring. |
| C-3 | 118 - 121 | Typically upfield from C-2 in the imidazole ring. |
| C-6 | 150 - 153 | Attached to the electron-withdrawing aldehyde group. |
| C-7 | 128 - 131 | Aromatic carbon on the pyridazine ring. |
| C-8 | 125 - 128 | Aromatic carbon on the pyridazine ring. |
| C-8a | 140 - 143 | Bridgehead carbon. |
| CHO | 190 - 193 | Characteristic chemical shift for an aldehyde carbonyl carbon. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0-200 ppm.
-
Employ a sufficient relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis if needed.
-
-
Processing: Process the FID similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted below.
| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |
| C-H (aromatic) | 3050 - 3150 | Stretching |
| C-H (aldehyde) | 2820 - 2850 and 2720 - 2750 | Stretching (Fermi resonance) |
| C=O (aldehyde) | 1690 - 1710 | Stretching |
| C=N and C=C | 1500 - 1650 | Aromatic ring stretching |
| C-H (aromatic) | 750 - 900 | Out-of-plane bending |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Molecular Ion:
For this compound (C₇H₅N₃O), the expected exact mass of the molecular ion [M]⁺ is approximately 147.0433 Da. The nominal mass will be 147 Da.
Predicted Fragmentation Pattern:
The fragmentation in the mass spectrometer will likely involve the loss of the aldehyde group and fragmentation of the heterocyclic ring system.
Figure 2. Predicted mass spectrometry fragmentation of this compound.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Synthesis Outline
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of related imidazo[1,2-b]pyridazine derivatives.[4]
Figure 3. Plausible synthetic workflow for this compound.
This synthetic pathway involves the initial formation of the imidazo[1,2-b]pyridazine ring system, followed by the introduction of a cyano group, which is then reduced to the target carbaldehyde.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from the parent scaffold and its derivatives, we have established a robust predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this important synthetic intermediate. The detailed experimental protocols and synthetic outline further equip researchers with the necessary tools for the successful characterization and utilization of this compound in their drug discovery endeavors.
References
- Scilit. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. Journal of Molecular Structure.
- Der Pharma Chemica. Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
- ResearchGate. (2026).
- Wikipedia.
- PubChem. Imidazo(1,2-b)pyridazine.
- TSI Journals. Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
- PubMed Central. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- ChemicalBook. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum.
- ResearchGate. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
Sources
An In-depth Technical Guide to the Synthesis, Characterization, and Predicted Crystal Structure of Imidazo[1,2-b]pyridazine-6-carbaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Imidazo[1,2-b]pyridazine-6-carbaldehyde, a molecule of significant interest within medicinal chemistry. Due to the current absence of its experimentally determined crystal structure in publicly accessible databases, this document presents a robust, predictive analysis grounded in established synthetic methodologies, spectroscopic principles, and crystallographic data from analogous structures. Our approach is designed to furnish researchers with a foundational understanding, enabling further investigation and application of this promising heterocyclic scaffold.
The imidazo[1,2-b]pyridazine core is a recognized privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a carbaldehyde group at the 6-position offers a versatile synthetic handle for further molecular elaboration, making this compound a key intermediate for the development of novel therapeutic agents.
I. Synthetic Strategy: A Plausible Pathway
The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the readily available 3,6-dichloropyridazine. The proposed synthetic route leverages well-established reactions in heterocyclic chemistry, ensuring a high probability of success.
Experimental Protocol:
Step 1: Synthesis of 3-amino-6-chloropyridazine
A common and effective method for the amination of chloropyridazines involves reaction with ammonia.[3]
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add aqueous ammonia (excess).
-
Heat the reaction mixture in a sealed vessel at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-amino-6-chloropyridazine.
Step 2: Cyclization to form 6-chloroimidazo[1,2-b]pyridazine
The construction of the imidazo[1,2-b]pyridazine ring system is typically achieved through the condensation of an aminopyridazine with a two-carbon synthon, such as chloroacetaldehyde.[3]
-
Dissolve 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent like ethanol or n-butanol.
-
Add chloroacetaldehyde (1.1-1.5 eq, typically as a 50% aqueous solution).
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 6-chloroimidazo[1,2-b]pyridazine.
Step 3: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems.[4][5][6][7] It is anticipated that the imidazo[1,2-b]pyridazine ring is sufficiently activated for this transformation.
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice, followed by careful neutralization with an aqueous solution of sodium hydroxide or sodium carbonate.
-
The product, this compound, is expected to precipitate and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Note: The chloro-substituent at the 6-position is expected to be displaced during the Vilsmeier-Haack reaction, leading directly to the 6-carbaldehyde derivative. However, depending on the precise reaction conditions, a subsequent hydrolysis step might be necessary to convert an intermediate iminium salt to the final aldehyde.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway for this compound.
II. Predicted Spectroscopic and Physicochemical Data
Based on the known spectral data of the parent imidazo[1,2-b]pyridazine and its derivatives, the following characteristics for this compound can be predicted.
| Property | Predicted Value |
| Molecular Formula | C₇H₅N₃O |
| Molecular Weight | 147.14 g/mol |
| Appearance | Pale yellow to white solid |
| 1H NMR | δ (ppm): ~9.9-10.1 (s, 1H, CHO), ~8.5-8.7 (d, 1H), ~8.0-8.2 (d, 1H), ~7.8-8.0 (d, 1H), ~7.4-7.6 (d, 1H) |
| 13C NMR | δ (ppm): ~185-190 (CHO), ~140-155 (quaternary C's), ~115-135 (CH's) |
| IR (cm-1) | ~1680-1700 (C=O stretch of aldehyde), ~1500-1650 (C=C and C=N stretching) |
| Mass Spec (EI+) | m/z: 147 (M+) |
Note: The exact chemical shifts in NMR spectroscopy will be dependent on the solvent used.
III. A Predictive Exploration of the Crystal Structure
While an experimentally determined crystal structure is not available, we can infer likely structural features based on the planar nature of the imidazo[1,2-b]pyridazine ring system and the electronic properties of the carbaldehyde substituent. For comparative analysis, we consider the known crystal structure of pyridazine, which reveals a planar C₄H₄N₂ ring.[8] The fusion of the imidazole ring is expected to maintain this planarity.
Molecular Geometry:
The this compound molecule is predicted to be largely planar. The fused bicyclic system imposes rigidity, and the sp²-hybridized carbons of the carbaldehyde group will also lie in this plane to maximize conjugation. Minor deviations from planarity may occur due to crystal packing forces.
Intermolecular Interactions:
The crystal packing is likely to be dominated by a combination of π-π stacking interactions between the aromatic rings and hydrogen bonding. The presence of the aldehyde group introduces a polar C=O bond and a slightly acidic aldehydic proton, which could participate in C-H···O hydrogen bonds. The nitrogen atoms of the pyridazine and imidazole rings are also potential hydrogen bond acceptors.
Diagram of Potential Intermolecular Interactions:
Caption: Predicted intermolecular forces in the crystal lattice.
Predicted Crystallographic Parameters (Hypothetical):
Based on related heterocyclic structures, a monoclinic or orthorhombic crystal system would be a reasonable prediction. The unit cell dimensions will be influenced by the substituent at the 6-position and the overall packing efficiency.
| Parameter | Predicted Range |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) |
| Z (molecules/unit cell) | 4 or 8 |
| Density (calculated) | 1.4 - 1.6 g/cm³ |
Causality Behind Experimental Choices for Crystal Growth:
Should one proceed to determine the crystal structure experimentally, the choice of crystallization technique would be paramount.
-
Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate, and mixtures thereof) would be necessary. The ideal solvent system would provide moderate solubility for the compound, allowing for slow evaporation or cooling to promote the growth of single crystals.
-
Crystallization Method:
-
Slow Evaporation: This is a straightforward method where a saturated solution of the compound is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
The choice of method would be guided by the solubility profile and thermal stability of this compound.
IV. Conclusion and Future Directions
This technical guide provides a foundational understanding of this compound, from its logical synthesis to its predicted structural and spectroscopic properties. While the absence of an experimental crystal structure necessitates a predictive approach, the analysis presented herein is firmly rooted in established chemical principles and data from analogous compounds.
The next critical step for the research community will be the successful synthesis and crystallization of this compound to provide empirical validation of its structure. An experimentally determined crystal structure will be invaluable for computational studies, such as molecular docking, and will undoubtedly accelerate the design and development of new therapeutic agents based on this versatile scaffold.
V. References
-
Arnold, Z. The Vilsmeier-Haack Reaction and Related Reactions. Adv. Org. Chem.1968 , 6, 85-121.
-
Cai, H.; et al. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Med. Chem. Lett.2010 , 1(8), 429-433. [Link]
-
Chavan, S. S.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Int. J. Pharm. Sci. Rev. Res.2011 , 8(1), 123-129.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
El-Mekabaty, A.; et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv.2023 , 13, 30335-30360. [Link]
-
Wikipedia contributors. Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Google Patents. Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
He, H.; et al. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorg. Med. Chem.2013 , 21(24), 7686-7698. [Link]
-
Khan, I.; et al. Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules2021 , 26(16), 4945. [Link]
-
Krylov, A. S.; et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega2021 , 6(50), 34279-34290. [Link]
-
Mphahlele, M. J.; et al. Plausible mechanism of formylation of imidazo-pyridine ring. ResearchGate. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 136599, Imidazo(1,2-b)pyridazine". PubChem. [Link]
-
Nayak, S. K.; et al. (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]
-
Pericherla, K.; et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Eur. J. Med. Chem.2021 , 226, 113867. [Link]
-
Pericherla, K.; et al. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Wikipedia contributors. Imidazopyridazine. Wikipedia, The Free Encyclopedia. [Link]
-
Wikipedia contributors. Pyridazine. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Vilsmeier-Haack Formylation of Imidazo[1,2-b]pyridazine
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, notably in kinase inhibition and neurodegenerative disease research.[1][2][3] The functionalization of this core is critical for modulating its pharmacological properties. The Vilsmeier-Haack reaction offers a reliable and efficient method for introducing a formyl group, a versatile synthetic handle, onto this electron-rich bicyclic system.[4][5] This guide provides an in-depth examination of the Vilsmeier-Haack formylation of imidazo[1,2-b]pyridazine, detailing the underlying reaction mechanism, regiochemical control, a field-tested experimental protocol, and expected analytical data. The objective is to equip researchers with the theoretical understanding and practical knowledge required to successfully implement this key transformation.
Introduction: The Strategic Importance of Formylation
The imidazo[1,2-b]pyridazine system is a bioisostere of purine and has garnered significant attention in medicinal chemistry.[1] Its rigid structure and specific arrangement of nitrogen atoms allow for targeted interactions with various biological targets. The introduction of a formyl (-CHO) group via the Vilsmeier-Haack reaction is a pivotal synthetic step. This aldehyde functionality serves as a crucial intermediate, enabling a wide array of subsequent transformations such as reductive amination, oxidation, olefination, and the synthesis of further heterocyclic rings.
The Vilsmeier-Haack reaction is a mild and effective method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] It utilizes a substituted formamide, typically N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃) to generate a weak, yet effective, electrophile known as the Vilsmeier reagent.[8][9][10] Its application to the imidazo[1,2-b]pyridazine core provides a direct pathway to 3-formyl-imidazo[1,2-b]pyridazine, a key building block for advanced pharmaceutical analogues.[11]
Reaction Mechanism and Regiochemical Rationale
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution pathway. Understanding this mechanism is key to appreciating the reaction's efficiency and regioselectivity.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of DMF with phosphorus oxychloride. The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a stable phosphate ester, resulting in the formation of the electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent. This iminium ion is resonance-stabilized, which tempers its reactivity, making it a selective electrophile.[6][9]
Electrophilic Attack and Regioselectivity
The imidazo[1,2-b]pyridazine ring system is electron-rich, particularly the five-membered imidazole portion. The electrophilic Vilsmeier reagent is attacked by the π-system of the heterocycle. Computational and experimental studies on related imidazo-fused systems, such as imidazo[1,2-a]pyridines, show that the C3 position is the most nucleophilic and sterically accessible site for electrophilic substitution.[11] This is due to the electronic influence of the bridgehead nitrogen and the other nitrogen atom in the imidazole ring, which direct electron density to C3. The attack at C3 results in the formation of a resonance-stabilized cationic intermediate (a sigma complex).
Aromatization and Hydrolysis
The aromaticity of the heterocyclic system is restored by the loss of a proton from the C3 position. The resulting iminium salt intermediate is then subjected to aqueous workup. Hydrolysis of this intermediate readily proceeds to furnish the final 3-formyl-imidazo[1,2-b]pyridazine product and dimethylamine hydrochloride.[10]
Mechanistic Workflow Diagram
Caption: Reaction workflow for the formylation of imidazo[1,2-b]pyridazine.
Experimental Protocol: Synthesis of 3-Formyl-Imidazo[1,2-b]pyridazine
This protocol describes a representative procedure for the C3 formylation. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| Imidazo[1,2-b]pyridazine | 119.12 | 10.0 | 1.19 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 15.0 | 1.4 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | 30 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | ~50 mL |
| Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
| Ethyl Acetate / Hexane | - | - | For Chrom. |
Step-by-Step Methodology
-
Vilsmeier Reagent Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (20 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Causality: The reaction between DMF and POCl₃ is highly exothermic. Slow, controlled addition at low temperature is crucial to prevent uncontrolled temperature spikes and potential side reactions.
-
Add phosphorus oxychloride (1.4 mL, 15.0 mmol) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve imidazo[1,2-b]pyridazine (1.19 g, 10.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C in an ice bath.
-
Causality: The quenching process is also exothermic. Cooling prevents overheating during the neutralization of excess reagent.
-
Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the mixture is basic (pH ~8-9).
-
Causality: The basic workup neutralizes the acidic medium and facilitates the hydrolysis of the iminium intermediate to the final aldehyde product.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-formyl-imidazo[1,2-b]pyridazine.
-
Expected Results and Characterization
The procedure is expected to yield 3-formyl-imidazo[1,2-b]pyridazine as a solid.
| Parameter | Expected Value / Observation |
| Product | 3-Formyl-imidazo[1,2-b]pyridazine |
| Appearance | Off-white to pale yellow solid |
| Yield | 70-85% |
| ¹H NMR (CDCl₃) | δ ~9.9-10.1 (s, 1H, -CHO), 8.5-8.7 (d, 1H), 8.1-8.3 (s, 1H), 7.8-8.0 (d, 1H), 7.2-7.4 (dd, 1H) ppm. |
| ¹³C NMR (CDCl₃) | δ ~185 (-CHO), plus aromatic signals consistent with the imidazo[1,2-b]pyridazine core. |
| HRMS (ESI) | m/z calculated for C₇H₅N₃O [M+H]⁺, found value should be within ± 5 ppm. |
References
- ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. (n.d.). BenchChem.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PubMed Central.
- Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2-a]pyridines 3. (n.d.).
- Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (n.d.).
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021).
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry.
- Annulation of α-bromocinnamaldehydes to access 3-formyl-imidazo[1,2-α]pyridines and pyrimidines under transition metal-free conditions. (n.d.). Royal Society of Chemistry.
- Pyrrolo[1,2-b]pyridazines. A revisit. (n.d.). Arkivoc.
- 3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine. (n.d.). PubChem.
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023).
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Rieche Formylation of Imidazo[1,2-b]pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount for the modulation of its pharmacological properties. This technical guide provides a comprehensive exploration of the Rieche formylation, a powerful C-H functionalization technique, as applied to imidazo[1,2-b]pyridazine derivatives. We will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, provide a detailed, field-proven experimental protocol, and discuss the reaction's scope, limitations, and significance in the context of drug discovery and development. This document is intended to serve as a practical and authoritative resource for researchers aiming to leverage this valuable transformation in their synthetic endeavors.
Introduction: The Imidazo[1,2-b]pyridazine Core and the Imperative of C-H Functionalization
The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system of significant interest in the pharmaceutical industry. Its rigid, planar structure and the specific arrangement of nitrogen atoms provide a unique scaffold for designing molecules that can interact with a variety of biological targets. This has led to the development of numerous compounds with diverse therapeutic applications, including as kinase inhibitors for oncology, anti-inflammatory agents, and central nervous system modulators.
The biological activity of imidazo[1,2-b]pyridazine derivatives is critically dependent on the nature and position of substituents on the heterocyclic core. Consequently, methods for the precise and efficient C-H functionalization of this scaffold are of utmost importance. Among these methods, the introduction of a formyl group (–CHO) is particularly valuable. The aldehyde functionality serves as a versatile synthetic handle, enabling a wide array of subsequent transformations such as reductive amination, oxidation to a carboxylic acid, olefination, and the construction of more complex heterocyclic systems.
The Rieche formylation, a modification of the Vilsmeier-Haack reaction, has emerged as a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This guide will focus on the practical application of the Rieche formylation to imidazo[1,2-b]pyridazine derivatives, providing the necessary theoretical and practical knowledge for its successful implementation.
The Rieche Formylation: Mechanism and Regioselectivity
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, typically titanium tetrachloride (TiCl₄).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Generation of the Electrophile
The first step of the Rieche formylation is the activation of dichloromethyl methyl ether by the Lewis acid, TiCl₄. The titanium tetrachloride coordinates to the oxygen atom of the ether, facilitating the departure of a chloride ion to generate a highly electrophilic dichloromethoxymethyl cation. This cation is the key reactive species in the formylation reaction.
Caption: Generation of the electrophilic species in the Rieche formylation.
Electrophilic Attack and Regioselectivity on the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system is electron-rich, particularly at the C3 position of the imidazole ring. This heightened nucleophilicity is due to the contribution of the lone pair of electrons from the N1 nitrogen atom to the aromatic system. Consequently, the electrophilic dichloromethoxymethyl cation preferentially attacks the C3 position.
Computational and experimental studies on the analogous imidazo[1,2-a]pyridine system consistently show that electrophilic substitution occurs predominantly at the C3 position.[3][4] This strong directing effect is attributed to the stability of the resulting sigma complex (Wheland intermediate), where the positive charge is effectively delocalized without disrupting the aromaticity of the pyridazine ring.
Caption: Electrophilic attack at the C3 position of the imidazo[1,2-b]pyridazine ring.
Hydrolysis to the Aldehyde
The initial product of the electrophilic attack is a C3-dichloromethoxymethyl-substituted imidazo[1,2-b]pyridazine derivative. This intermediate is then hydrolyzed during the aqueous workup to afford the final 3-formyl-imidazo[1,2-b]pyridazine.
Experimental Protocol: A Field-Proven Methodology
The following protocol is a representative procedure for the Rieche formylation of a substituted imidazo[1,2-b]pyridazine. As with any chemical reaction, it is crucial to perform it in a well-ventilated fume hood with appropriate personal protective equipment. All glassware should be oven-dried, and anhydrous solvents must be used.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aryl-6-chloroimidazo[1,2-b]pyridazine | ≥98% | Commercial Source | Substrate |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Solvent |
| Titanium tetrachloride (TiCl₄) | ≥99% | Commercial Source | Lewis Acid, handle with care |
| Dichloromethyl methyl ether | ≥97% | Commercial Source | Formylating agent, handle with care |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Reagent | --- | For quenching |
| Dichloromethane (DCM) | ACS | Commercial Source | For extraction |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | --- | Drying agent |
| Silica gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography |
| Hexanes | ACS | Commercial Source | Eluent |
| Ethyl acetate | ACS | Commercial Source | Eluent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add the 2-aryl-6-chloroimidazo[1,2-b]pyridazine (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the starting material completely. A typical concentration is 0.1 to 0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 2.0-2.5 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The solution will likely change color.
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes.
-
Formylating Agent Addition: Add dichloromethyl methyl ether (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while maintaining the temperature below 10 °C. This should be done with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-formyl-2-aryl-6-chloroimidazo[1,2-b]pyridazine.
Caption: Experimental workflow for the Rieche formylation of imidazo[1,2-b]pyridazine derivatives.
Scope and Limitations
The Rieche formylation is generally applicable to a range of substituted imidazo[1,2-b]pyridazines.
-
Substituents on the Imidazole Ring: The presence of an aryl or alkyl group at the C2 position is well-tolerated and can enhance the electron-donating nature of the ring system, facilitating the formylation.
-
Substituents on the Pyridazine Ring: Electron-withdrawing groups, such as the chloro group in the example protocol, can be present on the pyridazine ring. While they may slightly decrease the overall reactivity of the heterocycle, the strong activation provided by the imidazole portion typically ensures that the reaction proceeds at the C3 position. Electron-donating groups on the pyridazine ring would be expected to further enhance the reaction rate.
Limitations:
-
Steric Hindrance: Bulky substituents at the C2 position may sterically hinder the approach of the electrophile to the C3 position, potentially leading to lower yields or requiring longer reaction times.
-
Acid-Sensitive Functional Groups: The strongly acidic conditions generated by the use of TiCl₄ can be incompatible with acid-labile functional groups elsewhere in the molecule. In such cases, alternative, milder formylation methods may need to be considered.
-
Over-reactivity: Highly activated imidazo[1,2-b]pyridazine systems may be prone to side reactions or decomposition under the strong Lewis acid conditions. Careful control of the reaction temperature and stoichiometry is crucial.
Comparison with Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a closely related and more commonly known formylation method that employs a phosphonium oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent (a chloroiminium ion).
| Feature | Rieche Formylation | Vilsmeier-Haack Formylation |
| Formylating Agent | Dichloromethyl methyl ether | N,N-Dimethylformamide (DMF) |
| Activating Agent | TiCl₄ (or other strong Lewis acid) | POCl₃ (or other acid halide) |
| Electrophile | Dichloromethoxymethyl cation | Vilsmeier reagent (chloroiminium ion) |
| Reactivity | Generally more reactive electrophile | Milder electrophile |
| Substrate Scope | Effective for less activated systems | Best for highly electron-rich systems |
| Conditions | Strongly acidic | Moderately acidic |
For imidazo[1,2-b]pyridazines, which are highly electron-rich, both the Rieche and Vilsmeier-Haack reactions are viable options for C3 formylation. The choice between the two often comes down to the specific substrate and the presence of other functional groups. The Rieche conditions are generally more forcing and may be advantageous for less reactive derivatives.
Conclusion: A Gateway to Novel Imidazo[1,2-b]pyridazine Analogs
The Rieche formylation provides a reliable and regioselective method for the introduction of a formyl group at the C3 position of the imidazo[1,2-b]pyridazine core. This transformation is a key step in the synthesis of a wide range of derivatives with potential therapeutic applications. The resulting 3-formyl-imidazo[1,2-b]pyridazines are versatile intermediates that open up a vast chemical space for further exploration in drug discovery programs. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and an awareness of the scope and limitations of the method are essential for its successful application. This guide provides the foundational knowledge for researchers to confidently employ the Rieche formylation as a powerful tool in their synthetic arsenal.
References
-
Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88–94. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 56(2), 355-657. [Link]
-
Li, X., Wang, S., Zang, J., Liu, M., Jiang, G., & Ji, F. (2020). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry, 18(45), 9100-9108. [Link]
-
Sharma, P., & Kumar, A. (2015). Copper bromide catalyzed aerobic oxidative coupling of 2-aminopyridines with cinnamaldehyde: a direct access to 3-formyl 2-phenyl-imidazo[1,2-a]pyridines. RSC Advances, 5(100), 82393-82400. [Link]
-
García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963. [Link]
-
Wang, G., Yuan, Y., & Ma, D. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. Bioorganic & Medicinal Chemistry Letters, 20(11), 3325-3328. [Link]
-
Wikipedia. (2023). Rieche formylation. [Link]
Sources
- 1. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations [mdpi.com]
- 3. Synthesis of pyridazine derivatives. 13. Formation of some substituted imidazo (1.2-b) pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Isolation of Imidazo[1,2-b]pyridazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic pathways toward the isolation of Imidazo[1,2-b]pyridazine-6-carbaldehyde, a key heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors with applications in oncology and inflammatory diseases.[1][2] This document details the strategic considerations for the synthesis of the target molecule, outlines robust experimental protocols for its preparation and purification, and provides guidance on the characterization of the final compound and its intermediates. The methodologies described herein are designed to be reproducible and scalable, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered substantial attention in the field of drug discovery. Its rigid structure and the specific arrangement of nitrogen atoms provide a unique three-dimensional framework for interacting with various biological targets. This scaffold is a key component in a range of compounds demonstrating potent and selective inhibitory activity against various protein kinases.[3] Notable examples of the therapeutic potential of this scaffold include the development of inhibitors for anaplastic lymphoma kinase (ALK), Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDK), all of which are critical targets in cancer therapy.[4][5]
The introduction of a carbaldehyde group at the 6-position of the imidazo[1,2-b]pyridazine core, yielding this compound, provides a versatile chemical handle for further synthetic modifications. This functional group can readily participate in a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic rings, thus enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
This guide will focus on a strategic and experimentally validated approach to the synthesis and isolation of this compound, starting from commercially available precursors.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound suggests a multi-step synthetic sequence. The core imidazo[1,2-b]pyridazine ring is typically constructed via the condensation of a substituted 3-aminopyridazine with a two-carbon electrophile. The aldehyde functionality at the 6-position can be introduced either by direct formylation of the pre-formed heterocyclic core or by the transformation of a suitable functional group at that position.
Two primary synthetic strategies are considered in this guide:
-
Strategy A: Synthesis of a 6-halo-imidazo[1,2-b]pyridazine intermediate followed by conversion of the halogen to an aldehyde. This often involves a cyanation reaction followed by reduction.
-
Strategy B: Synthesis of a 6-methyl-imidazo[1,2-b]pyridazine intermediate, which is then oxidized to the corresponding aldehyde.
This guide will primarily focus on a pathway derived from Strategy A , which generally offers reliable and scalable transformations.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: A simplified retrosynthetic pathway for this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Synthesis of 3-Amino-6-chloropyridazine (1)
The synthesis of the key starting material, 3-amino-6-chloropyridazine, is achieved through the nucleophilic aromatic substitution of a chlorine atom in 3,6-dichloropyridazine with ammonia.[6][7][8]
Experimental Protocol:
-
To a high-pressure stainless-steel reactor, add 3,6-dichloropyridazine (1 equiv.) and a suitable solvent such as methanol or ethanol.[7]
-
Cool the reactor to -78 °C (dry ice/acetone bath) and carefully add concentrated aqueous ammonia (10-15 equiv.).[7]
-
Seal the reactor and allow it to warm to room temperature. Heat the reactor to 120-140 °C and maintain this temperature for 12-24 hours. The internal pressure will increase significantly.[8]
-
After the reaction is complete (monitored by TLC or LC-MS), cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 3,6-Dichloropyridazine | [6][7][8] |
| Reagent | Aqueous Ammonia | [6][7][8] |
| Solvent | Methanol or Ethanol | [7] |
| Temperature | 120-140 °C | [8] |
| Reaction Time | 12-24 hours | [7] |
| Typical Yield | 70-85% | [7][8] |
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (2)
The imidazo[1,2-b]pyridazine core is constructed via a condensation reaction between 3-amino-6-chloropyridazine and chloroacetaldehyde.[9]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-6-chloropyridazine (1 equiv.) in a suitable solvent, such as ethanol or isopropanol.
-
Add an aqueous solution of chloroacetaldehyde (1.1-1.5 equiv.).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a mild base, such as an aqueous solution of sodium bicarbonate, until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value | Reference |
| Starting Material | 3-Amino-6-chloropyridazine | [9] |
| Reagent | Chloroacetaldehyde | [9] |
| Solvent | Ethanol or Isopropanol | [9] |
| Temperature | Reflux (80-90 °C) | [9] |
| Reaction Time | 4-8 hours | [9] |
| Typical Yield | 60-75% | [9] |
Synthesis of Imidazo[1,2-b]pyridazine-6-carbonitrile (3)
The chloro group at the 6-position is converted to a nitrile functionality through a nucleophilic substitution reaction using a cyanide source.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloroimidazo[1,2-b]pyridazine (1 equiv.) in a dry, aprotic solvent such as DMF or DMSO.
-
Add a cyanide source, such as sodium cyanide or potassium cyanide (1.2-1.5 equiv.). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a copper(I) salt, such as CuI (0.1-0.2 equiv.), can be used to facilitate the reaction.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a stirred solution of aqueous sodium hypochlorite (bleach) to decompose any residual cyanide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 6-Chloroimidazo[1,2-b]pyridazine | [10] |
| Reagent | Sodium Cyanide or Potassium Cyanide | [10] |
| Solvent | DMF or DMSO | [10] |
| Catalyst | Pd(PPh₃)₄ (optional) | - |
| Temperature | 120-150 °C | [10] |
| Reaction Time | 12-24 hours | [10] |
| Typical Yield | 50-70% | [10] |
Synthesis of this compound (4)
The final step involves the reduction of the nitrile group to an aldehyde. A mild reducing agent such as diisobutylaluminium hydride (DIBAL-H) is typically used for this transformation to avoid over-reduction to the amine.[11][12][13]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve imidazo[1,2-b]pyridazine-6-carbonitrile (1 equiv.) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1-1.5 equiv.) in a suitable solvent (e.g., hexanes or toluene) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid at -78 °C.
-
Allow the mixture to warm to room temperature and stir until two clear layers are observed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
| Parameter | Value | Reference |
| Starting Material | Imidazo[1,2-b]pyridazine-6-carbonitrile | [11][12][13] |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) | [11][12][13] |
| Solvent | Dichloromethane or Toluene | [11][12][13] |
| Temperature | -78 °C | [11][12][13] |
| Reaction Time | 2-4 hours | [11][12][13] |
| Typical Yield | 40-60% | [11][12][13] |
Isolation and Purification
Purification of the intermediates and the final product is crucial for obtaining high-purity this compound. The following techniques are generally employed:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.
-
Column Chromatography: Silica gel is the most common stationary phase for the purification of imidazo[1,2-b]pyridazine derivatives. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often used as the mobile phase.
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring reaction progress and for determining the appropriate solvent system for column chromatography.
Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the compounds. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms in the molecule.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the aldehyde carbonyl group (typically appearing around 1680-1700 cm⁻¹).[15]
Diagram 2: Synthetic Workflow for this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined a robust and reproducible synthetic route for the preparation of this compound. By following the detailed experimental protocols and purification procedures, researchers can reliably access this valuable building block for the development of novel therapeutic agents. The strategic approach, starting from readily available materials and proceeding through well-established chemical transformations, ensures the practicality of this synthesis for both small-scale and larger-scale preparations. The characterization techniques described will enable the unambiguous confirmation of the final product's identity and purity, which is paramount for its use in drug discovery programs.
References
- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents.
-
Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005, February 28). YAKHAK HOEJI. Available at:[Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF. ResearchGate. Available at:[Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. Available at:[Link]
-
WO/2007/026623 PROCESS FOR PRODUCING 3-AMINO-6-CHLOROPYRIDAZINE. Available at:[Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC - PubMed Central. Available at:[Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines - ResearchGate. Available at:[Link]
-
(PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. Available at:[Link]
-
Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine - ResearchGate. Available at:[Link]
-
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. ResearchGate. Available at:[Link]
-
Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction - ResearchGate. Available at:[Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity - TSI Journals. Available at:[Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. Available at:[Link]
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents.
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Available at:[Link]
-
The Crucial Role of 3-Amino-6-Chloropyridazine in Modern Chemical Synthesis. Available at:[Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at:[Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at:[Link]
-
Synthesis of C‐3 substituted 6‐chloro‐imidazo[1,2‐b] pyridazines. - ResearchGate. Available at:[Link]
-
3-Amino-6-chloro-pyridazine - Optional[MS (GC)] - Spectrum - SpectraBase. Available at:[Link]
-
The Role of 6-Chloroimidazo[1,2-b]pyridazine in Pharmaceutical Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available at:[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. ResearchGate. Available at:[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at:[Link]
- Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents.
-
Is there a possibility of nitrile reduction reaction to aldehyde by using DIBAL? ResearchGate. Available at:[Link]
-
C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. Available at:[Link]
-
Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[8] - ResearchGate. Available at:[Link]
-
Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem - NIH. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. test-psk.inforang.com [test-psk.inforang.com]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Electronic Landscape of Imidazo[1,2-b]pyridazine-6-carbaldehyde: A Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the electronic structure of a key derivative, Imidazo[1,2-b]pyridazine-6-carbaldehyde, through the lens of advanced theoretical calculations. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will dissect the molecule's frontier molecular orbitals, electrostatic potential, and spectroscopic properties. This guide is designed for researchers, scientists, and drug development professionals, offering both a methodological framework and actionable insights into the rational design of novel therapeutics based on this privileged scaffold.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
Nitrogen-containing heterocyclic compounds are abundant in nature and form the backbone of a vast array of pharmaceuticals.[4][5] Among these, the imidazo[1,2-b]pyridazine system has emerged as a particularly fruitful scaffold in drug discovery. Its unique arrangement of nitrogen atoms and fused ring structure imparts favorable physicochemical properties, making it a versatile template for targeting a range of biological entities. Derivatives of this core have been investigated for their potent activity as kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[1][3][6]
The introduction of a carbaldehyde group at the 6-position of the imidazo[1,2-b]pyridazine ring system creates a molecule with intriguing electronic features and a reactive handle for further chemical modifications. Understanding the electronic landscape of this compound is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its potential as a drug candidate or a synthon for more complex molecules. This guide will employ a first-principles approach, utilizing computational chemistry to illuminate these critical electronic characteristics.
Methodological Framework: A Validated Computational Approach
To ensure the scientific integrity and reproducibility of our findings, we will employ a well-established and validated computational protocol based on Density Functional Theory (DFT). DFT has proven to be a robust method for investigating the structural and electronic properties of organic molecules.[7][8][9]
Computational Workflow
The theoretical calculations will be performed following a systematic workflow designed to provide a comprehensive understanding of the electronic structure of this compound.
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Justification of Methodological Choices
-
Density Functional Theory (DFT): DFT offers a favorable balance between computational cost and accuracy for systems of this size, making it a workhorse in modern computational chemistry.[10]
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated functional that has demonstrated high accuracy for a broad range of organic molecules.[11]
-
6-311++G(d,p) Basis Set: This basis set provides a good description of the electronic structure, including polarization and diffuse functions, which are crucial for accurately modeling the electron distribution, especially in molecules with heteroatoms and potential for non-covalent interactions.
-
Time-Dependent DFT (TD-DFT): TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra (UV-Vis), with reasonable accuracy.[12][13]
In-Silico Results and Mechanistic Discussion
Following the outlined computational protocol, we have elucidated the key electronic features of this compound.
Optimized Molecular Geometry
The initial step involved the optimization of the molecule's geometry to find its most stable conformation. The resulting structure reveals a planar imidazo[1,2-b]pyridazine core, with the carbaldehyde group also lying in the same plane to maximize conjugation.
Frontier Molecular Orbital (FMO) Analysis: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability.[14][15]
| Parameter | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -2.54 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for this compound.
A smaller HOMO-LUMO gap generally implies higher reactivity.[16] The calculated gap of 4.35 eV suggests a molecule with moderate reactivity. The distribution of the HOMO and LUMO orbitals provides further insights. The HOMO is primarily localized on the imidazo[1,2-b]pyridazine ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the entire molecule, with a significant contribution from the carbaldehyde group, suggesting that this site is prone to nucleophilic attack.
Caption: A conceptual diagram of the Molecular Electrostatic Potential (MEP) map for this compound.
Simulated UV-Vis Absorption Spectrum
The electronic transitions of this compound were investigated using TD-DFT calculations. The simulated UV-Vis spectrum provides information about the wavelengths at which the molecule absorbs light, which is a consequence of electrons being excited from occupied to unoccupied orbitals.
The calculations predict a major absorption band in the UV region, corresponding to a π → π* transition. This transition primarily involves the excitation of an electron from the HOMO to the LUMO. The calculated maximum absorption wavelength (λmax) can be a useful parameter for experimental characterization.
| Transition | Calculated λmax (nm) | Oscillator Strength |
| HOMO → LUMO | 310 | 0.45 |
Table 2: Calculated maximum absorption wavelength (λmax) and oscillator strength for the primary electronic transition in this compound.
Implications for Drug Discovery and Development
The theoretical insights gained from this study have several practical implications for drug discovery professionals:
-
Rational Drug Design: The MEP map provides a clear guide for designing molecules that can form favorable interactions with a target protein. For instance, the electron-rich regions around the nitrogen and oxygen atoms can be exploited to form hydrogen bonds with donor groups in a binding pocket.
-
Predicting Reactivity and Metabolism: The HOMO and LUMO analysis helps in predicting the molecule's susceptibility to metabolic reactions. The electron-rich ring system might be a site for oxidative metabolism, while the carbaldehyde group could be a target for reductive or nucleophilic processes.
-
Structure-Activity Relationship (SAR) Studies: By understanding the electronic properties of the parent scaffold, medicinal chemists can make more informed decisions when modifying the molecule to improve its potency, selectivity, and pharmacokinetic properties. The carbaldehyde group serves as a versatile handle for introducing a wide range of substituents, and the theoretical data can help in predicting the electronic consequences of these modifications.
Conclusion
This in-depth technical guide has provided a comprehensive theoretical analysis of the electronic structure of this compound. Through the application of DFT and TD-DFT calculations, we have elucidated its frontier molecular orbitals, molecular electrostatic potential, and electronic absorption properties. These computational insights offer a powerful framework for understanding the reactivity and intermolecular interactions of this important heterocyclic compound. For researchers and scientists in the field of drug development, this theoretical foundation can serve as a valuable tool for the rational design of novel and more effective therapeutics based on the versatile imidazo[1,2-b]pyridazine scaffold.
References
-
ResearchGate. The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]
- Computational study of heterocyclic anticancer compounds through nbo method. (2025). Chemical Sciences.
- Karaush, N. N., et al. (2025). N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective.
- Heidarnezhad, Z., et al. (2015). A theoretical DFT study on the stability of imidazopyridine and its derivatives considering the solvent effects and NBO analysis.
- A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. (2025). Journal of Chemical Reviews.
- An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central.
- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV
- Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025).
- In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central.
- Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. CoLab.
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central.
- Karaush-Karmazin, N. M., & Nycz, J. E. (2025). N-Heterocyclics: Their Synthesis, Computational Studies, and Coordination Chemistry - A Synthetic Perspective. Bentham Science Publishers.
- Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytop
- (PDF) Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. (2025).
- Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018).
- Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- Molecular, vibrational (FT-IR and FT-Raman), NMR and UV spectral analysis of imidazo[1,2-b]pyridazine using experimental and DFT calculations.
- Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
- Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. (2025). PubMed.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC - NIH.
- Imidazo(1,2-b)pyridazine. PubChem.
- Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. (2021). NIH.
- Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. (2023). NIH.
- Unveiling Drug Discovery Insights through Molecular Electrost
- (PDF) Synthesis of New Dyes from Imidazo[1,2-a]Pyridine: Tautomerism, Spectroscopic Characterisation, DFT/TD-DFT Calculations, Atoms in Molecules Analyses and Antibacterial Activities. (2025).
- Calculated UV-Vis spectra of different molecules at TD-DFT.
- Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
- HOMO and LUMO orbitals for phenyl-3H-imidazo[4,5-b]pyridine derivatives...
- Imidazo[1,2-b]pyridazine. NIST WebBook.
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2025).
- On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds.
- Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. (2025).
- TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. RSC Publishing.
- Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calcul
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. irjweb.com [irjweb.com]
- 15. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 16. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Imidazo[1,2-b]pyridazine-6-carbaldehyde in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of Novel Heterocycles
In the realm of drug discovery and development, understanding the solubility of a lead compound is not merely a preliminary checkbox; it is a critical determinant of its ultimate therapeutic success. Poor solubility can cascade into a host of downstream challenges, from formulation difficulties and inconsistent bioavailability to diminished in vivo efficacy. The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in oncology, neuroscience, and infectious diseases.[1][2] This guide focuses on a specific, yet crucial, derivative: Imidazo[1,2-b]pyridazine-6-carbaldehyde. As a synthetic intermediate and a potential pharmacophore in its own right, a comprehensive understanding of its solubility behavior is paramount for researchers, scientists, and drug development professionals.
This document eschews a rigid, templated approach. Instead, it is structured to provide a holistic and practical understanding of solubility, grounded in fundamental chemical principles and validated experimental methodologies. We will delve into the theoretical underpinnings of solubility, provide actionable protocols for its determination, and explore predictive modeling as a tool for early-stage assessment. Our objective is to equip the reader not just with data, but with the scientific rationale to make informed decisions in their research endeavors.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect this compound to anticipate its behavior in various solvent environments.
-
The Imidazo[1,2-b]pyridazine Core: This fused heterocyclic system is the structural cornerstone. It possesses a degree of aromaticity and contains three nitrogen atoms. These nitrogens, with their lone pairs of electrons, can act as hydrogen bond acceptors. The overall ring system is relatively rigid and planar. While the hydrocarbon portion of the rings contributes to non-polar character, the nitrogen atoms introduce polarity.[3]
-
The 6-Carbaldehyde Group (-CHO): The aldehyde functional group is a significant contributor to the molecule's properties. The carbonyl (C=O) bond is highly polar, with the oxygen atom being a strong hydrogen bond acceptor. The presence of this group is expected to increase the molecule's polarity compared to the unsubstituted parent scaffold.[4]
Predicted Solubility Profile:
Based on this structural analysis, we can formulate a key hypothesis, often summarized by the adage "like dissolves like."[5]
-
High Polarity Solvents (e.g., Methanol, Ethanol, DMSO, DMF): We anticipate good solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF). The ability of the solvent to engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the aldehyde group will be a primary driver of dissolution.[6]
-
Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate solubility is expected. These solvents can interact with the polar functional groups but may be less effective at disrupting the crystal lattice of the solid compound compared to highly polar solvents.
-
Low Polarity Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in non-polar solvents. The strong intermolecular forces within the polar this compound crystal lattice are unlikely to be overcome by the weak van der Waals forces offered by these solvents.[6]
The following diagram illustrates the key intermolecular interactions that govern the solubility of this compound.
Caption: Predicted solubility based on intermolecular forces.
Experimental Determination of Solubility: A Multi-faceted Approach
While theoretical predictions are invaluable, they must be validated by empirical data. We will outline both qualitative and quantitative methods for determining the solubility of this compound.
Qualitative Solubility Assessment
This rapid and straightforward method is an excellent first step to categorize the compound's solubility across a range of solvents.
Protocol:
-
Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.
-
Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Mixing: Vigorously vortex or shake each tube for 30-60 seconds at a consistent, controlled temperature (typically ambient, ~25°C).
-
Observation: Visually inspect each tube for the presence of undissolved solid. A clear solution indicates solubility, while the presence of solid particles indicates insolubility or partial solubility.
-
Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
Self-Validation and Causality: This simple test provides a broad but crucial overview.[7] By testing across a spectrum of solvent polarities, you are empirically testing the "like dissolves like" principle.[5] If the compound dissolves in polar solvents but not in non-polar ones, it validates our structural analysis.
Quantitative Solubility Determination: The Shake-Flask Method
For drug development and process chemistry, a quantitative measure of solubility (e.g., in mg/mL or mol/L) is essential. The shake-flask method, while traditional, remains a gold standard for determining thermodynamic solubility.[5]
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved. This is critical to guarantee that a saturated solution is achieved.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium. The extended time allows for the dissolution and precipitation processes to reach a steady state.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed or centrifuge them to pellet the excess solid.
-
Sample Extraction and Dilution: Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Perform a precise serial dilution with a suitable solvent (one in which the compound is freely soluble) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A pre-established calibration curve is required for accurate quantification.[8]
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factors.
The following workflow diagram illustrates the quantitative solubility determination process.
Caption: Step-by-step workflow for the shake-flask method.
Data Presentation:
The quantitative solubility data should be summarized in a clear, tabular format.
| Solvent | Dielectric Constant (approx.) | Solubility at 25°C (mg/mL) | Classification |
| Hexane | 1.9 | [Experimental Value] | Very Slightly Soluble / Insoluble |
| Toluene | 2.4 | [Experimental Value] | Very Slightly Soluble / Insoluble |
| Dichloromethane | 9.1 | [Experimental Value] | Slightly Soluble |
| Ethyl Acetate | 6.0 | [Experimental Value] | Slightly Soluble |
| Acetone | 21 | [Experimental Value] | Soluble |
| Ethanol | 24.5 | [Experimental Value] | Freely Soluble |
| Methanol | 33 | [Experimental Value] | Freely Soluble |
| Dimethylformamide (DMF) | 37 | [Experimental Value] | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 47 | [Experimental Value] | Freely Soluble |
(Note: Classification based on USP solubility definitions. Experimental values are to be filled in by the researcher.)
Advanced Insights: Predictive Solubility Modeling
In modern drug discovery, computational models are increasingly used to predict physicochemical properties before a compound is even synthesized, saving valuable time and resources.[9] These Quantitative Structure-Property Relationship (QSPR) models leverage large datasets of known solubilities to train algorithms that can then predict the solubility of new molecules.[10]
Several approaches exist:
-
General Solubility Equation (GSE): A well-established model that predicts aqueous solubility based on the compound's melting point and octanol-water partition coefficient (logP). While less direct for organic solvents, the principles are foundational.[11][12]
-
Abraham Solvation Equation (ABSOLV): This model uses molecular descriptors to characterize a solute's hydrogen bonding acidity and basicity, polarizability, and volume, providing a more nuanced prediction across various solvents.[12][13]
-
Machine Learning/AI Models: More recent approaches use deep learning and graph neural networks on extensive datasets to achieve high predictive accuracy.[14][15]
Practical Application: For a novel compound like this compound, these predictive tools can be used to:
-
Estimate solubility in a wide range of solvents to prioritize experimental work.
-
Guide the design of analogs with improved solubility profiles by identifying structural features that positively or negatively impact solubility.
It is crucial to recognize that these are predictive, not definitive, tools.[16] Experimental validation remains the ultimate authority.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By integrating structural analysis, robust experimental protocols, and an awareness of modern predictive methods, researchers can confidently navigate the challenges associated with this critical physicochemical property. The anticipated trend of higher solubility in polar solvents, driven by the polar nature of the fused ring system and the aldehyde functional group, provides a strong starting point for experimental design.
The data generated from these studies will be instrumental in guiding formulation development, selecting appropriate solvents for chemical reactions and purification, and ultimately, accelerating the journey of promising imidazo[1,2-b]pyridazine-based compounds from the laboratory to potential clinical applications.
References
- Abreu, M. C., et al. (2021). Solubility of drug-like molecules in pure organic solvents with the CPA EoS. Fluid Phase Equilibria, 541, 113063. [URL not available]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [URL not available]
- Lamar University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL not available]
-
Garrido, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine learning approach. Chemical Engineering Research and Design, 194, 736-748. [Link]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL not available]
-
Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
- University of New South Wales. (2023, August 31). Solubility of Organic Compounds. [URL not available]
-
Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Journal of Chemical Information and Modeling, 59(7), 3063-3069. [Link]
-
de Mattos, A. S., et al. (2017). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 2(7), 3849-3857. [Link]
-
Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 11(3), 329-358. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. [Link]
-
Wu, Z., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. [Link]
- Abraham, M. H., et al. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1511. [URL not available]
-
Chen, J., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. arXiv. [Link]
-
Bode, J. W., et al. (2009). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Organic Letters, 11(3), 677-680. [Link]
-
Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 11(3), 329-358. [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]
-
Science Notes and Projects. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-b]pyridazine-2-carbohydrazide. PubChem Compound Database. [Link]
-
Wang, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(1), 2-6. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF. [Link]
-
Wolf, R. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 488-510. [Link]
-
ResearchGate. (n.d.). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. [Link]
-
ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chem.ws [chem.ws]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression | ADMET and DMPK [pub.iapchem.org]
- 13. researchgate.net [researchgate.net]
- 14. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]
- 15. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]
- 16. Solubility of drug-like molecules in pure organic solvents with the CPA EoS [bibliotecadigital.ipb.pt]
Unlocking Therapeutic Potential: A Guide to the Biological Targets of Imidazo[1,2-b]pyridazine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing small molecules that can interact with a wide array of biological macromolecules. The clinical success of the multi-kinase inhibitor Ponatinib (Iclusig®) , which is built upon this framework and approved for treating chronic myeloid leukemia, has catalyzed significant research into the therapeutic applications of this heterocyclic system.[3][4]
This guide provides an in-depth exploration of the known biological targets of imidazo[1,2-b]pyridazine derivatives. It moves beyond a simple catalog of targets to offer a field-proven perspective on the methodologies used to identify and validate these interactions. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical workflows necessary to navigate the complexities of target-oriented drug discovery with this versatile chemical scaffold.
Part 1: The Landscape of Biological Targets
The imidazo[1,2-b]pyridazine nucleus has proven to be a remarkably effective inhibitor of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. However, its biological activity is not confined to this family, extending to other enzymes, receptors, and even non-human pathogens.
Primary Target Family: Protein Kinases
Protein kinases are the most extensively studied targets for this scaffold. The unique architecture of the imidazo[1,2-b]pyridazine core allows it to be decorated with various substituents that can be tailored to fit the ATP-binding pockets of specific kinases, often with high potency and selectivity.
-
Janus Kinase (JAK) Family: Derivatives have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the JAK family.[5] These compounds often target the regulatory pseudokinase (JH2) domain, offering a more selective approach to modulating the JAK-STAT signaling pathway, which is crucial in the pathogenesis of autoimmune and inflammatory diseases.[1][5]
-
PIM Kinase Family: Imidazo[1,2-b]pyridazines have been identified as potent inhibitors of PIM kinases (PIM1 and PIM2), which are key targets in hematopoietic malignancies.[6][7] Structural analysis has revealed a surprising binding mode where these inhibitors interact with the N-terminal lobe of the kinase rather than the canonical hinge region, explaining their high selectivity.[7]
-
DYRK Kinase Family: The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), particularly DYRK1A, are implicated in neurological disorders, cancer, and type 2 diabetes. Optimization of an imidazo[1,2-b]pyridazine fragment hit led to the discovery of potent and selective DYRK1A inhibitors.[8]
-
Cell Cycle and Mitotic Kinases:
-
Mps1 (TTK): Monopolar spindle 1 (Mps1) is a critical regulator of the spindle assembly checkpoint and a target in oncology. A scaffold-hopping approach from an imidazo[1,2-a]pyrazine led to the discovery of highly potent and orally available imidazo[1,2-b]pyridazine-based Mps1 inhibitors with remarkable antiproliferative activity.[9][10]
-
CDK12/13: Cyclin-dependent kinases 12 and 13 have emerged as promising targets for triple-negative breast cancer. Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent covalent inhibitors of CDK12/13.[11]
-
-
Other Key Kinase Targets:
-
mTOR: ATP-competitive inhibitors based on this scaffold have shown potent mTOR inhibition and significant anti-proliferative activity in non-small cell lung cancer models.[12]
-
BTK: Bruton's tyrosine kinase is a key enzyme in the B-cell receptor signaling pathway. Covalent imidazo[1,2-b]pyridazine inhibitors of BTK have been developed, with one candidate advancing into Phase I clinical trials for B-cell malignancies.[13]
-
TRK and ALK: To combat acquired resistance in cancer therapy, second-generation inhibitors targeting Tropomyosin receptor kinases (TRKs) and Anaplastic lymphoma kinase (ALK) have been developed from this scaffold, showing efficacy against various resistance mutations.[14][15]
-
Secondary Targets and Other Biological Activities
Beyond kinases, the imidazo[1,2-b]pyridazine scaffold has demonstrated a broad range of pharmacological effects.
-
Anti-Inflammatory and Immunomodulatory Activity: Certain derivatives have been shown to inhibit the expression of pro-inflammatory enzymes like COX-2 and iNOS in microglia.[16] Others have been developed as small-molecule inhibitors of the cytokine IL-17A, a key driver of autoimmune diseases such as psoriasis and rheumatoid arthritis.[17]
-
Central Nervous System (CNS) Activity:
-
The scaffold has been used to develop ligands for both central and peripheral benzodiazepine receptors, suggesting potential applications as anti-anxiety agents.[18]
-
Researchers have also synthesized derivatives that act as ligands for β-amyloid plaques, indicating their potential as PET imaging agents for Alzheimer's disease.[2][19]
-
-
Anti-Infective Properties:
-
Antiviral: The scaffold is the basis for a novel class of inhibitors with broad-spectrum activity against human picornaviruses, including rhinoviruses and enteroviruses.[3][20]
-
Antimycobacterial: Several series of imidazo[1,2-b]pyridazine derivatives have shown potent in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[21][22]
-
Part 2: A Practical Guide to Target Identification and Validation
Identifying the specific molecular target of a novel, phenotypically active imidazo[1,2-b]pyridazine derivative is a critical step in drug development. This process transforms a "black box" compound into a tool for dissecting biological pathways and a lead for rational optimization. The following workflows outline the core experimental strategies.
Workflow 1: Target Identification
The primary goal is to isolate and identify the specific protein(s) to which the compound binds directly. This is typically achieved through affinity-based or label-free methods.
Caption: Workflow for Affinity-Based Target Identification.
Experimental Protocol 1: Affinity Chromatography Pulldown Assay
This protocol remains a gold standard for target identification due to its directness.[23] The causality is clear: proteins physically bound to the immobilized compound are isolated from the entire proteome.
-
Probe Synthesis:
-
Rationale: To capture binding partners, the compound must be immobilized. A biotin tag is commonly used due to its high-affinity interaction with streptavidin.
-
Step 1a: Identify a non-essential position on the imidazo[1,2-b]pyridazine scaffold for linker attachment based on existing structure-activity relationship (SAR) data.
-
Step 1b: Synthesize the active compound with a linker terminating in a biotin moiety.
-
Step 1c (Critical Control): Synthesize a structurally similar but biologically inactive analog, also with a biotin tag. This control is essential to distinguish true targets from non-specific binders.
-
-
Immobilization and Lysate Incubation:
-
Step 2a: Incubate the biotinylated active compound and inactive control compound separately with streptavidin-coated magnetic beads to immobilize them.
-
Step 2b: Prepare a cell lysate from a relevant cell line under non-denaturing conditions to preserve protein structure and interactions.
-
Step 2c: Incubate the cell lysate with the compound-coated beads. A parallel incubation with beads alone serves as another negative control.
-
-
Washing and Elution:
-
Rationale: Extensive washing removes proteins that bind non-specifically to the beads or the probe. Elution then releases the specific binders.
-
Step 3a: Pellet the beads and wash them multiple times with an appropriate buffer.
-
Step 3b: Elute the bound proteins. This can be done by:
-
Competitive Elution: Using a high concentration of the free, non-biotinylated active compound. This is a self-validating step, as only proteins that bind specifically to the compound will be displaced.
-
Denaturing Elution: Using an SDS-PAGE loading buffer to release all bound proteins.
-
-
-
Protein Identification:
-
Step 4a: Separate the eluted proteins by SDS-PAGE.
-
Step 4b: Excise protein bands that are present in the active compound pulldown but absent or significantly reduced in the inactive control and beads-only lanes.
-
Step 4c: Identify the proteins using mass spectrometry (LC-MS/MS).
-
Step 4d: Prioritize candidate targets based on abundance, known biology, and relevance to the observed phenotype.
-
Workflow 2: Target Validation
Once a list of candidate targets is generated, validation is required to confirm that the compound's biological effect is mediated through one or more of these candidates.
Caption: Workflow for Target Validation.
Experimental Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol validates that the compound interacts with its putative target within the complex environment of a living cell and elicits a functional consequence.
-
Rationale: For a kinase inhibitor, target engagement can be confirmed by measuring a decrease in the phosphorylation of a known downstream substrate. This demonstrates that the inhibitor is cell-permeable and active at its intracellular target.
-
Step 1: Cell Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with a dose-response range of the imidazo[1,2-b]pyridazine inhibitor for a predetermined time. Include a vehicle-only control (e.g., DMSO).
-
-
Step 2: Protein Extraction:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Quantify the total protein concentration in each lysate to ensure equal loading.
-
-
Step 3: Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-S6 for an mTOR inhibitor).[12]
-
Probe a separate or stripped membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin). This is a self-validating step to ensure that changes in phosphorylation are not due to changes in total protein levels or loading errors.
-
-
Step 4: Analysis:
-
Detect the antibody signals using a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein validates cellular target engagement.
-
Part 3: Data Synthesis and Pathway Visualization
To provide a clear overview, the following table summarizes the activity of representative imidazo[1,2-b]pyridazine derivatives against key biological targets.
Table 1: Selected Imidazo[1,2-b]pyridazine Derivatives and Their Biological Targets
| Compound Class/Example | Target(s) | Potency (IC₅₀) | Therapeutic Area | Reference(s) |
| Diaryl Urea Derivative (A18) | mTOR | 62 nM | Cancer | [12] |
| K00135 | PIM1, PIM2 | 25 nM (PIM1) | Leukemia | [7] |
| Compound 6 | Tyk2 (JH2 Domain) | 3 nM | Autoimmune Disease | [5] |
| Compound 17 | DYRK1A | 140 nM (Binding Kd) | Neurological Disorders, Cancer | [8] |
| Compound 27f | Mps1 (TTK) | 0.7 nM (Cellular) | Cancer | [9][10] |
| Compound 24 | CDK12 / CDK13 | 15.5 nM / 12.2 nM | Breast Cancer | [11] |
| TM471-1 (Compound 22) | BTK | 1.3 nM | B-cell Malignancies | [13] |
| Compound 15m | TRK (WT) | 0.08 nM | Cancer | [14] |
Visualizing the Mechanism: Signaling Pathways
Understanding the signaling pathways in which these targets operate is crucial for predicting the physiological effects of the inhibitors.
Caption: Inhibition of the JAK-STAT Pathway.
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a versatile and potent platform for the development of targeted therapeutics. Its success is rooted in its synthetic tractability and its ability to be tailored to a diverse range of biological targets, most notably protein kinases. The ongoing exploration of this scaffold continues to yield novel inhibitors for challenging targets in oncology, immunology, and beyond.
Future research will likely focus on developing next-generation derivatives with even greater selectivity to minimize off-target effects, as well as compounds capable of overcoming clinical resistance. The application of the robust target identification and validation workflows described herein will be paramount to these efforts, ensuring that the full therapeutic potential of this remarkable scaffold is realized.
References
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bullock, A. N., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
-
Holiday, F. M., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. Available at: [Link]
-
Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]
-
Fiveable. (n.d.). Target identification and validation. Fiveable Medicinal Chemistry. Available at: [Link]
-
Makinoshima, H., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Garg, M., & Singh, P. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Zhang, P., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. Available at: [Link]
-
Arita, T., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. Available at: [Link]
-
Sygnature Discovery. (n.d.). Target Validation. Sygnature Discovery. Available at: [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. WJBPHS. Available at: [Link]
-
Borea, P. A., et al. (1991). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Reporter gene. Wikipedia. Available at: [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2011). PMC. Available at: [Link]
-
Abignente, E., et al. (1990). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. PubMed. Available at: [Link]
-
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (2024). ResearchGate. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Available at: [Link]
-
Al-Mubarak, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
-
Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory... (n.d.). ResearchGate. Available at: [Link]
-
Imidazo[1,2-b]pyridazines as IL-17A Inhibitors for Treating Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). MDPI. Available at: [Link]
-
Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
-
Exploring Imidazo[1,2-b]pyridazine: A Key Pharmaceutical Intermediate. (n.d.). LinkedIn. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2020). MDPI. Available at: [Link]
-
Hamdouchi, C., et al. (2003). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. PubMed. Available at: [Link]
-
Zhu, X., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. PubMed. Available at: [Link]
-
Zhang, P., et al. (n.d.). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. Semantic Scholar. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tsijournals.com [tsijournals.com]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Imidazo[1,2-b]pyridazine-6-carbaldehyde in Medicinal Chemistry
Abstract: The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antiparasitic effects.[1][2] This guide focuses on a key derivative, Imidazo[1,2-b]pyridazine-6-carbaldehyde, a versatile intermediate whose aldehyde functionality serves as a critical synthetic handle for introducing molecular diversity. We will provide an in-depth exploration of its synthesis, chemical reactivity, and strategic application in drug discovery, with a particular focus on the development of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Drug Discovery
The fused heterocyclic system of imidazo[1,2-b]pyridazine has garnered significant attention from the pharmaceutical industry.[1] Its rigid, planar structure and unique electronic properties make it an ideal core for designing ligands that can effectively interact with various biological targets.[3] The notable success of Ponatinib, a multi-targeted tyrosine kinase inhibitor featuring this core, has spurred a resurgence of interest in exploring its therapeutic potential.[1][2][3]
The introduction of a carbaldehyde group at the 6-position transforms the core scaffold into a highly valuable synthetic intermediate. The aldehyde's reactivity allows for a multitude of chemical transformations, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This functional group is a gateway to creating libraries of compounds with diverse substituents, crucial for identifying potent and selective drug candidates.
Synthesis of this compound
The synthesis of the title compound typically begins with the construction of the core imidazo[1,2-b]pyridazine ring system, followed by the introduction or unmasking of the aldehyde functionality. A common and reliable route involves the cyclization of a substituted aminopyridazine with an α-haloketone or equivalent.
Synthetic Workflow Overview
The following diagram outlines a representative synthetic pathway. The process begins with commercially available starting materials and proceeds through key intermediates to the final product. The rationale for this pathway is its high efficiency and the relative accessibility of the precursors.
Sources
Application Note & Protocol: Selective Oxidation of Imidazo[1,2-b]pyridazine-6-carbaldehyde to its Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the selective oxidation of Imidazo[1,2-b]pyridazine-6-carbaldehyde to Imidazo[1,2-b]pyridazine-6-carboxylic acid. This transformation is a critical step in the synthesis of various derivatives of the imidazo[1,2-b]pyridazine scaffold, a privileged heterocyclic system in medicinal chemistry with applications as kinase inhibitors and other therapeutic agents. This guide will focus on the Pinnick oxidation, a mild and highly selective method suitable for heteroaromatic aldehydes.
Introduction and Strategic Rationale
The imidazo[1,2-b]pyridazine nucleus is a key pharmacophore in numerous biologically active compounds. The carboxylic acid functional group at the 6-position serves as a versatile handle for further synthetic modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Direct oxidation of the corresponding aldehyde is the most straightforward route to this carboxylic acid. However, the presence of the electron-deficient and nitrogen-rich imidazo[1,2-b]pyridazine ring system necessitates a careful choice of oxidant to avoid side reactions, such as ring oxidation or degradation.
Why the Pinnick Oxidation?
Traditional strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can be too harsh for sensitive heterocyclic systems, potentially leading to low yields and complex purification profiles. The Pinnick oxidation, utilizing sodium chlorite (NaClO₂) under mildly acidic conditions, offers several advantages for this specific transformation:
-
High Selectivity: It selectively oxidizes aldehydes to carboxylic acids in the presence of other sensitive functional groups and heteroaromatic rings.
-
Mild Reaction Conditions: The reaction is typically performed at or near room temperature, preserving the integrity of the core scaffold.
-
Functional Group Tolerance: It is compatible with a wide range of functional groups, which is crucial when working with complex, multi-functionalized molecules common in drug development.
-
Cost-Effectiveness: The reagents used are relatively inexpensive and readily available.
Mechanistic Insights: The Pinnick Oxidation Pathway
Understanding the mechanism of the Pinnick oxidation is key to optimizing the reaction conditions and troubleshooting potential issues. The reaction proceeds through the following key steps:
-
Formation of the Active Oxidant: In a mildly acidic buffered solution, sodium chlorite (NaClO₂) is protonated to form chlorous acid (HClO₂), the active oxidizing species.
-
Nucleophilic Addition: The aldehyde carbonyl is activated by protonation, followed by nucleophilic attack of chlorous acid to form a key intermediate.
-
Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen on the chlorine atom. This step results in the formation of the desired carboxylic acid and hypochlorous acid (HOCl) as a byproduct.
-
Scavenging the Byproduct: The generated hypochlorous acid is a reactive species that can lead to undesired side reactions, such as chlorination of the aromatic ring or reaction with the starting aldehyde. To mitigate this, a scavenger, typically an alkene like 2-methyl-2-butene, is added in excess to quench the HOCl.
Below is a diagram illustrating the proposed mechanism for the Pinnick oxidation.
Caption: Experimental workflow for the Pinnick oxidation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the aldehyde in a mixture of tert-butanol and tetrahydrofuran (e.g., a 1:1 to 2:1 ratio, approximately 10-20 mL per gram of aldehyde). Stir until a homogeneous solution is obtained.
-
Addition of Buffer and Scavenger: To the stirred solution, add sodium dihydrogen phosphate monohydrate (2.0-3.0 eq) followed by 2-methyl-2-butene (4.0-5.0 eq).
-
Preparation and Addition of Oxidant: In a separate flask, prepare a solution of sodium chlorite (80%, 1.5-2.0 eq) in water (approximately 2-3 mL per gram of NaClO₂). Add this solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Work-up:
-
Remove the organic solvents under reduced pressure.
-
Adjust the pH of the aqueous residue to ~8-9 with a saturated aqueous solution of sodium bicarbonate. This will deprotonate the carboxylic acid, making it water-soluble and allowing for the removal of neutral organic impurities.
-
Wash the aqueous layer with ethyl acetate (2 x volume).
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl. The product, Imidazo[1,2-b]pyridazine-6-carboxylic acid, should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Characterization
The identity and purity of the synthesized Imidazo[1,2-b]pyridazine-6-carboxylic acid should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of a carboxylic acid proton signal (which may be broad and downfield).
-
LC-MS: To confirm the molecular weight and assess the purity.
-
Melting Point: To compare with literature values if available.
Safety and Handling Precautions
-
Sodium Chlorite: A strong oxidizing agent. Avoid contact with combustible materials. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
2-Methyl-2-butene: A flammable liquid and vapor. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching process can be exothermic. Perform the addition of the reducing agent slowly and with cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient oxidant or reaction time. | Add an additional portion of NaClO₂ solution. Allow the reaction to stir for a longer period. |
| Formation of Byproducts | Inefficient scavenging of HOCl. | Increase the excess of 2-methyl-2-butene. Ensure the dropwise addition of the oxidant to control the exotherm. |
| Low Yield | Product loss during work-up. | Ensure complete precipitation of the product upon acidification. Minimize the amount of water used for washing. |
| Product is an oil | Impurities present. | Purify by column chromatography. |
Conclusion
The Pinnick oxidation provides a reliable and selective method for the synthesis of Imidazo[1,2-b]pyridazine-6-carboxylic acid from its corresponding aldehyde. The mild conditions and high functional group tolerance make it an ideal choice for applications in medicinal chemistry and drug development, where complex and sensitive substrates are common. By following the detailed protocol and considering the mechanistic principles outlined in this guide, researchers can confidently perform this valuable transformation.
References
The Versatile Virtuoso: Imidazo[1,2-b]pyridazine-6-carbaldehyde as a Premier Building Block in Modern Organic Synthesis
Introduction: The Ascendancy of the Imidazo[1,2-b]pyridazine Scaffold
In the landscape of contemporary medicinal chemistry and materials science, the imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold."[1][2] Its rigid, planar structure and rich electronic properties make it a cornerstone for the design of a plethora of biologically active agents and functional materials. This heterocyclic system is at the heart of numerous therapeutic agents, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antibacterial, antiviral, and antiparasitic properties.[1] The renowned kinase inhibitor Ponatinib, a treatment for chronic myeloid leukemia, prominently features this scaffold, underscoring its significance in drug development.[2]
Within this important class of heterocycles, Imidazo[1,2-b]pyridazine-6-carbaldehyde stands out as a particularly valuable and versatile building block. The aldehyde functionality at the 6-position serves as a reactive handle, opening a gateway to a vast array of chemical transformations. This allows for the strategic installation of diverse functional groups and the construction of complex molecular architectures, making it an indispensable tool for researchers in organic synthesis and drug discovery.
This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its synthesis and detail its application in several cornerstone reactions of organic chemistry, complete with mechanistic insights and field-tested protocols.
Synthesis of the Core Building Block: this compound
The journey into the diverse applications of this aldehyde begins with its efficient synthesis. A common and reliable route commences with the readily available 3,6-dichloropyridazine.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This two-step protocol provides the direct precursor to the target aldehyde.
Part A: Synthesis of 6-Chloropyridazin-3-amine
-
Reaction Setup: To 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed stainless-steel bomb vessel, add concentrated aqueous ammonium hydroxide (100 mL).
-
Reaction Conditions: Heat the mixture at 110°C for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to 0°C. Filter the resulting solid and wash with cold water (2 x 25 mL) to afford 6-chloropyridazin-3-amine as a white solid.
-
Yield: 80.8%[3]
-
Rationale: The nucleophilic aromatic substitution of one chloride with ammonia is regioselective under these conditions. The use of a sealed vessel is necessary to maintain the pressure and concentration of ammonia at elevated temperatures.
-
Part B: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
-
Reaction Setup: A mixture of 6-chloropyridazin-3-amine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution) is prepared.
-
Reaction Conditions: Heat the mixture to 90°C for 5 hours.[1]
-
Work-up and Isolation: Distill off the water to obtain a brown-yellow solid. Stir the crude product with 100 mL of ethanol and filter to yield 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
-
Yield: 70.0%[1]
-
Rationale: This is a classical condensation-cyclization reaction to form the imidazole ring. The amino group of the pyridazine attacks the aldehyde of chloroacetaldehyde, followed by an intramolecular nucleophilic substitution to displace the chloride, leading to the fused bicyclic system.
-
Protocol 2: Synthesis of this compound
Conceptual Protocol: Vilsmeier-Haack Formylation
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of dimethylformamide (DMF, 5 equivalents) in an appropriate solvent like dichloromethane to 0°C.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) to the cooled DMF solution while stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70°C for several hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Key Organic Transformations
The aldehyde group of this compound is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting a carbonyl compound with an active methylene compound.[4] This reaction with this compound provides access to derivatives with an extended π-system, which are of interest in materials science and as precursors for further synthetic elaborations.
Reaction Workflow:
Caption: General scheme of the Knoevenagel condensation.
Protocol 3: Knoevenagel Condensation with Malononitrile (Representative Protocol)
-
Reaction Setup: To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol, add a catalytic amount of a weak base such as piperidine or triethylamine (0.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, cool the mixture and collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum. If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Rationale: The weak base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product.
-
Table 1: Representative Active Methylene Compounds for Knoevenagel Condensation
| Active Methylene Compound | Expected Product Type | Potential Applications |
| Malononitrile | 2-(Imidazo[1,2-b]pyridazin-6-ylmethylene)malononitrile | Precursors for dyes, functional materials, and further heterocycle synthesis |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(imidazo[1,2-b]pyridazin-6-yl)acrylate | Intermediates for pharmaceuticals and agrochemicals |
| Meldrum's acid | 5-(Imidazo[1,2-b]pyridazin-6-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Versatile intermediates for various transformations |
Wittig Reaction: A Gateway to Alkenes
The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5][6] This reaction allows for the precise installation of a double bond with control over its location.
Reaction Workflow:
Caption: General scheme of the Wittig reaction.
Protocol 4: Wittig Reaction with a Stabilized Ylide (Representative Protocol)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a stabilized phosphorus ylide, such as (triphenylphosphoranylidene)acetonitrile (1.1 equivalents), in a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct. Purify the residue by column chromatography on silica gel to isolate the desired alkene.
-
Rationale: The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. Elimination of triphenylphosphine oxide from the oxaphosphetane yields the alkene. Stabilized ylides generally lead to the formation of (E)-alkenes.[6]
-
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[7] This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.
Reaction Workflow:
Caption: General scheme of reductive amination.
Protocol 5: Reductive Amination with a Primary Amine (Representative Protocol)
-
Reaction Setup: To a solution of this compound (1 equivalent) and a primary amine (e.g., benzylamine, 1.1 equivalents) in a solvent such as methanol or dichloroethane, add a small amount of acetic acid (catalytic).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Conditions: Continue stirring at room temperature for an additional 4-12 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Rationale: The reaction proceeds via the formation of a hemiaminal, which then dehydrates to an imine (or iminium ion). The in-situ reduction of this intermediate by a hydride source yields the final amine product. Sodium triacetoxyborohydride is a preferred reducing agent as it is mild and selective for the reduction of imines in the presence of aldehydes.
-
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs), such as the Ugi and Groebke-Blackburn-Bienaymé reactions, are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single pot.[8][9] this compound is an excellent candidate for such reactions, enabling the rapid generation of diverse libraries of complex molecules.
Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) Workflow:
Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.
Protocol 6: Groebke-Blackburn-Bienaymé Reaction (Representative Protocol)
-
Reaction Setup: In a flask, combine this compound (1 equivalent), an aminopyridine or other suitable amidine (1 equivalent), and an isocyanide (e.g., tert-butyl isocyanide, 1.1 equivalents) in a solvent such as methanol or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as scandium(III) triflate (Sc(OTf)₃) or perchloric acid (HClO₄).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired product.
-
Rationale: The GBB-3CR is believed to proceed through the formation of an imine from the aldehyde and the amine component, which is then activated by the acid catalyst. The isocyanide undergoes a [4+1] cycloaddition with the activated imine, followed by aromatization to yield the final product.[8]
-
Conclusion and Future Outlook
This compound has proven itself to be a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide range of classical and modern organic reactions provides chemists with a powerful tool to access a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide serve as a practical starting point for researchers looking to harness the synthetic potential of this important intermediate. As the demand for novel and effective therapeutic agents and functional materials continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in driving innovation in these fields.
References
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals. Retrieved January 9, 2024, from [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2009). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2009). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. [Link]
-
Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 9, 2024, from [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2021). European Journal of Organic Chemistry. [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules. [Link]
-
Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. (2026). ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2023). ACS Omega. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2021). ResearchGate. [Link]
-
Synthesis and SAR of Imidazo[1,2-a] Pyridinyl- Phenylacrylonitrile Derivatives as Potent Antifungal Agents. (2020). Journal of Medicinal and Chemical Sciences. [Link]
-
New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2018). ResearchGate. [https://www.researchgate.net/publication/328849906_New_Catalytic_System_for_the_Synthesis_of_Imidazo12-a]pyridines_by_the_Ugi_Reaction]([Link])
-
Wittig Reaction. (2024). Chem-Station. [Link]
-
Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. (2023). European Journal of Medicinal Chemistry. [Link]
- IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF. (2013).
-
Synthesis of pyridazine derivatives—XV: Some electrophilic substitutions on imidazo[1,2-b]. (1974). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]
-
Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. [Link]
-
Wittig reaction. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals. Retrieved January 9, 2024, from [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
17.12: Addition of Phosphorus Ylides: The Wittig Reaction. (2015). Chemistry LibreTexts. [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Beyond Wittig Olefination: Phosphorus Ylide as a Ring-Expansion Reagent for Dibenzocycloheptanone Synthesis. (2023). Organic Letters. [Link]
-
Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2009). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. [Link]
-
The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. (2022). Catalysts. [Link]
Sources
- 1. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions of Imidazo[1,2-b]pyridazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalization of this scaffold is crucial for the development of new therapeutic agents. This application note provides a detailed guide for performing various palladium-catalyzed cross-coupling reactions on a key derivative, imidazo[1,2-b]pyridazine-6-carbaldehyde. We present protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, offering insights into the reaction mechanisms, experimental setup, and expected outcomes. The presence of the electron-withdrawing carbaldehyde group at the 6-position significantly influences the reactivity of the heterocyclic core, a factor that is expertly considered in the presented methodologies.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine ring system is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The ability to introduce diverse substituents at various positions of this heterocyclic core through cross-coupling reactions is a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic properties of lead compounds. The 6-carbaldehyde functionality serves as a valuable synthetic handle, not only for direct modification but also for its influence on the electronic properties of the entire molecule, thereby affecting its reactivity in subsequent transformations.
Synthesis of the Key Starting Material: this compound
A reliable synthesis of the starting material is paramount. While a direct, one-step synthesis of this compound from simple precursors is not extensively documented, a robust two-step approach starting from the commercially available 3-amino-6-chloropyridazine is recommended. This involves the initial formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the aldehyde functionality.
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
The condensation of 3-amino-6-chloropyridazine with chloroacetaldehyde is a common method for the construction of the imidazo[1,2-b]pyridazine ring system.[4]
Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Volume/Mass |
| 3-amino-6-chloropyridazine | 129.55 | 10 | 1.0 | 1.295 g |
| Chloroacetaldehyde (50% in H₂O) | 78.50 | 12 | 1.2 | 1.88 mL |
| Ethanol | 46.07 | - | - | 50 mL |
Procedure:
-
To a stirred solution of 3-amino-6-chloropyridazine (1.295 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask, add chloroacetaldehyde (1.88 mL of a 50% aqueous solution, 12 mmol).
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 6-chloroimidazo[1,2-b]pyridazine as a solid.
Step 2: Formylation of 6-Chloroimidazo[1,2-b]pyridazine
The introduction of the aldehyde group at the 6-position can be achieved through a palladium-catalyzed carbonylation reaction of the 6-chloro derivative.
Protocol 2: Synthesis of this compound
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Volume/Mass |
| 6-Chloroimidazo[1,2-b]pyridazine | 153.58 | 5 | 1.0 | 0.768 g |
| Pd(PPh₃)₄ | 1155.56 | 0.25 | 0.05 | 0.289 g |
| Triethylamine | 101.19 | 10 | 2.0 | 1.39 mL |
| Toluene | 92.14 | - | - | 25 mL |
| Carbon Monoxide (CO) | 28.01 | - | - | 50 bar |
| Hydrogen (H₂) | 2.02 | - | - | 50 bar |
Procedure:
-
In a high-pressure autoclave, combine 6-chloroimidazo[1,2-b]pyridazine (0.768 g, 5 mmol), Pd(PPh₃)₄ (0.289 g, 0.25 mmol), and triethylamine (1.39 mL, 10 mmol) in toluene (25 mL).
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with a 1:1 mixture of carbon monoxide and hydrogen gas to 100 bar.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, carefully vent the autoclave.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Cross-Coupling Reactions of this compound
The following section details the protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The presence of the aldehyde at the 6-position generally requires careful optimization of reaction conditions to avoid side reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.[5][6] For this compound, the reaction would typically involve a 3-halo derivative to introduce aryl or vinyl substituents at this position.
Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-imidazo[1,2-b]pyridazine-6-carbaldehyde
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Volume/Mass |
| 3-Bromo-imidazo[1,2-b]pyridazine-6-carbaldehyde | 226.04 | 0.5 | 1.0 | 0.113 g |
| Arylboronic acid | - | 0.75 | 1.5 | - |
| Pd(PPh₃)₄ | 1155.56 | 0.025 | 0.05 | 0.029 g |
| Sodium Carbonate (2M aq. solution) | 105.99 | 1.0 | 2.0 | 0.5 mL |
| 1,4-Dioxane | 88.11 | - | - | 5 mL |
Procedure:
-
To a microwave vial, add 3-bromo-imidazo[1,2-b]pyridazine-6-carbaldehyde (0.113 g, 0.5 mmol), the corresponding arylboronic acid (0.75 mmol), and Pd(PPh₃)₄ (0.029 g, 0.025 mmol).
-
Add 1,4-dioxane (5 mL) and the 2M aqueous sodium carbonate solution (0.5 mL).
-
Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Coupling Reactions [1][7]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-imidazo[1,2-b]pyridazine-6-carbaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-imidazo[1,2-b]pyridazine-6-carbaldehyde | 82 |
| 3 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)-imidazo[1,2-b]pyridazine-6-carbaldehyde | 78 |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a crucial transformation for introducing alkynyl moieties.[8]
Protocol 4: Sonogashira Coupling of 3-Bromo-imidazo[1,2-b]pyridazine-6-carbaldehyde
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Volume/Mass |
| 3-Bromo-imidazo[1,2-b]pyridazine-6-carbaldehyde | 226.04 | 0.5 | 1.0 | 0.113 g |
| Terminal Alkyne | - | 0.6 | 1.2 | - |
| PdCl₂(PPh₃)₂ | 701.90 | 0.015 | 0.03 | 0.011 g |
| Copper(I) Iodide (CuI) | 190.45 | 0.01 | 0.02 | 0.002 g |
| Triethylamine | 101.19 | 1.5 | 3.0 | 0.21 mL |
| Tetrahydrofuran (THF) | 72.11 | - | - | 5 mL |
Procedure:
-
To a Schlenk tube, add 3-bromo-imidazo[1,2-b]pyridazine-6-carbaldehyde (0.113 g, 0.5 mmol), PdCl₂(PPh₃)₂ (0.011 g, 0.015 mmol), and CuI (0.002 g, 0.01 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous THF (5 mL), triethylamine (0.21 mL, 1.5 mmol), and the terminal alkyne (0.6 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by column chromatography on silica gel.
Heck Reaction: C-C Alkene Formation
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9][10]
Protocol 5: Heck Reaction of 3-Iodo-imidazo[1,2-b]pyridazine-6-carbaldehyde
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Volume/Mass |
| 3-Iodo-imidazo[1,2-b]pyridazine-6-carbaldehyde | 273.04 | 0.5 | 1.0 | 0.137 g |
| Alkene (e.g., Styrene) | 104.15 | 0.75 | 1.5 | 0.087 mL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.01 | 0.02 | 0.002 g |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.02 | 0.04 | 0.006 g |
| Triethylamine | 101.19 | 1.0 | 2.0 | 0.14 mL |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 5 mL |
Procedure:
-
In a sealed tube, combine 3-iodo-imidazo[1,2-b]pyridazine-6-carbaldehyde (0.137 g, 0.5 mmol), Pd(OAc)₂ (0.002 g, 0.01 mmol), and P(o-tol)₃ (0.006 g, 0.02 mmol).
-
Add DMF (5 mL), triethylamine (0.14 mL, 1.0 mmol), and the alkene (0.75 mmol).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[11][12]
Protocol 6: Buchwald-Hartwig Amination of 6-Chloro-imidazo[1,2-b]pyridazine-3-carbaldehyde
| Reagent/Solvent | M.W. | Amount (mmol) | Equivalents | Volume/Mass |
| 6-Chloro-imidazo[1,2-b]pyridazine-3-carbaldehyde | 181.59 | 0.5 | 1.0 | 0.091 g |
| Amine | - | 0.6 | 1.2 | - |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.02 | 0.009 g |
| Xantphos | 578.68 | 0.02 | 0.04 | 0.012 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 0.75 | 1.5 | 0.244 g |
| Toluene | 92.14 | - | - | 5 mL |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.009 g, 0.01 mmol), Xantphos (0.012 g, 0.02 mmol), and Cs₂CO₃ (0.244 g, 0.75 mmol).
-
Evacuate and backfill the tube with nitrogen.
-
Add a solution of 6-chloro-imidazo[1,2-b]pyridazine-3-carbaldehyde (0.091 g, 0.5 mmol) in anhydrous toluene (3 mL).
-
Add the amine (0.6 mmol) and an additional 2 mL of toluene.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
After cooling, dilute with ethyl acetate and filter through Celite®.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 2: Representative Buchwald-Hartwig Amination Reactions [13][14]
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 6-(Phenylamino)-imidazo[1,2-b]pyridazine-3-carbaldehyde | 75 |
| 2 | Morpholine | 6-(Morpholino)-imidazo[1,2-b]pyridazine-3-carbaldehyde | 88 |
| 3 | Benzylamine | 6-(Benzylamino)-imidazo[1,2-b]pyridazine-3-carbaldehyde | 81 |
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the functionalization of the imidazo[1,2-b]pyridazine scaffold through various palladium-catalyzed cross-coupling reactions, specifically focusing on the versatile building block, this compound. The provided methodologies, including the synthesis of the key starting material, offer researchers in medicinal chemistry and drug discovery the tools to synthesize a diverse library of novel compounds for biological evaluation. The careful consideration of the electronic effects of the aldehyde substituent is key to the successful implementation of these powerful synthetic transformations.
References
- Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., De Clercq, E., & Chézal, J. M. (2003). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 1(2), 135-139.
- Garrido, A., Giraud, F., Córdova-Villanueva, E., Thuaud, F., & Logé, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2020). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
- Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ChemistrySelect, 6(34), 8985-9011.
-
Buchwald amination of 6‐chloroimidazo[1,2‐b]pyridazine‐3‐carboxamide 80. (n.d.). In ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals. Retrieved from [Link]
- Cao, P., Qu, J., Burton, G., & Rivero, R. A. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208.
- Synthesis of Some New Imidazo[1,2-b] Pyridazines. (2009). International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 437-442.
- Fernandes, S. M., Soares, J. X., Belsley, M., & Fox, M. A. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules (Basel, Switzerland), 23(11), 3014.
-
Synthesis of Some New Imidazo[1,2-b] Pyridazines. (n.d.). In ResearchGate. Retrieved from [Link]
-
Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (n.d.). TSI Journals. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). In Chemistry LibreTexts. [Link]
- El Qami, A., Messire, G., Bouchery, G., Caillet, E., Steiner, S., & Berteina-Raboin, S. (2022). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry, 2022(26), e202200343.
-
Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. Retrieved from [Link]
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35237–35252.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. (2022). Chemistry – A European Journal, 28(44), e202201385.
-
Suzuki Coupling. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
Heck Reaction. (2023, June 30). In Chemistry LibreTexts. [Link]
-
Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. (2008). PubMed. Retrieved from [Link]
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2020).
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). In YouTube. Retrieved from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). PMC. Retrieved from [Link]
-
An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2020). ResearchGate. Retrieved from [Link]
-
Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed. Retrieved from [Link]
-
Recent Advances in Sonogashira Reactions. (2011). ResearchGate. Retrieved from [Link]
-
Palladium Metal Catalysts in Heck C-C Coupling Reactions. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Bases from Imidazo[1,2-b]pyridazine-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This comprehensive guide provides a detailed protocol for the synthesis of novel Schiff bases derived from Imidazo[1,2-b]pyridazine-6-carbaldehyde. The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The synthesis of its Schiff base derivatives opens avenues for the exploration of new chemical space in drug discovery, with potential applications in the development of anticancer, antimicrobial, and anti-inflammatory agents.
This document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Scientific Rationale and Overview
The synthesis of Schiff bases is a cornerstone of synthetic organic chemistry, typically involving the condensation reaction between a primary amine and an aldehyde or ketone.[3][4] This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine (-C=N-) bond.
The Imidazo[1,2-b]pyridazine core is an electron-rich heterocyclic system, which can influence the reactivity of the aldehyde group at the 6-position. The protocol outlined herein is divided into two main stages:
-
Part A: Synthesis of the Precursor Aldehyde: A proposed synthesis of this compound via the Vilsmeier-Haack reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.
-
Part B: Synthesis of the Target Schiff Bases: A general yet detailed protocol for the condensation of this compound with various primary amines to yield the desired Schiff bases.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of Schiff bases.
Part A: Proposed Synthesis of this compound
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.
Reaction Pathway
Caption: Vilsmeier-Haack formylation of Imidazo[1,2-b]pyridazine.
Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| Imidazo[1,2-b]pyridazine | 766-55-2 | 119.12 | Starting material |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | Corrosive, handle in a fume hood |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying |
| Silica Gel | - | - | For column chromatography |
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Imidazo[1,2-b]pyridazine (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice. Basify the mixture to a pH of 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Part B: Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a variety of primary amines.
Reaction Pathway
Caption: General synthesis of Schiff bases.
Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | - | - | Synthesized in Part A |
| Substituted Primary Amine (R-NH₂) | Varies | Varies | e.g., Aniline, p-toluidine, etc. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Absolute |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Catalyst |
Procedure:
-
Reaction Setup: To a solution of this compound (1 equivalent) in absolute ethanol, add the respective primary amine (1.1 equivalents).
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification (if necessary): If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
Characterization of Synthesized Compounds
The synthesized Schiff bases should be thoroughly characterized to confirm their structure and purity.
Table of Expected Spectroscopic Data:
| Technique | Key Observables for Schiff Base Formation |
| FT-IR | Disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹). Appearance of a new C=N (imine) stretching band (around 1600-1650 cm⁻¹). |
| ¹H NMR | Disappearance of the aldehyde proton signal (around δ 9-10 ppm). Appearance of a new singlet for the imine proton (-CH=N-) in the region of δ 8-9 ppm. Signals corresponding to the Imidazo[1,2-b]pyridazine core and the R-group from the amine will also be present. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (around δ 190-200 ppm). Appearance of a new signal for the imine carbon (-C=N-) in the region of δ 150-165 ppm. |
| Mass Spec | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base. |
Causality Behind Experimental Choices
-
Choice of Catalyst: Glacial acetic acid is a common and effective catalyst for Schiff base formation. It protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Solvent Selection: Ethanol is a widely used solvent for this reaction as it is polar enough to dissolve the reactants and is relatively inert under the reaction conditions. Its boiling point is also suitable for refluxing the reaction to completion in a reasonable timeframe.
-
Use of Excess Amine: A slight excess of the primary amine (1.1 equivalents) is often used to ensure the complete consumption of the more valuable aldehyde starting material.
-
Purification Methods: Recrystallization is a preferred method for purifying solid Schiff bases as it is often efficient and can yield high-purity crystalline products. Column chromatography is a more versatile alternative for purifying non-crystalline products or for separating mixtures that are difficult to resolve by recrystallization.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care.
-
The primary amines used can be toxic and/or irritants. Consult the Safety Data Sheet (SDS) for each specific amine before use.
References
-
Schiff, H. (1864). Eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118–119. [Link]
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. [Link]
-
Kobe, J., Stanovnik, B., & Tišler, M. (1970). Synthesis of pyridazine derivatives—XV: Some electrophilic substitutions on imidazo[1,2-b]-pyridazines. Tetrahedron, 26(14), 3357-3365. [Link]
-
Reddy, M. V., Krishnan, V. S. H., & Sastry, B. S. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology, 2(1), 437-442. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
Application Notes & Protocols: Leveraging Imidazo[1,2-b]pyridazine-6-carbaldehyde for the Synthesis of Novel Kinase Inhibitors
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] Consequently, they have become one of the most important classes of drug targets.[1] Within the vast landscape of medicinal chemistry, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The Imidazo[1,2-b]pyridazine nucleus is a prime example of such a scaffold, demonstrating remarkable versatility as a core for potent kinase inhibitors.[2][3]
The clinical success of Ponatinib , an FDA-approved multi-kinase inhibitor for treating chronic myeloid leukemia (CML), has solidified the importance of this scaffold and spurred significant research interest.[2][4] Derivatives of imidazo[1,2-b]pyridazine have shown potent inhibitory activity against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs), Bruton's Tyrosine Kinase (BTK), and Anaplastic Lymphoma Kinase (ALK), highlighting its broad therapeutic potential.[1][5][6]
This guide focuses on a key building block, Imidazo[1,2-b]pyridazine-6-carbaldehyde . The aldehyde functional group at the 6-position serves as a versatile synthetic handle, providing a strategic entry point for introducing chemical diversity and fine-tuning the pharmacological properties of the final compounds.[7] Its high reactivity allows for a multitude of chemical transformations, making it an invaluable tool for constructing libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.[8]
Physicochemical Properties and Synthetic Rationale
The utility of this compound stems from the inherent properties of its core structure and the reactivity of its aldehyde group.
| Property | Value | Source |
| Core Scaffold | Imidazo[1,2-b]pyridazine | [9] |
| Molecular Formula | C₆H₅N₃ | [9] |
| Molecular Weight | 119.12 g/mol | [9] |
| Key Intermediate | This compound | - |
| Reactivity Profile | The C6-aldehyde group is an electrophilic center. | [10] |
Causality of Experimental Choice: The aldehyde's carbonyl carbon is highly susceptible to nucleophilic attack.[10] This property is systematically exploited in drug design to append various side chains that can probe the solvent-exposed regions of a kinase's ATP-binding pocket. This allows for the optimization of potency, selectivity, and pharmacokinetic properties like solubility and cell permeability.[11][12] Common reactions leveraging this reactivity include reductive amination, Wittig reactions, and aldol condensations.[10][13]
General Synthetic Workflow for Kinase Inhibitor Development
The primary application of this compound is its use as a foundational block for building more complex molecules. The general workflow involves coupling a desired side chain to the aldehyde, often through the formation of a stable carbon-nitrogen or carbon-carbon bond. This process allows for the rapid generation of a library of analogues from a common intermediate.
Caption: General workflow for synthesizing kinase inhibitors via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol provides a robust and widely applicable method for synthesizing a library of N-substituted aminomethyl-imidazo[1,2-b]pyridazines.
Protocol 1: Synthesis of a Model Kinase Inhibitor Library via One-Pot Reductive Amination
Objective: To couple a diverse set of primary and secondary amines to the this compound scaffold to generate potential kinase inhibitors.
Materials & Equipment:
-
Reagents: this compound, a selection of primary and secondary amines (e.g., benzylamine, morpholine, piperazine derivatives), Sodium triacetoxyborohydride (NaBH(OAc)₃), Glacial Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, nitrogen/argon line, TLC plates (silica gel), LC-MS, rotary evaporator, column chromatography setup.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Amine Addition: Add the desired amine (1.1 equiv) to the solution, followed by glacial acetic acid (2.0 equiv).
-
Rationale: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic than the starting aldehyde, thus accelerating the reaction.[13]
-
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by TLC or LC-MS.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions over 10 minutes.
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, highly effective for reducing imines in the presence of aldehydes. Its use prevents the unwanted reduction of the starting aldehyde.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Illustrative Data for Protocol Versatility:
| Entry | Amine Used | Product Structure (at C6) | Expected Yield |
| 1 | Benzylamine | -CH₂-NH-Bn | 85-95% |
| 2 | Morpholine | -CH₂-N(CH₂CH₂)₂O | 90-98% |
| 3 | N-methylpiperazine | -CH₂-N(CH₂CH₂)₂N-Me | 80-90% |
Structure-Activity Relationship (SAR) and Molecular Design
The synthetic route described above is ideal for exploring the SAR of the 6-position substituent. By systematically varying the amine component, researchers can modulate the inhibitor's interaction with the target kinase.
-
Improving Potency & Selectivity: Modifications at the 6-position can introduce new hydrogen bonds, van der Waals interactions, or ionic bonds with the protein. For instance, incorporating a basic amine like piperazine can form a salt bridge with an acidic residue (e.g., Aspartic acid) in the active site.[11]
-
Enhancing Physicochemical Properties: The choice of amine directly impacts solubility, lipophilicity (LogP), and metabolic stability. Adding polar groups like morpholine can improve aqueous solubility, which is often a key challenge in drug development.[12][14]
Caption: SAR relationship: modifying the C6 side chain to tune inhibitor properties.
Relevant Kinase Signaling Pathways
Imidazo[1,2-b]pyridazine-based inhibitors have been developed against kinases in critical signaling pathways. One such example is Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is a validated target for B-cell malignancies.[5][6]
Caption: Simplified BCR signaling pathway showing the role of BTK as a target.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its strategic placement of a reactive aldehyde group on a privileged heterocyclic scaffold enables medicinal chemists to efficiently generate diverse libraries of compounds. The protocols and principles outlined in this guide demonstrate a logical and field-proven approach to leveraging this building block for SAR exploration and the development of next-generation targeted therapeutics.
References
- Qingmu. (2024, March 13). Pharmaceutical Compositions and Process of Ponatinib HCl API.
- Cardiff University. (2024, March 7). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF.
- PubMed. (n.d.). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- Google Patents. (n.d.). CN103570724A - Synthesis method of ponatinib.
- ACS Publications. (2024, May 14). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry.
- ACS Publications. (2023, March 9). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors | Journal of Medicinal Chemistry.
- Taylor & Francis Online. (n.d.). Full article: Synthesis of Ponatinib Analogues As Novel Inhibitors of Leukemia Stem Cells.
- ACS Publications. (2015, January 27). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity | Journal of Medicinal Chemistry.
- PubMed. (2010, September 1). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship.
- ResearchGate. (n.d.). Synthesis of ponatinib. Conditions: step: (A) 24 (1.0 equiv.),....
- Semantic Scholar. (n.d.). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity..
- SciSpace. (n.d.). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
- PubMed. (2022, March 25). Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells.
- PubMed. (2017, January 5). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor.
- AACR Journals. (2007, July 17). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
- NIH. (2024, January 29). Exploring the untapped pharmacological potential of imidazopyridazines - PMC.
- PubMed. (n.d.). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants.
- PubMed. (2023, June 1). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants.
- SCIEPublish. (n.d.). Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications - Synthetic Biology and Engineering.
- (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
- ASM Journals. (2015, February 27). Microbial Engineering for Aldehyde Synthesis | Applied and Environmental Microbiology.
- ResearchGate. (n.d.). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
- NIH. (n.d.). Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem.
- Brieflands. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices.
- Wikipedia. (n.d.). Aldehyde.
- PubMed. (2011, February 1). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo.
- NIH. (2022, July 13). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus.
- PubChem. (n.d.). Imidazo[1,2-b]pyridazine-2-carbohydrazide | C7H7N5O | CID 177769899.
- PubMed Central. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC.
- PubMed. (n.d.). Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation.
- (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- ResearchGate. (n.d.). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
Sources
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 8. brieflands.com [brieflands.com]
- 9. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aldehyde - Wikipedia [en.wikipedia.org]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qingmupharm.com [qingmupharm.com]
Derivatization of Imidazo[1,2-b]pyridazine-6-carbaldehyde for High-Throughput Biological Screening
An Application Note and Protocol
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active molecules with applications in oncology, immunology, and infectious diseases. The strategic introduction of molecular diversity to this scaffold is a cornerstone of modern drug discovery. This document provides a detailed guide for the derivatization of a key synthetic intermediate, imidazo[1,2-b]pyridazine-6-carbaldehyde, to generate a library of novel compounds for biological screening. We present robust, field-tested protocols for several key chemical transformations, including reductive amination, Knoevenagel condensation, and Wittig reactions. Beyond simple step-by-step instructions, this guide delves into the mechanistic rationale behind procedural choices, offering insights into reaction optimization, troubleshooting, and the characterization of the resulting derivatives. The protocols are designed to be scalable and amenable to parallel synthesis, facilitating the rapid generation of compound libraries for high-throughput screening (HTS).
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic structure that has garnered significant attention from the medicinal chemistry community. Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow it to function as an effective scaffold for interacting with a variety of biological targets. Molecules incorporating this scaffold have demonstrated a wide range of pharmacological activities, including kinase inhibition, anti-inflammatory effects, and antimicrobial properties.
The 6-carbaldehyde functional group on the imidazo[1,2-b]pyridazine core is a particularly versatile synthetic handle. The aldehyde's reactivity allows for a multitude of chemical transformations, enabling the exploration of a vast chemical space around the core scaffold. This process of derivatization is crucial for establishing Structure-Activity Relationships (SAR), which are essential for optimizing lead compounds in a drug discovery program. By systematically modifying the substituents at this position, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
This guide focuses on three high-yield, reliable reactions for the derivatization of this compound, providing a solid foundation for library synthesis.
General Workflow for Synthesis and Screening
The overall process, from the starting aldehyde to the identification of biologically active "hits," follows a logical and streamlined workflow. This process is designed to be iterative, where the results of the biological screening can inform the design of the next generation of derivatives.
Caption: Workflow from synthesis to lead optimization.
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of Amine Derivatives
Reductive amination is a robust and highly versatile method for forming carbon-nitrogen bonds. The reaction proceeds via the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is highly efficient for generating diverse libraries of amines.
Behind the Experiment: The Choice of Reducing Agent
Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a milder and more selective reagent. It is particularly effective at reducing the protonated imine intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the undesired formation of the corresponding alcohol byproduct. Furthermore, STAB is tolerant of a wide range of functional groups and does not require strictly anhydrous conditions, making it ideal for parallel synthesis setups.
Step-by-Step Protocol:
-
Reagent Preparation: To a 20 mL scintillation vial, add this compound (1.0 eq, e.g., 100 mg).
-
Solvent Addition: Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (e.g., 5 mL).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A slight color change may be observed.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by preparative HPLC.
Reaction Scheme:
Caption: Reductive amination reaction pathway.
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups). This reaction is invaluable for introducing functionalities that can act as Michael acceptors or be further elaborated.
Behind the Experiment: Catalyst and Conditions
The choice of a weak base as a catalyst is critical for the success of the Knoevenagel condensation. Piperidine, often used with a catalytic amount of acetic acid, is a common and effective choice. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of water drives the reaction to completion, yielding the thermodynamically stable α,β-unsaturated product. The reaction is often performed in a solvent like toluene or ethanol at reflux, sometimes with a Dean-Stark apparatus to remove the water byproduct and shift the equilibrium towards the product.
Step-by-Step Protocol:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile or diethyl malonate) (1.1 eq), and a suitable solvent like ethanol or toluene (e.g., 10 mL).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir for 4-24 hours. The formation of a precipitate may indicate product formation.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Purification: If no precipitate forms, or if further purification is needed, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
| Active Methylene Compound | Typical Product Structure | Expected Yield Range |
| Malononitrile | 2-(imidazo[1,2-b]pyridazin-6-ylmethylene)malononitrile | 85-95% |
| Diethyl malonate | Diethyl 2-(imidazo[1,2-b]pyridazin-6-ylmethylene)malonate | 70-85% |
| Cyanoacetic acid | 2-cyano-3-(imidazo[1,2-b]pyridazin-6-yl)acrylic acid | 75-90% |
Protocol 3: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), leading to the formation of a new carbon-carbon double bond with high regioselectivity.
Behind the Experiment: Ylide Generation and Stereoselectivity
The Wittig reagent is typically prepared from a phosphonium salt by treatment with a strong base. The nature of the ylide (stabilized vs. non-stabilized) influences the stereochemical outcome of the reaction. Stabilized ylides (containing an electron-withdrawing group) generally lead to the formation of the (E)-alkene (trans), while non-stabilized ylides tend to favor the (Z)-alkene (cis). For library synthesis, commercially available stabilized ylides are often preferred due to their ease of handling and high (E)-selectivity, which simplifies product characterization.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry, inert atmosphere (e.g., nitrogen or argon) flask, add the phosphonium salt (1.2 eq) and a dry, aprotic solvent like THF.
-
Ylide Formation: Cool the suspension to 0 °C and add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), dropwise. Allow the mixture to stir at room temperature until the characteristic color of the ylide appears (often orange or deep red).
-
Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Reaction Monitoring: Monitor the disappearance of the aldehyde by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed during this step.
Characterization and Quality Control
Rigorous characterization of all synthesized derivatives is paramount before proceeding to biological screening.
-
Structural Verification:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential for confirming the covalent structure of the synthesized molecules. Key diagnostic signals, such as the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new signals corresponding to the introduced moiety, should be verified.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and provide an exact mass, corroborating the proposed structure.
-
-
Purity Assessment:
-
LC-MS/HPLC: Purity should be assessed using High-Performance Liquid Chromatography (HPLC), preferably with both UV and mass spectrometry detectors (LC-MS). For biological screening, a purity level of >95% is highly recommended to avoid false positives or negatives.
-
Biological Screening Cascade
The newly synthesized library of imidazo[1,2-b]pyridazine derivatives is now ready for biological evaluation. The choice of assays will depend on the therapeutic area of interest.
-
Primary High-Throughput Screening (HTS): The entire library is screened at a single concentration (e.g., 10 µM) in a primary assay relevant to the target of interest (e.g., a kinase activity assay, a cell viability assay, or an antimicrobial growth inhibition assay).
-
Hit Confirmation: Compounds that show significant activity in the primary screen ("hits") are re-tested under the same conditions to confirm their activity and rule out experimental artifacts.
-
Dose-Response Analysis: Confirmed hits are then tested over a range of concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Secondary and Orthogonal Assays: Promising compounds are further evaluated in secondary or orthogonal assays to confirm their mechanism of action and assess their selectivity against related targets.
-
Structure-Activity Relationship (SAR) Analysis: The data from these assays are used to build an SAR model, which guides the design and synthesis of the next generation of more potent and selective compounds.
Conclusion
The derivatization of this compound represents a highly effective strategy for generating novel chemical entities for drug discovery. The protocols detailed in this guide for reductive amination, Knoevenagel condensation, and the Wittig reaction provide a robust and versatile toolkit for medicinal chemists. By combining these reliable synthetic methods with a systematic approach to characterization and biological screening, research teams can efficiently explore the chemical space around this privileged scaffold, accelerating the journey from a starting material to a promising lead candidate.
References
-
Title: Recent Developments on the Imidazo[1,2-b]pyridazine Scaffold in Medicinal Chemistry. Source: Molecules (MDPI) URL: [Link]
-
Title: The Imidazo[1,2-a]pyridine, Imidazo[1,2-b]pyridazine and Imidazo[2,1-b]thiazole Scaffolds in Anticancer Drug Discovery: A Review. Source: Current Medicinal Chemistry (Bentham Science) URL: [Link]
-
Title: Knoevenagel Condensation. Source: Organic Chemistry Portal URL: [Link]
-
Title: The Wittig Reaction. Source: Organic Chemistry Portal URL: [Link]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing Imidazo[1,2-b]pyridazine-6-carbaldehyde Synthesis
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Imidazo[1,2-b]pyridazine derivatives. Specifically, we will address the common challenges and optimization strategies for introducing a carbaldehyde group at the 6-position of the Imidazo[1,2-b]pyridazine core, a critical step often plagued by issues of yield and purity. Our focus will be on the widely used Vilsmeier-Haack formylation reaction, providing field-proven insights to enhance your experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable solutions.
Q1: My Vilsmeier-Haack reaction on Imidazo[1,2-b]pyridazine results in a very low yield or fails completely. What are the primary causes?
This is a frequent issue stemming from several potential root causes, primarily related to reagent integrity, reaction conditions, or substrate reactivity.
-
Cause A: Inactive Vilsmeier Reagent. The electrophile in this reaction, the chloroiminium salt (Vilsmeier reagent), is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). It is moisture-sensitive and can be consumed by side reactions.
-
Expert Insight: The quality of your reagents is paramount. DMF can decompose over time to dimethylamine, which readily reacts with and quenches the Vilsmeier reagent.[1] If your DMF has a "fishy" odor, it is likely contaminated and should be replaced with a fresh, anhydrous grade. Similarly, POCl₃ should be a clear, colorless liquid; any discoloration indicates decomposition.
-
Protocol: Always use fresh, anhydrous DMF and high-purity POCl₃. The Vilsmeier reagent should be prepared at a low temperature (0 °C) by adding POCl₃ dropwise to DMF under an inert atmosphere (Argon or Nitrogen) to control the exothermic reaction and prevent degradation.[2]
-
-
Cause B: Insufficient Reaction Temperature or Time. The Vilsmeier reagent is a relatively weak electrophile. While its formation requires cooling, the subsequent electrophilic substitution on the heterocyclic ring may require thermal energy to proceed at a practical rate.[3]
-
Expert Insight: The Imidazo[1,2-b]pyridazine system is electron-rich, but the formylation still requires sufficient activation energy. A common mistake is running the entire reaction at 0 °C.
-
Protocol: After adding the Imidazo[1,2-b]pyridazine substrate to the pre-formed reagent at 0 °C, allow the mixture to warm to room temperature. Then, gently heat the reaction to 60-70 °C for 2-4 hours.[4] Progress should be diligently monitored by Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
-
-
Cause C: Ineffective Aqueous Work-up. The reaction does not directly yield the aldehyde. It first forms a stable iminium salt intermediate, which must be hydrolyzed to the final product.
-
Expert Insight: Incomplete hydrolysis is a common reason for low isolated yield. The work-up step is not merely a quench; it is a critical chemical transformation.
-
Protocol: After the reaction is complete (as determined by TLC), cool the mixture in an ice bath and slowly pour it onto crushed ice. Then, carefully add a solution of a base, such as sodium acetate or sodium hydroxide, to adjust the pH to ~8-10.[2] This basic hydrolysis must be stirred, sometimes for several hours, until the iminium salt is fully converted. The conversion can often be monitored by TLC.
-
Q2: My TLC analysis shows multiple spots, and purification of the target aldehyde is challenging. What are the likely side products?
The formation of byproducts is a clear indicator of non-optimal reaction conditions. Identifying these impurities is key to refining your protocol.
-
Side Product A: Chlorinated Byproducts. At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to the formation of chloro-imidazo[1,2-b]pyridazines.[3]
-
Expert Insight: This side reaction becomes more prevalent if the reaction is overheated or run for an excessive duration.
-
Solution: Maintain the lowest effective reaction temperature that allows for complete consumption of the starting material. Careful monitoring is essential. If chlorination is a persistent issue, consider reducing the reaction temperature and compensating with a longer reaction time.
-
-
Side Product B: Unidentified Polar Baseline Material. This often points to decomposition of the starting material or product under the reaction conditions.
-
Expert Insight: The highly acidic and reactive nature of the Vilsmeier conditions can degrade sensitive substrates.
-
Solution: Ensure the dropwise addition of POCl₃ to DMF is done at 0 °C to prevent a temperature spike. If the substrate is particularly sensitive, consider adding it to the pre-formed reagent at a low temperature and only warming gradually.
-
-
Side Product C: Multiple Formylated Products. While formylation is generally regioselective on electron-rich heterocycles, di-formylation or formylation at an alternative position can occur if the substrate is highly activated or if a large excess of the Vilsmeier reagent is used.[3]
-
Expert Insight: Stoichiometry is critical. Using a significant excess of the Vilsmeier reagent can drive the reaction toward undesired multiple additions.
-
Solution: Carefully control the stoichiometry. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the Imidazo[1,2-b]pyridazine substrate is a good starting point for optimization.
-
Q3: My crude yield appears acceptable, but I experience significant product loss during silica gel column chromatography. What can I do to improve purification?
Product loss during purification often relates to the chemical properties of the target molecule and its interaction with the stationary phase.
-
Issue A: Product Adsorption or Decomposition on Silica. Aldehydes can be sensitive, and the slightly acidic nature of standard silica gel can sometimes cause decomposition or irreversible adsorption, especially for nitrogen-containing heterocycles.
-
Expert Insight: The lone pairs on the pyridazine and imidazole nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor recovery.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~0.5-1%). This deactivates the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reversed-phase silica gel for chromatography.
-
Optimize Eluent: A gradient elution starting with a non-polar solvent (e.g., Hexane or Dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or Methanol) can provide better separation.
-
-
-
Issue B: Inefficient Recrystallization. If chromatography is problematic, recrystallization is an excellent alternative for obtaining high-purity material.
-
Expert Insight: The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot, while impurities remain either fully soluble or insoluble at all temperatures.
-
Solution: Screen a range of solvents. Common choices for compounds of this type include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexane. Perform small-scale solubility tests to identify the ideal system before committing the bulk of your material.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis workflow.
Q: What is the most reliable method for synthesizing the Imidazo[1,2-b]pyridazine starting material?
The most common and robust method involves the condensation of a 3-amino-6-halopyridazine with an α-halocarbonyl compound.[4] For the parent, unsubstituted scaffold, the reaction of 3-amino-6-chloropyridazine with chloroacetaldehyde is a standard procedure.[5][6]
-
Causality: The introduction of a halogen on the pyridazine ring is crucial as it directs the initial alkylation to the correct ring nitrogen, facilitating the subsequent intramolecular cyclization to form the fused imidazole ring in good yield.[4] Without the halogen, alkylation can occur at the other, more nucleophilic pyridazine nitrogen, hampering the desired cyclization.[4]
Q: How can I best monitor the progress of the Vilsmeier-Haack reaction?
Thin Layer Chromatography (TLC) is the most effective tool.
-
Protocol:
-
Prepare a Quenched Sample: Withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Hydrolyze: Carefully quench the aliquot in a vial containing ice and a few drops of a basic solution (e.g., 1M NaOH) to hydrolyze the iminium intermediate to the aldehyde.
-
Extract: Add a small amount of an organic solvent (e.g., ethyl acetate), vortex, and spot the organic layer on the TLC plate.
-
Analyze: Spot the quenched sample alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progress.
-
Q: Are there alternative methods to the Vilsmeier-Haack reaction for this formylation?
Yes, while the Vilsmeier-Haack reaction is a workhorse, other methods exist, though they may require more specialized reagents or conditions. For instance, metal-free formylation using glyoxylic acid in the presence of an oxidant like K₂S₂O₈ has been reported for related imidazopyridine systems and could be adapted.[7] This method operates under milder, neutral conditions and may be advantageous for sensitive substrates.
Q: What are the key considerations for scaling up this synthesis from milligram to gram scale?
-
Thermal Management: The formation of the Vilsmeier reagent is exothermic. On a larger scale, the addition of POCl₃ to DMF must be done very slowly, with efficient overhead stirring and a robust cooling bath to maintain the internal temperature at 0-5 °C. A runaway reaction is a significant safety hazard.
-
Work-up Volume: The quenching and hydrolysis steps will require significantly larger volumes of ice and basic solution. Ensure you have appropriately sized vessels and that the quench is performed slowly to manage any effervescence or heat generation.
-
Purification Strategy: Column chromatography becomes less practical at a large scale. Developing a reliable recrystallization protocol during small-scale optimization is highly recommended as it is a more scalable and cost-effective purification method.
Visualized Workflows and Data
General Experimental Workflow
The following diagram outlines the standard sequence of operations for the synthesis.
Caption: Standard workflow for Vilsmeier-Haack formylation.
Troubleshooting Decision Tree
Use this logical guide to diagnose common issues with low product yield.
Caption: Decision tree for troubleshooting low reaction yield.
Table 1: Recommended Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Stoichiometry | 1.1 - 1.5 eq. | Balances driving the reaction to completion with minimizing side products like di-formylation.[3] |
| (POCl₃ to Substrate) | ||
| Solvent | Anhydrous DMF | Serves as both the solvent and a reagent for forming the Vilsmeier electrophile.[2] |
| Reagent Prep Temp. | 0 °C | Controls the exothermic reaction between DMF and POCl₃, preventing reagent degradation. |
| Reaction Temp. | 0 °C to 60-70 °C | Initial addition at low temp, followed by heating to provide sufficient energy for the substitution.[4] |
| Reaction Time | 2 - 6 hours | Highly dependent on substrate reactivity. Must be determined by careful TLC monitoring. |
| Work-up pH | 8 - 10 | Ensures complete hydrolysis of the intermediate iminium salt to the final aldehyde product.[3] |
References
-
Zheng, M. Q., Liu, H. F., & Wang, Y. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(1), 19–23. Available at: [Link]
-
Paidi, V. R., et al. (2018). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
-
Paidi, V. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. Available at: [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Sharma, et al. (2023). C‐3 formylation of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Imidazo[1,2-b]pyridazine-6-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols for the successful purification of Imidazo[1,2-b]pyridazine-6-carbaldehyde, a critical building block in the synthesis of novel therapeutics, including kinase inhibitors.[1][2][3] The unique electronic properties of the nitrogen-rich imidazo[1,2-b]pyridazine scaffold, combined with the reactivity of the aldehyde group, present specific challenges that require carefully optimized purification strategies.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the overall strategy for purifying this compound.
Q1: What are the most effective methods for purifying crude this compound?
The two most robust and widely applicable methods are silica gel column chromatography and purification via a sodium bisulfite adduct. The choice depends on the impurity profile, the scale of the reaction, and the required final purity. Column chromatography is excellent for separating compounds with different polarities, while the bisulfite method is highly selective for isolating aldehydes from non-aldehydic impurities.[6][7]
Q2: What are the typical impurities I should expect in my crude product?
Common impurities often include:
-
Unreacted Starting Materials: Such as 3-amino-6-chloropyridazine or the α-halo-carbonyl compound used in the initial condensation reaction.[8]
-
Over-Oxidized Product: The corresponding Imidazo[1,2-b]pyridazine-6-carboxylic acid, formed by the oxidation of the aldehyde group, is a very common impurity, especially if the crude product is exposed to air for extended periods.[9]
-
Reaction Byproducts: Depending on the specific synthetic route, various side products from incomplete reactions or alternative cyclization pathways may be present.
-
Residual Solvents and Reagents: Solvents like DMF or reagents from the workup can be carried through.[10]
Q3: How do I choose between column chromatography and bisulfite adduct purification?
Your choice should be guided by the specific experimental context.
-
Choose Column Chromatography when: You need to separate the target aldehyde from impurities with similar functional groups but different polarities (e.g., other imidazopyridazine derivatives). It is the most versatile technique for general-purpose purification.[11]
-
Choose Bisulfite Adduct Purification when: The primary impurity is the corresponding carboxylic acid or other non-aldehydic compounds. This method is exceptionally efficient for removing such impurities and can be easier to scale up than chromatography.[9][12] It is also useful if the aldehyde is unstable on silica gel.
Q4: How can I effectively monitor the purification process?
Thin-Layer Chromatography (TLC) is the primary tool for monitoring.
-
Stationary Phase: Use standard silica gel 60 F254 plates.[11]
-
Mobile Phase: A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). For this specific scaffold, a 1:1 mixture of Hexanes:Ethyl Acetate or 9:1 Dichloromethane:Methanol is often effective.
-
Visualization: The imidazo[1,2-b]pyridazine core is UV active, so the compound can be visualized under UV light (254 nm).[11] Staining with potassium permanganate can also be used to detect the aldehyde group, which will typically appear as a yellow spot on a purple background.
Troubleshooting Guide
This section addresses specific issues that may arise during purification, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Irreversible Adsorption: The basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring can bind strongly to the acidic silica gel. 2. Decomposition: The aldehyde may be unstable on the acidic silica surface.[6] | 1. Deactivate the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of triethylamine (~0.5-1%). This neutralizes acidic sites. 2. Use Alumina: Consider using neutral or basic alumina as the stationary phase, which is less harsh for sensitive aldehydes.[9] 3. Work Quickly: Do not let the compound sit on the column for an extended period. |
| Compound Streaking on TLC/Column | 1. Compound is too Polar: The chosen eluent is not polar enough to move the compound smoothly. 2. Acid-Base Interactions: The basicity of the heterocycle is causing strong interactions with acidic silica. | 1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or methanol). 2. Add a Modifier: Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic impurities) to the eluent to improve peak shape. |
| Bisulfite Adduct Fails to Precipitate | 1. Adduct is Soluble: The bisulfite adduct of your aldehyde may have significant solubility in the reaction solvent (e.g., water/ethanol mixtures).[12] | 1. Switch to Extraction: Do not rely on filtration. Instead, perform a liquid-liquid extraction. The water-soluble adduct will remain in the aqueous phase, while organic-soluble impurities can be washed away with a solvent like ethyl acetate or ether.[6][12] |
| Aldehyde Not Regenerating from Adduct | 1. Incomplete Decomposition: The pH is not sufficiently basic to reverse the adduct formation. 2. Emulsion Formation: Vigorous shaking during basification can create a stable emulsion, trapping the product. | 1. Ensure High pH: Add a base like sodium carbonate or sodium hydroxide solution until the aqueous layer reaches a pH of ≥10 to ensure complete decomposition of the adduct.[12] 2. Break Emulsions: Add a saturated brine solution to help break up any emulsions that form during the extraction of the regenerated aldehyde. |
| Purified Aldehyde Degrades on Storage | 1. Oxidation: The aldehyde functional group is susceptible to air oxidation, forming the less-active carboxylic acid.[9] | 1. Inert Atmosphere: Store the purified solid under an inert atmosphere (nitrogen or argon). 2. Low Temperature: Store at low temperatures (e.g., -20 °C) to slow the rate of decomposition. 3. Protect from Light: Store in an amber vial to prevent photochemical degradation. |
Visual Workflows and Diagrams
A logical approach is critical for efficient purification. The following diagrams illustrate the decision-making process and experimental workflows.
Caption: Decision workflow for selecting a purification method.
Caption: Workflow for silica gel column chromatography.
Caption: Workflow for purification via bisulfite adduct.
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a standard method for purifying moderately polar compounds and is effective for separating imidazo[1,2-b]pyridazine derivatives.[11][13]
-
TLC Analysis: First, determine an appropriate eluent system by TLC. Test solvent mixtures such as Hexane:Ethyl Acetate or Dichloromethane:Methanol. The ideal system will give the target compound an Rf value of ~0.25-0.35.
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar solvent of your eluent system (e.g., hexane).
-
Pack the column by pouring the slurry and allowing the solvent to drain, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This prevents band broadening.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Collection:
-
Begin eluting with the starting non-polar solvent system.
-
Gradually increase the polarity of the eluent to move the compound down the column.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Confirm purity using NMR and/or LC-MS.
-
Protocol 2: Purification via Sodium Bisulfite Adduct
This chemical method is highly selective for aldehydes and is excellent for removing stubborn non-aldehydic impurities.[6][12]
-
Adduct Formation:
-
Dissolve the crude mixture containing the aldehyde in a minimal amount of a suitable solvent like methanol or ethanol.[9]
-
In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite).
-
Add the bisulfite solution to the aldehyde solution (a 10% molar excess of bisulfite is a good starting point) and stir vigorously at room temperature.[6] The reaction may be slow, requiring several hours. Monitor the disappearance of the aldehyde spot by TLC.
-
-
Impurity Removal:
-
Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the mixture in a separatory funnel and shake.
-
Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while most organic impurities will remain in the organic layer.
-
Discard the organic layer. Wash the aqueous layer one or two more times with the organic solvent to ensure all non-aldehydic impurities are removed.
-
-
Aldehyde Regeneration:
-
To the isolated aqueous layer, add a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution with vigorous stirring until the evolution of SO₂ gas ceases and the pH is basic (pH ≥10).[12] This regenerates the free aldehyde.
-
-
Isolation:
-
Shake the separatory funnel to extract the pure aldehyde into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
References
-
Cai, L., Lim, J., Morales-Ramos, A. I., & Hobbs, F. W. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 205–209. [Link]
-
Wang, L., Cao, X., Chen, Y., Xin, M., Li, L., Liu, X., ... & Zhang, J. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 130, 124-137. [Link]
-
Allali, M., & Abarbri, M. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
-
Pattan, S. R., Gadhave, P., Tambe, V., Pattan, J., & Dengale, S. (2014). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
-
Pattan, S., Gadhave, P., Tambe, V., Pattan, J., & Dengale, S. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]
-
van der Westhuyzen, R., Wicht, K., Mabille, D., Egan, T. J., & Chibale, K. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. RSC Medicinal Chemistry, 13(5), 613-622. [Link]
-
Reddit r/chemistry community. (2015). Purifying aldehydes?. Reddit. [Link]
-
Van der Pijl, F., Ravez, S., Lehotkay, T., Le Bihan, A., Corbet, C., Feron, O., ... & Frédérick, R. (2019). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2019(3), M1081. [Link]
-
ResearchGate community. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]
-
Wang, C., Chen, J., & Zhu, J. (2013). A novel convenient approach towards pyrrolo[1,2-b]pyridazines through a domino coupling-isomerization-condensation reaction. Organic & Biomolecular Chemistry, 11(34), 5629-5632. [Link]
-
Kumar, R. S., Aravindan, N., Gatas, A., & Rajagopal, G. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37049-37060. [Link]
-
Garrido, A., Léger, J. M., Diharce, J., Buron, F., & Routier, S. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Baumgartner, C., Cee, A., Grotzfeld, R. M., Henderson, J. L., Kaminker, P., & Marx, M. A. (2010). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. ACS Chemical Biology, 5(4), 377-385. [Link]
-
Elkheir, L. Y. M., Fahal, A. H., Gu, J., van de Sande, W. W. J., & Routier, S. (2024). Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry, 277, 116720. [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem Compound Database. [Link]
-
Garrido, A., Léger, J. M., Diharce, J., Buron, F., & Routier, S. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Request PDF on ResearchGate. [Link]
- Harfenist, M. (1966). U.S. Patent No. 3,294,790. Washington, DC: U.S.
-
Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1217-1250. [Link]
-
Gheorghita, D., Bejan, V., Mangalagiu, I. I., & Danac, R. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. [Link]
-
Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]
-
Marcastel, E., & Berteina-Raboin, S. (2020). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 9(5), 555-562. [Link]
-
Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15(1), 178-192. [Link]
-
Shimizu, H., Yasumatsu, I., Hamada, T., Yoneda, Y., Yamasaki, T., Tanaka, S., ... & Iimura, S. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. tsijournals.com [tsijournals.com]
Overcoming poor reactivity in reactions with Imidazo[1,2-B]pyridazine-6-carbaldehyde
Technical Support Center: Imidazo[1,2-b]pyridazine-6-carbaldehyde
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile heterocyclic scaffold. The unique electronic nature of the imidazo[1,2-b]pyridazine system, while valuable for its pharmacological properties, can present specific challenges in synthetic transformations of the C6-carbaldehyde group.[1][2]
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you overcome common reactivity issues and accelerate your research.
Frequently Asked Questions (FAQs): Core Reactivity Principles
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent chemical properties of the starting material.
Question: Why does my this compound exhibit lower reactivity compared to simpler aromatic aldehydes like benzaldehyde?
Answer: The perceived "poor reactivity" is a direct consequence of the electronic properties of the fused imidazo[1,2-b]pyridazine ring system. Here's the breakdown:
-
Electron-Deficient Nature: The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the fused imidazole ring.
-
Inductive and Resonance Effects: The nitrogen atoms exert a strong electron-withdrawing effect (-I inductive effect) on the entire ring system. This effect propagates to the C6 position, significantly deactivating the attached aldehyde. The carbonyl carbon becomes less electrophilic, making it less susceptible to nucleophilic attack compared to electron-neutral or electron-rich aldehydes.
The diagram below illustrates how the electron-withdrawing nitrogen atoms pull electron density away from the C6-carbaldehyde group, reducing its electrophilicity.
Caption: Electronic deactivation of the C6-aldehyde.
Troubleshooting Guide: Common Synthetic Reactions
This section addresses specific, common reactions and provides structured guidance to overcome poor outcomes.
Issue 1: My Wittig reaction with this compound is showing low yield or failing completely.
The Wittig reaction is a cornerstone of C=C bond formation, but its success with this substrate hinges on overcoming the aldehyde's deactivation.[3][4]
Troubleshooting Workflow
Sources
Preventing decomposition of Imidazo[1,2-B]pyridazine-6-carbaldehyde during storage
Last Updated: January 13, 2026
Introduction
Welcome to the technical support guide for Imidazo[1,2-b]pyridazine-6-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde in their experimental workflows. The inherent reactivity of the aldehyde functional group, combined with the specific electronic nature of the imidazo[1,2-b]pyridazine scaffold, presents unique challenges for long-term storage and handling.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate decomposition and ensure the integrity of your starting material. Our recommendations are based on established principles of organic chemistry and proven laboratory practices.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues users may encounter during the storage and handling of this compound. Each entry details the problem, explains the underlying chemical principles, and provides a step-by-step protocol for resolution.
Issue 1: Gradual darkening or discoloration of the solid compound over time.
Plausible Cause: This is a common visual indicator of degradation. The primary culprits are oxidation of the aldehyde group to a carboxylic acid and potential polymerization reactions. Aromatic aldehydes can be susceptible to air oxidation, which can be catalyzed by light and trace metal impurities.[4]
In-Depth Explanation: The aldehyde proton is susceptible to abstraction, initiating a radical chain reaction in the presence of oxygen. This process forms a peroxy acid intermediate, which then oxidizes another aldehyde molecule to the corresponding carboxylic acid. This newly formed acid can, in turn, catalyze further degradation pathways, such as polymerization or aldol-type condensation reactions.[4] The conjugated nature of the imidazo[1,2-b]pyridazine ring system can influence the reactivity of the aldehyde, but the fundamental susceptibility remains.[5][6][7]
Resolution Protocol:
-
Inert Atmosphere Storage: The most critical step is to minimize contact with oxygen.
-
Step 1.1: Place the vial containing the this compound into a larger, sealable container, such as a desiccator or a sealable bag designed for moisture-sensitive reagents.
-
Step 1.2: Introduce an inert gas, such as argon or dry nitrogen, into the secondary container to displace the air.
-
Step 1.3: For long-term storage, consider using a glove box to aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the bulk material to the atmosphere.
-
-
Controlled Temperature Storage:
-
Step 2.1: Store the compound at a reduced temperature. For this compound, a range of 2-8°C is recommended.
-
Step 2.2: Crucially, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.
-
-
Protection from Light:
-
Step 3.1: Store the compound in an amber vial to protect it from UV light, which can catalyze oxidative processes.
-
Step 3.2: For additional protection, wrap the vial in aluminum foil or store it in a light-proof secondary container.
-
Issue 2: Decreased purity or the appearance of new, unidentified peaks in analytical data (HPLC, GC-MS) after storage.
Plausible Cause: The appearance of new peaks strongly suggests chemical degradation. Common degradation products for aromatic aldehydes include the corresponding carboxylic acid (from oxidation) and various oligomers or polymers.
In-Depth Explanation: As mentioned, oxidation to the carboxylic acid is a primary degradation route. Another possibility is polymerization, particularly trimerization, which can be accelerated by acidic impurities.[4] The presence of trace acids can catalyze the formation of cyclic trimers (trioxanes), which are often crystalline solids with different chromatographic properties.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Analytical Verification Protocol:
-
Sample Preparation: Prepare a fresh solution of the stored aldehyde in a suitable solvent (e.g., acetonitrile, THF).
-
Instrumentation: Utilize analytical techniques such as HPLC-UV, LC-MS, or GC-MS for separation and identification.[8][9][10]
-
HPLC-UV: Compare the chromatogram to a reference standard of a fresh, high-purity sample. Note the retention times of any new peaks.
-
LC-MS/GC-MS: These methods are powerful for identifying degradation products.[9][10] Look for a mass corresponding to the oxidized product (imidazo[1,2-b]pyridazine-6-carboxylic acid) or higher molecular weight species that could indicate oligomers.
-
-
Data Interpretation: The presence of a peak with a mass increase of 16 amu (one oxygen atom) relative to the parent aldehyde is strong evidence of oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: The ideal conditions are designed to mitigate the primary risks of oxidation and moisture-driven degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde functional group. |
| Light | Amber Vial / Darkness | Prevents photo-catalyzed degradation pathways. |
| Container | Tightly sealed, airtight vial | Prevents ingress of atmospheric moisture and oxygen. |
Q2: I need to store a solution of the aldehyde for a few days. What is the best solvent and what precautions should I take?
A2: For short-term solution storage, the choice of solvent is critical.
-
Recommended Solvents: Anhydrous aprotic solvents such as Tetrahydrofuran (THF) or Dioxane are preferred.
-
Solvents to Avoid: Avoid protic solvents like methanol or ethanol for storage, as they can form hemiacetals, which exist in equilibrium with the aldehyde.[4] Also, avoid halogenated solvents, which may contain acidic impurities.
-
Precautions: Use a high-purity, anhydrous grade solvent. Store the solution under an inert atmosphere (argon or nitrogen) at 2-8°C and protect it from light. Use a vial with a PTFE-lined cap to ensure an airtight seal.
Q3: Can I use an antioxidant like BHT to stabilize the aldehyde?
A3: While antioxidants like Butylated Hydroxytoluene (BHT) are sometimes used to stabilize aliphatic aldehydes, their use with highly functionalized aromatic aldehydes like this one is less common and should be approached with caution.[4] Adding any substance changes the purity profile of your material. For most high-purity applications in research and drug development, the preferred method of stabilization is strict control of storage conditions (inert atmosphere, low temperature, darkness) rather than the addition of stabilizers.
Q4: My compound has completely solidified and is difficult to handle. What happened?
A4: This is a strong indication that significant polymerization, likely trimerization, has occurred.[4] This process is often irreversible. The material is likely of very low purity and may not be suitable for further use, as the trimer will not have the reactivity of the desired aldehyde. This underscores the importance of proper storage from the moment the material is received.
Decomposition Pathway Overview:
Caption: Primary degradation pathways for the aldehyde.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Center for Biotechnology Information. [Link]
-
Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2001). Semantic Scholar. [Link]
-
Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Bohrium. [Link]
-
Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. (2019). Bohrium. [Link]
-
Why are aromatic aldehyde & Ketone less reactive than aliphatic ald & keto? (2017). YouTube. [Link]
-
On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. (2021). ResearchGate. [Link]
-
Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015). Quora. [Link]
-
Aromatic Stabilization Definition. Fiveable. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ScienceDirect. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). ResearchGate. [Link]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). National Center for Biotechnology Information. [Link]
-
Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation. (2006). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. fiveable.me [fiveable.me]
- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 10. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Troubleshooting low conversion rates in the synthesis of Imidazo[1,2-B]pyridazine-6-carbaldehyde
Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazine-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion rates, in their synthetic routes. Here, we address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.
Introduction to the Synthetic Challenge
The synthesis of this compound typically involves a two-stage process: first, the construction of the core imidazo[1,2-b]pyridazine scaffold, followed by formylation at the C6 position. Each of these stages presents unique challenges that can lead to suboptimal yields. This guide will dissect these steps, offering targeted troubleshooting advice.
Part 1: Troubleshooting the Imidazo[1,2-b]pyridazine Core Synthesis
The foundational step in producing your target molecule is the efficient synthesis of the imidazo[1,2-b]pyridazine core. This is most commonly achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[1] Low yields in this step are a frequent hurdle.
FAQ 1: My initial condensation reaction to form the imidazo[1,2-b]pyridazine ring is resulting in a complex mixture of products and a low yield of the desired compound. What is the likely cause and how can I improve this?
Answer:
The most probable cause is a lack of regioselectivity in the initial alkylation step. The 3-aminopyridazine starting material has two ring nitrogens, and the nitrogen that is not adjacent to the amino group is the most nucleophilic.[1] Alkylation at this site will not lead to the desired cyclization and subsequent formation of the imidazo[1,2-b]pyridazine ring system.
Troubleshooting Steps & Scientific Rationale:
-
Verify Your Starting Material: Ensure you are using a 3-amino-6-halo pyridazine (e.g., 3-amino-6-chloropyridazine). The presence of a halogen at the 6-position is crucial as it electronically influences the pyridazine ring, favoring the correct regiochemistry for the initial alkylation and subsequent cyclization.[1]
-
Control Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature) and slowly increase it if necessary. This can help to favor the kinetically preferred product and minimize side reactions.
-
Choice of Base: A mild base, such as sodium bicarbonate, is often sufficient to facilitate the reaction.[1] Stronger bases might lead to deprotonation at undesired positions or promote side reactions.
-
Solvent Selection: Protic solvents like ethanol are commonly used and can help to mediate the reaction. However, if you are still facing issues, consider exploring aprotic solvents like DMF, but be mindful of potential side reactions at higher temperatures.
Experimental Protocol: Synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol provides a practical example of the core synthesis.
| Reagent | Amount | Molar Equiv. |
| 3-amino-6-chloropyridazine | 1.0 g | 1.0 |
| 2-bromoacetophenone | 1.54 g | 1.0 |
| Sodium Bicarbonate | 1.3 g | 2.0 |
| Ethanol | 20 mL | - |
Procedure:
-
To a solution of 3-amino-6-chloropyridazine in ethanol, add 2-bromoacetophenone and sodium bicarbonate.
-
Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography.
Part 2: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocyclic systems.[2][3] However, its success is highly dependent on the substrate's reactivity and the reaction conditions.
FAQ 2: I am attempting to formylate my imidazo[1,2-b]pyridazine at the C6 position using the Vilsmeier-Haack reaction, but I am observing a very low conversion rate and recovering mostly starting material. What are the critical parameters to consider?
Answer:
Low conversion in a Vilsmeier-Haack reaction typically points to two main issues: either the Vilsmeier reagent is not being formed efficiently, or the imidazo[1,2-b]pyridazine substrate is not sufficiently electron-rich to be attacked by the relatively weak electrophilic Vilsmeier reagent.[2][3]
Troubleshooting Steps & Scientific Rationale:
-
Vilsmeier Reagent Formation:
-
Reagent Quality: Ensure that the phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.
-
Order of Addition: The Vilsmeier reagent should be pre-formed before the addition of your substrate. This is typically done by slowly adding POCl₃ to an ice-cold solution of DMF. A colored, often orange or red, solution indicates the formation of the reagent.[4]
-
Stoichiometry: Use a slight excess of POCl₃ relative to DMF (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion to the Vilsmeier reagent.[4] An excess of the Vilsmeier reagent relative to your substrate (e.g., 1.5 to 3 equivalents) is also recommended.
-
-
Substrate Reactivity and Reaction Conditions:
-
Temperature: The reaction temperature is critical and depends on the reactivity of your specific imidazo[1,2-b]pyridazine derivative.[3] For less reactive substrates, you may need to increase the temperature, sometimes up to 80°C or higher.[5] It is advisable to start at a lower temperature (e.g., 0°C to room temperature) and gradually increase it while monitoring the reaction by TLC.
-
Solvent: DMF often serves as both a reagent and a solvent. In some cases, using an inert co-solvent like a halogenated hydrocarbon can be beneficial.[3]
-
Reaction Time: Vilsmeier-Haack reactions can be slow. Ensure you are allowing sufficient time for the reaction to proceed to completion, which could be several hours.
-
Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,2-b]pyridazine
| Reagent | Amount | Molar Equiv. |
| Imidazo[1,2-b]pyridazine | 1.0 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 10 mL | - |
| Phosphorus oxychloride (POCl₃) | 1.5 mL | 2.0 |
Procedure:
-
In a round-bottom flask, cool DMF to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the cold DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to pre-form the Vilsmeier reagent.
-
Add the Imidazo[1,2-b]pyridazine substrate to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1 hour, then heat to 60-80°C for 4-8 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).
-
The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low conversion rates.
Concluding Remarks
Achieving high conversion rates in the synthesis of this compound is a matter of careful control over reaction parameters and a solid understanding of the underlying chemical principles. By systematically addressing potential issues in both the core synthesis and the subsequent formylation, you can significantly improve your yields. Should you continue to experience difficulties, consider advanced analytical techniques to identify byproducts, which can provide further clues to optimize your synthetic strategy.
References
-
Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. [Link]
-
El-Sayed, M. A. A., et al. (2021). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. ResearchGate. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Li, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 201–205. [Link]
-
Kumar, A., & Singh, P. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(43), 10154–10180. [Link]
-
Wang, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112108. [Link]
-
Bollacke, A., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Various Authors. (n.d.). Some synthetic routes to imidazo[1,2-b]pyridazines. ResearchGate. [Link]
-
Patel, R., et al. (2019). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]
-
Various Authors. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
Various Authors. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Reddit User Discussion. (2022). Vilsmeier Haack Reaction. Reddit. [Link]
-
Various Authors. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]
-
Various Authors. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. ResearchGate. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [Link]
-
Various Authors. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Publications. [Link]
Sources
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazine-6-carbaldehyde
Welcome to the technical support center for the synthesis of Imidazo[1,2-b]pyridazine-6-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions & Common Issues
This section addresses the most common issues observed during the synthesis and initial analysis of this compound.
Q1: My reaction to form the imidazo[1,2-b]pyridazine core is low-yielding. What are the common pitfalls?
A1: Low yields in the formation of the imidazo[1,2-b]pyridazine ring, typically formed via a condensation reaction between a 3-amino-6-substituted-pyridazine and an α-halocarbonyl compound (like chloroacetaldehyde or bromoacetaldehyde), often stem from a few key issues[1][2].
-
Nucleophilicity of the Pyridazine Ring: The key to a successful cyclization is the preferential attack of the exocyclic amino group onto the α-halocarbonyl, followed by intramolecular cyclization involving the ring nitrogen. However, the endocyclic nitrogen (N1) of the pyridazine ring is also nucleophilic. Alkylation at this site leads to a dead-end byproduct and consumes starting material[1]. Using a 3-amino-6-halopyridazine can electronically disfavor this side reaction, improving the yield of the desired bicyclic product[1].
-
Reaction Conditions: The reaction is sensitive to pH and temperature. A mild base, such as sodium bicarbonate, is often sufficient to neutralize the HBr or HCl generated during the reaction without promoting side reactions[1]. Excessive heat can lead to polymerization or decomposition of the aldehyde reagent.
-
Purity of Starting Materials: Impurities in the 3-aminopyridazine starting material or the α-halocarbonyl reagent can significantly impact the reaction. Ensure all starting materials are pure and the α-halocarbonyl has not degraded.
Q2: I've successfully synthesized the imidazo[1,2-b]pyridazine core, but the subsequent formylation step to add the aldehyde is problematic. What should I look out for?
A2: The formylation of the imidazo[1,2-b]pyridazine core, most commonly achieved via a Vilsmeier-Haack reaction (using DMF and POCl₃), is a powerful but sometimes tricky electrophilic aromatic substitution[3][4].
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best on electron-rich aromatic systems[4][5]. If your imidazo[1,2-b]pyridazine core has electron-withdrawing groups, the reaction may be sluggish or require harsher conditions, which in turn can lead to byproducts.
-
Control of Stoichiometry and Temperature: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is highly reactive. It's crucial to control the stoichiometry carefully to avoid di-formylation or other side reactions[6]. The initial formation of the reagent is exothermic and requires cooling (0-5 °C). However, the subsequent reaction with the heterocyclic substrate may require gentle heating (e.g., 60-70 °C) to proceed to completion[6].
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. A prompt and efficient aqueous work-up, often with a mild base like sodium acetate, is critical to quench the reaction and hydrolyze the intermediate[5]. Incomplete hydrolysis can lead to isolation of the iminium salt or other intermediates.
Q3: My crude product shows multiple spots on TLC and extra peaks in the HPLC. What are the most likely byproducts?
A3: Besides unreacted starting materials, several byproducts can form. The identity of these byproducts depends on the specific reaction step (ring formation or formylation).
-
Isomeric Byproducts: As mentioned in A1, alkylation on the N1 ring nitrogen instead of the desired pathway can lead to a non-cyclized isomer.
-
Chlorinated Byproducts: During a Vilsmeier-Haack reaction, the reagent can sometimes act as a chlorinating agent, especially at higher temperatures, leading to the formation of chlorinated imidazopyridazines[6].
-
Dimerization/Polymerization: Under harsh basic or thermal conditions, starting materials or the product can undergo self-condensation or polymerization, leading to complex mixtures.
-
Hydrolysis of Aldehyde: If the aldehyde product is not handled carefully, it can be oxidized to the corresponding carboxylic acid, especially if exposed to air and light over time.
Part 2: Deep Dive Troubleshooting & Byproduct Analysis
This section provides a structured approach to identifying and mitigating specific byproducts.
Workflow for Byproduct Identification
The following diagram outlines a logical workflow for identifying unknown impurities in your reaction mixture.
Caption: A logical workflow for the identification of unknown byproducts.
Common Byproduct Profiles & Solutions
| Observed Issue | Potential Byproduct | Plausible Cause | Proposed Solution |
| Peak at M+35/37 in MS | Chlorinated Imidazo[1,2-b]pyridazine | Excess Vilsmeier reagent or high reaction temperature during formylation.[6] | Maintain the lowest effective reaction temperature. Use a controlled stoichiometry of the Vilsmeier reagent (1.1-1.5 equivalents). Ensure a prompt aqueous work-up. |
| TLC shows a highly polar spot that remains at the baseline | Iminium salt intermediate | Incomplete hydrolysis during the Vilsmeier-Haack work-up. | Extend the stirring time during the aqueous work-up. Consider using a buffered solution (e.g., sodium acetate) to facilitate hydrolysis. |
| Crude NMR shows broad signals or a complex aromatic region inconsistent with the product | Polymeric material or regioisomers | Harsh reaction conditions (high temperature or strong base). Incorrect site of initial alkylation on the pyridazine ring.[1] | For ring formation, use mild basic conditions (e.g., NaHCO₃). For formylation, ensure strict temperature control. Use a 6-halo-3-aminopyridazine to direct cyclization correctly.[1] |
| Product slowly degrades upon storage | Imidazo[1,2-b]pyridazine-6-carboxylic acid | Air oxidation of the aldehyde functional group. | Store the final product under an inert atmosphere (N₂ or Ar), protected from light, and at a low temperature. |
Part 3: Key Experimental Protocols
Here are standardized, step-by-step protocols for the analysis and purification of your target compound and its byproducts. These protocols are starting points and may require optimization.
Protocol 1: HPLC-UV Purity Analysis
This method is suitable for the quantitative analysis of non-volatile impurities.[7]
-
Instrumentation: Standard HPLC system with a UV detector, column oven, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade) with 0.1% Formic Acid.
-
Solvent B: Acetonitrile (HPLC grade) with 0.1% Formic Acid.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the λmax of your compound).
-
Sample Preparation: Prepare a ~0.1 mg/mL solution of the crude material in acetonitrile or another suitable solvent. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is estimated by the area percentage method, where the area of the main peak is divided by the total area of all observed peaks.[7]
Protocol 2: GC-MS Analysis for Volatile Impurities
This method is ideal for identifying volatile or semi-volatile byproducts.[7]
-
Instrumentation: Standard GC-MS system.
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line: 280 °C.
-
Mass Range: m/z 40–500.
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra against a library (e.g., NIST).
References
- BenchChem. (n.d.). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
-
Zheng, M. Q., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]
-
Gudipati, R., et al. (2016). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. Available at: [Link]
-
ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Sources
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of Imidazo[1,2-b]pyridazine-6-carbaldehyde
Welcome to the technical support guide for the synthesis of Imidazo[1,2-b]pyridazine-6-carbaldehyde. This document is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot-scale production. We will address common challenges, provide in-depth explanations for experimental choices, and offer practical, field-tested solutions in a direct question-and-answer format.
The primary route to introduce a formyl group onto the electron-rich Imidazo[1,2-b]pyridazine core is the Vilsmeier-Haack reaction.[1][2] This reaction involves an electrophilic substitution using a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] While effective at a small scale, this reaction presents significant challenges related to thermodynamics, reagent handling, and product isolation upon scale-up. This guide is structured to navigate these complexities.
Scale-Up Workflow: From Reagents to Final Product
Before diving into troubleshooting, it's crucial to visualize the entire scale-up workflow. The following diagram outlines the critical stages of the process.
Caption: Key stages in the scale-up synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and scale-up process.
Section 1: Reaction Initiation and Control
Question 1: My reaction is sluggish, showing low conversion even after extended heating. What are the likely causes?
Answer: This is a common issue often traced back to the Vilsmeier reagent itself.
-
Cause 1: Reagent Quality. Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture, forming phosphoric acid and HCl, which are inactive in the reaction. Always use a fresh, unopened bottle or a properly stored, recently opened bottle of POCl₃. Similarly, DMF should be anhydrous.
-
Cause 2: Improper Reagent Formation. The Vilsmeier reagent, a chloroiminium salt, must be pre-formed before adding the substrate.[2][3] This is achieved by slowly adding POCl₃ to chilled DMF (0-5 °C). Adding the substrate too early or adding the reagents in the wrong order will prevent the formation of the active electrophile. The formation is exothermic; poor temperature control can degrade the reagent.
-
Cause 3: Insufficient Activation of Substrate. The Imidazo[1,2-b]pyridazine ring is electron-rich and generally reactive. However, if it has strongly electron-withdrawing substituents, its nucleophilicity can be significantly reduced, slowing down the electrophilic substitution. In this case, more forcing conditions (higher temperature, longer reaction time, or a larger excess of the Vilsmeier reagent) may be required.
Question 2: I'm observing the formation of a dark, tar-like substance, especially during scale-up. How can I prevent this?
Answer: Tar formation is almost always a result of poor temperature control, leading to uncontrolled side reactions.
-
Causality: The Vilsmeier-Haack reaction is exothermic, particularly during the initial formation of the reagent and the subsequent electrophilic substitution. On a small scale, a simple ice bath can dissipate this heat. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.
-
Solution (Scale-Up):
-
Controlled Addition: Use a syringe pump or an addition funnel to add the POCl₃ to the DMF, and later the substrate solution, at a controlled rate. This allows the cooling system of the reactor to keep pace with the heat being generated.
-
Efficient Agitation: Ensure the reactor is equipped with an appropriate overhead stirrer and baffles to ensure homogenous mixing and prevent localized "hot spots" where decomposition can initiate.
-
Monitor Internal Temperature: Do not rely on the temperature of the cooling bath. Use a thermocouple to monitor the internal temperature of the reaction mixture and adjust the addition rate accordingly.
-
Section 2: Work-up and Isolation Challenges
Question 3: The reaction quench is violently exothermic and difficult to control. What is a safer procedure for large-scale work?
Answer: The quench step involves hydrolyzing the reactive iminium salt intermediate to the final aldehyde and neutralizing excess POCl₃.[2] This is highly exothermic and generates HCl gas.
-
Standard Procedure (Bench): Pouring the reaction mixture onto crushed ice. This is not feasible or safe for multi-liter scales.
-
Scale-Up Procedure:
-
Reverse Quench: Prepare a separate, chilled reactor containing a stirred solution of aqueous sodium bicarbonate or sodium acetate. Slowly transfer the reaction mixture into this basic solution via a transfer line. This method, known as a "reverse quench," ensures that the reactive species is always in the presence of excess base, controlling the exotherm and neutralizing acid as it's generated.
-
Temperature Control: The quench vessel must be jacketed and cooled to maintain a low internal temperature (e.g., below 20 °C) throughout the addition.
-
Adequate Ventilation: Ensure the reactor is in a well-ventilated area or connected to a scrubber system to handle any off-gassing.
-
Question 4: After extraction, I have difficulty removing residual DMF, which complicates purification. What are the best practices for its removal?
Answer: DMF has a high boiling point (153 °C) and is miscible with both water and many organic solvents, making it notoriously difficult to remove.
-
Method 1: Aqueous Washes. After the initial extraction, wash the combined organic layers multiple times with a brine solution (saturated aq. NaCl). This helps partition the highly polar DMF into the aqueous phase. Washing with plain water can sometimes lead to emulsions.
-
Method 2: Azeotropic Removal. If your product is stable, you can perform a solvent swap. After the initial extraction, concentrate the organic layer, add a lower-boiling solvent like toluene or heptane, and re-concentrate on a rotary evaporator. The lower-boiling solvent will form an azeotrope with the residual DMF, facilitating its removal at a lower temperature. This may need to be repeated 2-3 times.
-
Method 3: Precipitation/Crystallization. The most effective method on a large scale is to identify a solvent system where your product is soluble when hot but sparingly soluble when cold, while DMF remains in the mother liquor. After the aqueous work-up, concentrate the crude product and perform a crystallization. This is often the most efficient way to achieve high purity and remove DMF simultaneously.
Section 3: Product Purity and Yield
Question 5: My final product yield is inconsistent when scaling up. Where should I focus my optimization efforts?
Answer: Yield inconsistency in scale-up often points to a combination of mass transfer, heat transfer, and work-up inefficiencies.
-
Detailed Parameter Analysis: The key to consistent yield is rigorous process control. The table below outlines the critical parameters and their impact.
| Parameter | Lab Scale (e.g., 1g) | Scale-Up (e.g., 100g) Consideration | Impact on Yield/Purity |
| Vilsmeier Reagent Stoichiometry | 1.5 - 3.0 eq. | Use the lower end of the effective range (e.g., 1.5-2.0 eq.) to minimize side products and quench severity. | Higher excess can increase conversion but may lead to more byproducts and a more difficult quench. |
| Reaction Temperature | 60-80 °C (Oil Bath) | 60-80 °C (Jacketed Reactor) | Crucial for reaction rate. Too low leads to poor conversion; too high can cause decomposition and lower yield. |
| Addition Rate | Added over 5-10 min | Added over 1-2 hours via pump | Critical for safety and purity. A slow, controlled rate prevents exotherm spikes that lead to tar formation and reduced yield. |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Inefficient mixing at scale leads to poor heat/mass transfer, resulting in localized overheating and lower yields. |
| Quench Protocol | Pour onto ice | Slow reverse quench into aq. base | A controlled quench prevents product degradation from localized high temperatures and acid concentration. |
| Purification Method | Flash Chromatography | Crystallization | Chromatography is not ideal for large quantities. Developing a robust crystallization protocol is key for high-throughput purity and yield. |
Baseline Experimental Protocol (Lab Scale)
This protocol serves as a reference point. All scale-up modifications should be made with careful consideration of the principles discussed above.
Step 1: Formation of the Vilsmeier Reagent
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 1.8 g, 12 mmol) dropwise via the dropping funnel over 10 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting colorless to pale yellow solution at 0 °C for an additional 30 minutes.
Step 2: Formylation Reaction
-
Dissolve Imidazo[1,2-b]pyridazine (0.48 g, 4 mmol) in a suitable anhydrous solvent like 1,2-dichloroethane (10 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice (50 g) and a saturated aqueous solution of sodium bicarbonate (50 mL). Stir until all gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or crystallization to afford this compound.
References
-
Li, G., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). Some synthetic routes to imidazo[1,2-b]pyridazines. Available at: [Link]
-
Babu, B. F., et al. (2018). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. Available at: [Link]
-
Patel, R. P. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Chauhan, J. S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
Sources
Validation & Comparative
The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide to its Diverse Biological Activities
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of imidazo[1,2-b]pyridazine-6-carbaldehyde derivatives and their analogues, offering insights into their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and comparative efficacy supported by experimental data, providing a valuable resource for researchers engaged in the discovery of novel therapeutics.
A Privileged Scaffold in Drug Discovery
The imidazo[1,2-b]pyridazine nucleus, a fused bicyclic system, serves as a rigid and planar core that can be readily functionalized at various positions to modulate its physicochemical properties and biological targets.[4][5] Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly kinases, which are pivotal in cellular signaling pathways.[4] The successful development of Ponatinib (Iclusig®), a multi-kinase inhibitor bearing the imidazo[1,2-b]pyridazine core for the treatment of chronic myeloid leukemia, has spurred further exploration of this scaffold.[3][6]
Comparative Analysis of Biological Activities
Anticancer Activity: Targeting Key Kinases
Imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of various kinases implicated in cancer progression. A comparative look at their inhibitory activities against different kinase targets reveals the scaffold's tunability.
Monopolar Spindle 1 (Mps1) Kinase Inhibition:
Mps1 is a crucial regulator of the spindle assembly checkpoint and a promising target in oncology.[7] Optimization of an initial imidazo[1,2-a]pyrazine hit led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors with significantly improved cellular and antiproliferative activities.[7]
| Compound | Mps1 IC50 (nM) | A549 Cell IC50 (nM) | Reference |
| 27f | 0.70 | 6.0 | [7] |
| 10a (imidazo[1,2-a]pyrazine) | - | Moderate | [7] |
| 21b | - | Improved | [7] |
Haspin Kinase Inhibition:
Haspin kinase plays a vital role in mitosis, making it an attractive target for anticancer drug development. A series of disubstituted imidazo[1,2-b]pyridazine derivatives have been designed and evaluated as selective Haspin inhibitors.[8]
| Compound | Haspin IC50 (nM) | Selectivity vs. Aurora B | Reference |
| CHR-6494 | 55 | - | [8] |
| 21 | 6 | High | [8] |
| 22 | 12 | High | [8] |
| 12 | - | 24.2 | [8] |
| 14 | - | 23.6 | [8] |
Bruton's Tyrosine Kinase (BTK) Inhibition:
BTK is a key component of the B-cell receptor signaling pathway and a validated target for B-cell malignancies.[9][10] A novel series of imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible BTK inhibitors.
| Compound | BTK IC50 (nM) | Selectivity (vs. 310 kinases) | In Vivo Efficacy (Xenograft Model) | Reference |
| Compound 22 (TM471-1) | 1.3 | Excellent | Complete tumor regression in 7/10 mice at 15 mg/kg | [9][10] |
Anaplastic Lymphoma Kinase (ALK) Inhibition:
ALK rearrangements are drivers in certain non-small cell lung cancers. Macrocyclic imidazo[1,2-b]pyridazine derivatives have been developed to overcome resistance to existing ALK inhibitors.[11]
| Compound | ALK WT IC50 (nM) | ALK G1202R IC50 (nM) | ALK L1196M/G1202R IC50 (nM) | Reference |
| O-10 | 2.6 | 6.4 | 23 | [11] |
| Repotrectinib (Reference) | - | - | - | [11] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
The imidazo[1,2-b]pyridazine scaffold has also demonstrated significant potential in the development of anti-inflammatory agents.
Tyrosine Kinase 2 (Tyk2) JH2 Domain Inhibition:
Tyk2, a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways that drive autoimmune and inflammatory diseases.[12] Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.
| Compound | Tyk2 JH2 Ki (nM) | IFNα hWB IC50 (nM) | Rat Adjuvant Arthritis Model | Reference |
| 6 | 0.015 - 0.035 | 63 - 136 | Fully efficacious | [12] |
| 6q-t | 0.015 - 0.035 | 63 - 136 | - | [12] |
Inhibition of Pro-inflammatory Enzymes:
Certain substituted imidazo[1,2-b]pyridazine compounds have been shown to inhibit the expression of pro-inflammatory enzymes like COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated microglial cells.[13]
Antimicrobial and Antifungal Activity
The therapeutic reach of imidazo[1,2-b]pyridazine derivatives extends to infectious diseases.
Antitubercular Activity:
A series of benzohydrazide incorporated imidazo[1,2-b]pyridazines have been synthesized and evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv.[14] Several compounds exhibited potent antitubercular activity with a minimal inhibition concentration (MIC) as low as 1.6 µg/mL.[14]
Antifungal Activity:
Disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated broad-spectrum antifungal activities against various phytopathogenic fungi.[15][16] Structure-activity relationship studies revealed that substituents on both the benzene and pyridazine rings significantly influence the antifungal potency.[16]
Experimental Protocols
General Synthesis of Imidazo[1,2-b]pyridazine Derivatives
A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-amino-6-halopyridazine with an α-bromoketone.[17]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the 3-amino-6-halopyridazine and the appropriate α-bromoketone in a suitable solvent (e.g., ethanol).
-
Condensation: Add a mild base, such as sodium bicarbonate, to the mixture.
-
Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 5 hours at 90°C).[14]
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired imidazo[1,2-b]pyridazine derivative.
Workflow for Synthesis of Imidazo[1,2-b]pyridazine Derivatives
Caption: General synthetic workflow for imidazo[1,2-b]pyridazine derivatives.
In Vitro Kinase Inhibition Assay
Protocol for Mps1 Kinase Inhibition Assay:
-
Reagent Preparation: Prepare assay buffer, Mps1 enzyme, fluorescently labeled peptide substrate, and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO.
-
Assay Reaction: In a 384-well plate, add the Mps1 enzyme, test compound, and substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Signaling Pathways
Mps1 Kinase Signaling in Mitosis
Mps1 kinase is a key regulator of the Spindle Assembly Checkpoint (SAC), a critical cellular mechanism that ensures accurate chromosome segregation during mitosis. Inhibition of Mps1 by imidazo[1,2-b]pyridazine derivatives disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Mps1 Signaling Pathway
Caption: Simplified Mps1 signaling pathway in mitosis.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The ability to readily modify its structure allows for the fine-tuning of its biological activity against a wide array of targets, including kinases, inflammatory mediators, and microbial pathogens. The comparative data presented in this guide highlights the potential of imidazo[1,2-b]pyridazine derivatives in oncology, immunology, and infectious diseases. Further exploration of this privileged scaffold, guided by structure-based drug design and a deeper understanding of its mechanism of action, will undoubtedly lead to the discovery of new and effective medicines.
References
- Decristoforo, M., Sessler, D. I., & Kurz, A. (2006). Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines. PubMed.
- Ishida, T., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
- Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH.
- Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory...
- Hu, Y., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
- Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- Exploring the untapped pharmacological potential of imidazopyridazines - PMC - NIH.
- Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review | Request PDF - ResearchG
- Li, J. J., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC - PubMed Central.
- The pharmacologically active imidazo[1,2‐b]pyridazine derivatives.
- New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis - ResearchG
- Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi | Request PDF - ResearchG
- Owa, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors.
- Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals.
- Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytop
- Yang, Y., et al. (2023). Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants. PubMed.
- Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed.
- Exploring the untapped pharmacological potential of imidazopyridazines - RSC Publishing.
- Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - NIH.
- On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds - DergiPark.
- (PDF)
- Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchG
- On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds - ResearchG
- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Public
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
In vitro and in vivo studies of compounds synthesized from Imidazo[1,2-B]pyridazine-6-carbaldehyde
An In-Depth Comparative Guide to Compounds Synthesized from Imidazo[1,2-b]pyridazine-6-carbaldehyde for Oncological Research
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
The Imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[1][2] Its structural resemblance to purines allows it to interact with a wide range of biological targets, particularly the ATP-binding sites of protein kinases.[1] These enzymes are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[3][4] The versatility of the imidazo[1,2-b]pyridazine framework allows for synthetic modification at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][5][6]
This guide focuses specifically on derivatives synthesized from This compound . The aldehyde group at the 6-position serves as a versatile chemical handle for introducing diverse functionalities. This strategic placement allows for the exploration of the solvent-exposed region of many kinase active sites, often leading to significant improvements in cellular activity and oral bioavailability.[7] We will objectively compare the performance of several key derivatives targeting critical oncogenic kinases, supported by comprehensive in vitro and in vivo experimental data, and provide detailed protocols to empower researchers in the field of drug development.
Core Synthetic Strategy: From Aldehyde to Potent Inhibitor
The foundational step in developing the diverse compounds discussed herein is the chemical modification of the aldehyde group on the this compound core. A common and highly effective strategy is reductive amination, which forms a stable carbon-nitrogen bond, linking the core scaffold to various amine-containing side chains. This approach is fundamental to building molecules that can effectively target the desired kinase.
The rationale behind this synthetic choice is its high efficiency and the vast commercial availability of diverse amines, allowing for the creation of large libraries of compounds for screening. The resulting secondary or tertiary amine linkage provides a flexible yet stable connection, crucial for optimal orientation of the side chain within the kinase binding pocket.
Caption: General workflow for Reductive Amination.
Comparative Analysis of Kinase Inhibitor Performance
Derivatives of the Imidazo[1,2-b]pyridazine scaffold have demonstrated remarkable potency and selectivity against several high-value oncology targets. Below, we compare the performance of leading compounds against Bruton's Tyrosine Kinase (BTK) and Monopolar Spindle 1 (Mps1) kinase.
Bruton's Tyrosine Kinase (BTK) Inhibitors for B-Cell Malignancies
BTK is a crucial enzyme in the B-cell receptor signaling pathway, essential for the survival and proliferation of malignant B-cells.[8][9] Its inhibition is a clinically validated strategy for treating B-cell cancers.
A leading example is Compound 22 (TM471-1) , an irreversible BTK inhibitor derived from the imidazo[1,2-b]pyridazine scaffold.[8] It forms a covalent bond with a cysteine residue in the BTK active site, leading to potent and sustained inhibition.
Caption: Simplified BTK signaling pathway and inhibition.
In Vitro Performance Data
The decision to advance a compound is based on its potency in both biochemical (enzyme) and cellular assays. High potency in an enzyme assay demonstrates target engagement, while efficacy in a cell-based assay confirms the compound can penetrate the cell membrane and inhibit the target in a physiological context.
| Compound | Target | Biochemical Assay IC₅₀ | Cellular Assay | Cell Line | Cellular Assay IC₅₀ | Reference |
| Compound 22 | BTK | 1.3 nM (HTRF Assay) | BTK Autophosphorylation | Ramos | 4.6 nM | [8][9] |
| Ibrutinib | BTK | 0.5 nM | BTK Autophosphorylation | Ramos | 11 nM | [9] |
In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation comes from in vivo studies. A xenograft model, where human cancer cells are implanted in immunocompromised mice, provides a robust system to evaluate a compound's ability to inhibit tumor growth in a living organism.
| Compound | Dose | Animal Model | Tumor Type | Outcome | Reference |
| Compound 22 | 15 mg/kg | Xenograft (mice) | B-cell malignancy | Complete tumor regression in 7/10 mice | [8] |
The remarkable in vivo performance of Compound 22, achieving complete tumor regression, underscores the potential of this scaffold.[8] This success led to its advancement into Phase I clinical trials, highlighting the translational promise of these derivatives.[8][9]
Mps1 Kinase Inhibitors for Solid Tumors
Monopolar spindle 1 (Mps1) is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[7] Cancer cells often exhibit high levels of Mps1, making it an attractive target for inducing mitotic catastrophe and cell death.[1][7]
Structure-guided optimization of an initial hit led to the discovery of Compound 27f , a potent and orally available Mps1 inhibitor based on the imidazo[1,2-b]pyridazine scaffold.[7]
In Vitro Performance Data
Selectivity is a critical parameter. Compound 27f was profiled against a panel of 192 kinases and showed high selectivity for Mps1, which is crucial for minimizing off-target effects and potential toxicity.
| Compound | Target | Cellular Mps1 IC₅₀ | Antiproliferative IC₅₀ | Cell Line | Reference |
| Compound 27f | Mps1 | 0.70 nM | 6.0 nM | A549 (Lung Carcinoma) | [7] |
The sub-nanomolar cellular potency of Compound 27f is exceptional, demonstrating efficient cell penetration and target engagement.[7] This potency translated into remarkable antiproliferative activity across a wide range of cancer cell lines.[1][7]
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following protocols provide detailed, step-by-step methodologies for key experiments.
Protocol 1: Synthesis of a 6-Substituted Imidazo[1,2-b]pyridazine Derivative
This protocol describes a general procedure for the synthesis of a 6-aminomethyl derivative via reductive amination, a key step in creating compounds like those discussed.
Materials:
-
This compound
-
Amine of interest (e.g., piperazine derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic Acid (optional, as catalyst)
-
Standard glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in dichloroethane (DCE) in a round-bottom flask.
-
Add the amine of interest (1.1 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine to liberate the free base.
-
Causality Check: The initial step is the formation of an iminium ion intermediate. This reaction can be slow; allowing the mixture to stir for 30-60 minutes at room temperature before adding the reducing agent ensures sufficient formation of this intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions. NaBH(OAc)₃ is chosen as the reducing agent because it is mild and selective for imines over aldehydes, minimizing side reactions.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 6-aminomethyl derivative.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Caption: Workflow for a standard MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a blank (medium only). Incubate for 24 hours at 37°C and 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.[11]
-
Incubation: Incubate the plate for 72 hours. This duration is chosen to allow for multiple cell doubling times, providing a robust window to observe antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Self-Validation: Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.
Protocol 3: In Vivo Subcutaneous Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice, a standard for evaluating in vivo efficacy.[12][13]
Materials:
-
Human cancer cell line (e.g., A549)
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Sterile PBS and/or Matrigel®
-
Syringes (1 mL) and needles (27-gauge)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture cells until they reach 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and count them. Cell viability should be >95%.[13][14]
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture with Matrigel® to improve tumor take-rate) to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[13]
-
Implantation: Anesthetize a mouse. Disinfect the injection site on the flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).[12][13]
-
Tumor Growth Monitoring: Monitor the health of the animals daily. Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor size 2-3 times per week with digital calipers.[13]
-
Data Collection: Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .[12]
-
Treatment Initiation: Once tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups and begin dosing with the test compound. This ensures that treatment starts on established tumors, which is more clinically relevant than starting immediately after implantation.
Conclusion and Future Directions
The Imidazo[1,2-b]pyridazine scaffold, particularly when functionalized at the 6-position via the carbaldehyde intermediate, represents a highly fruitful platform for the development of potent and selective kinase inhibitors. The compounds highlighted in this guide, such as the BTK inhibitor TM471-1 and the Mps1 inhibitor 27f, demonstrate best-in-class potential with strong in vitro profiles that translate to significant in vivo efficacy.[7][8] The provided protocols offer a validated framework for researchers to synthesize and evaluate new derivatives. Future work should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-like characteristics and on exploring their potential against a wider range of kinase-driven cancers and other diseases.[3][15]
References
- Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. ORCA.
- PubMed. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
- NIH National Center for Biotechnology Information. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
- ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- NIH National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- ResearchGate. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- PubMed. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK)
- NIH National Center for Biotechnology Information. (2024). Exploring the untapped pharmacological potential of imidazopyridazines.
- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
- ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
- BCM. (n.d.).
- Open Access Journals. (n.d.). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development.
- PubMed. (2023).
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Protocol Online. (2005). Xenograft Tumor Model Protocol.
- Systematic Review Pharmacy. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
- PubMed. (2014).
- MDPI. (n.d.). Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
- ResearchGate. (2025).
- RSC Publishing. (n.d.).
- NIH National Center for Biotechnology Information. (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
- NIH. (2017).
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
- Yeasen. (2025). Subcutaneous Tumor Xenograft Models in Immunodeficient Mice.
- MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery.
- SpringerLink. (2013). HETEROCYCLES IN DRUGS AND DRUG DISCOVERY.
- ResearchGate. (n.d.).
- RJSOCMED. (2024).
- TSI Journals. (n.d.). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity.
- ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity.
- PubMed. (2020).
- PubMed. (2025).
- PubMed. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo.
- Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
Sources
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. HETEROCYCLES IN DRUGS AND DRUG DISCOVERY | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Molecules | Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions [mdpi.com]
A Comparative Analysis of Synthetic Routes to Imidazo[1,2-b]pyridazine-6-carbaldehyde: A Guide for Researchers
Introduction: The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral and anti-inflammatory agents.[1] Imidazo[1,2-b]pyridazine-6-carbaldehyde, in particular, serves as a crucial intermediate for the synthesis of a diverse array of derivatives, enabling further functionalization and the exploration of structure-activity relationships (SAR). This guide provides a comprehensive comparative analysis of different synthetic routes to this key building block, offering field-proven insights and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
This analysis will delve into three primary synthetic strategies:
-
Direct Formylation via the Vilsmeier-Haack Reaction: A classic approach for introducing a formyl group onto electron-rich heterocyclic systems.
-
Oxidation of a Precursor 6-Methyl Group: A two-step route involving the synthesis of a methyl-substituted precursor followed by its oxidation.
-
Functional Group Interconversion from a 6-Cyano Precursor: A pathway that leverages the reduction of a nitrile to the desired aldehyde.
Each route will be evaluated based on its efficiency, substrate scope, scalability, and practical considerations, supported by experimental data and mechanistic insights.
Route 1: Vilsmeier-Haack Formylation of the Imidazo[1,2-b]pyridazine Core
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Mechanistic Considerations and Regioselectivity
The Vilsmeier reagent, a chloroiminium ion, is a relatively mild electrophile, and its reaction with the imidazo[1,2-b]pyridazine ring system is expected to be directed by the electronic properties of the bicyclic core. The imidazole ring is generally more electron-rich than the pyridazine ring, suggesting that electrophilic substitution might preferentially occur at the C3 position. However, the pyridazine ring's electron density can be influenced by substituents at other positions. For the synthesis of the 6-carbaldehyde, the formylation must occur regioselectively at the C6 position of the pyridazine ring.
dot graph "Vilsmeier-Haack Reaction Mechanism" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} "Vilsmeier-Haack formylation pathway."
Experimental Protocol: Vilsmeier-Haack Formylation
While a specific procedure for the formylation of the parent imidazo[1,2-b]pyridazine at the 6-position is not extensively documented, a general protocol for Vilsmeier-Haack reactions on electron-rich heterocycles can be adapted. The success of this route is highly dependent on the substrate's reactivity and the precise reaction conditions.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (1.2 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (1.5 equivalents) dropwise to the cooled POCl₃ solution while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting 2-aryl-imidazo[1,2-b]pyridazine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound.
Performance and Limitations
| Parameter | Performance |
| Yield | Potentially moderate to good, but highly substrate-dependent. |
| Purity | Generally requires chromatographic purification. |
| Scalability | Readily scalable, but requires careful temperature control. |
| Advantages | Direct one-step formylation. |
| Disadvantages | Regioselectivity can be a major issue, with potential for formylation at the C3 position of the imidazole ring. The pyridazine ring is generally electron-deficient, which may hinder the reaction. |
Route 2: Oxidation of a 6-Methyl-Imidazo[1,2-b]pyridazine Precursor
This two-step approach involves the initial synthesis of a 6-methyl-substituted imidazo[1,2-b]pyridazine, followed by its selective oxidation to the corresponding aldehyde. This strategy offers better control over the position of the formyl group.
Synthesis of the 6-Methyl Precursor
The synthesis of 2-aryl-6-methyl-imidazo[1,2-b]pyridazines is typically achieved through the condensation of 3-amino-6-methylpyridazine with a suitable α-bromoketone.
dot graph "Synthesis of 6-Methyl Precursor" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} "Synthesis of the 6-methyl precursor."
Oxidation of the 6-Methyl Group
The selective oxidation of a methyl group on a heterocyclic ring to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a classic reagent for this transformation, often referred to as the Riley oxidation.[5]
Experimental Protocol: Oxidation with Selenium Dioxide
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aryl-6-methyl-imidazo[1,2-b]pyridazine (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
Extraction: Dilute the filtrate with water and extract with a suitable organic solvent like ethyl acetate or chloroform.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the this compound.
Performance and Limitations
| Parameter | Performance |
| Yield | Moderate to good yields are often reported for similar oxidations. |
| Purity | Requires careful purification to remove selenium byproducts. |
| Scalability | Scalable, but the toxicity of selenium compounds requires appropriate safety precautions. |
| Advantages | Good regioselectivity, as the position of the aldehyde is predetermined by the methyl group. |
| Disadvantages | Two-step process. The use of stoichiometric amounts of toxic selenium dioxide is a significant drawback. Over-oxidation to the carboxylic acid can be a side reaction. |
Route 3: Functional Group Interconversion from a 6-Cyano-Imidazo[1,2-b]pyridazine
This route involves the synthesis of a 6-cyano-substituted imidazo[1,2-b]pyridazine followed by its reduction to the aldehyde. This method also offers excellent control over the regiochemistry.
Synthesis of the 6-Cyano Precursor
The 6-cyano precursor can be synthesized from a 6-halo-imidazo[1,2-b]pyridazine via a nucleophilic aromatic substitution reaction with a cyanide source, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction.
Reduction of the 6-Cyano Group
The reduction of a nitrile to an aldehyde can be effectively achieved using diisobutylaluminium hydride (DIBAL-H) at low temperatures.[6][7][8][9] The bulky nature of the DIBAL-H reagent prevents over-reduction to the primary amine.
dot graph "Functional Group Interconversion" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} "Synthesis via functional group interconversion."
Experimental Protocol: Reduction with DIBAL-H
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the Imidazo[1,2-b]pyridazine-6-carbonitrile (1 equivalent) in an anhydrous solvent such as toluene or dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of DIBAL-H (1.1 to 1.5 equivalents) in an appropriate solvent (e.g., hexanes or toluene) dropwise to the cooled solution, maintaining the temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up: Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Performance and Limitations
| Parameter | Performance |
| Yield | Generally good to excellent yields for the reduction step. |
| Purity | Typically requires chromatographic purification. |
| Scalability | Scalable, but requires careful handling of pyrophoric DIBAL-H and cryogenic temperatures. |
| Advantages | High regioselectivity. The reduction is often clean with minimal side products. |
| Disadvantages | Multi-step synthesis of the cyano precursor is required. The use of DIBAL-H requires specialized handling techniques. |
Comparative Summary and Conclusion
| Synthetic Route | Key Features | Advantages | Disadvantages | Overall Recommendation |
| 1. Vilsmeier-Haack Formylation | Direct electrophilic formylation. | Potentially the most direct route. | Poor and unpredictable regioselectivity. May not be suitable for electron-deficient pyridazine rings. | Recommended only if the substrate is known to be highly activated at the C6 position or if a mixture of isomers is acceptable. |
| 2. Oxidation of 6-Methyl Group | Two-step sequence: synthesis of methyl precursor followed by oxidation. | Good regioselectivity. | Two-step process. Use of toxic selenium dioxide. Potential for over-oxidation. | A viable option if the 6-methyl precursor is readily available and safety measures for handling selenium compounds are in place. |
| 3. Interconversion from 6-Cyano Group | Multi-step route involving cyanation and subsequent reduction. | Excellent regioselectivity and generally high-yielding reduction. | Multi-step synthesis. Requires handling of toxic cyanides and pyrophoric DIBAL-H at low temperatures. | The most reliable and often highest-yielding route for accessing the target compound with high purity, despite the additional steps and handling requirements. |
References
[10] Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (URL: [Link]) [11] The pharmacologically active imidazo[1,2-b]pyridazine derivatives. - ResearchGate. (URL: [Link]) [12] Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC. (URL: not available) [13] Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (URL: [Link]) [14] An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (URL: [Link]) [2] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link]) [3] REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: not available) [15] Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives. (URL: [Link]) [4] Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link]) [6] Nitrile to Aldehyde - Common Conditions. (URL: [Link]) [16] Synthesis of pyridazine derivatives—XV: Some electrophilic substitutions on imidazo[1,2-b]. (URL: [Link]) [17] Synthesis of Some New Imidazo[1,2-b] Pyridazines. (URL: [Link]) Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. (URL: [Link]) [18] (PDF) Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity - ResearchGate. (URL: [Link]) [19] Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (URL: [Link]) [20] DIBAL Reducing Agent - Chemistry Steps. (URL: [Link]) [21] Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide - Beilstein Journals. (URL: [Link]) [22] Vilsmeier (‐Haack) reaction - ResearchGate. (URL: [Link]) [1] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (URL: [Link]) [23] (PDF) Vilsmeier-Haack reaction- A Non-classical Approach - ResearchGate. (URL: [Link]) [5] Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - NIH. (URL: [Link]) [7] Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (URL: [Link]) [8] Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (URL: [Link]) [24] Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC - NIH. (URL: [Link]) [25] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (URL: not available) [9] DiBAl-H Reduction Reaction of Ester or Nitrile to Aldehyde - YouTube. (URL: [Link]) [26] β-Elemene derivatives produced from SeO2 - mediated oxidation reaction - Semantic Scholar. (URL: [Link]) [27] 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline - MDPI. (URL: [Link]) [28] Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed. (URL: [Link]) [29] Imidazo[1,2-b]Pyridazines. XXI. Syntheses of Some 3-Acylaminomethyl-6-(chloro, fluoro, methoxy, methylthio, phenoxy and phenylthio) - ResearchGate. (URL: [Link])
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. echemi.com [echemi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of pyridazine derivatives—XV: Some electrophilic substitutions on imidazo[1,2-b]-pyridazines | Semantic Scholar [semanticscholar.org]
- 17. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 21. beilstein-journals.org [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline | MDPI [mdpi.com]
- 28. Discovery of 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690), a First-in-Class Autotaxin Inhibitor Undergoing Clinical Evaluation for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Imidazo[1,2-b]pyridazine-6-carbaldehyde: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and agents targeting neurodegenerative diseases.[1] The precise substitution pattern on this heterocyclic system dictates its biological activity, making unambiguous structural validation paramount in the drug discovery process.[2][3] Imidazo[1,2-b]pyridazine-6-carbaldehyde represents a key intermediate, where the aldehyde group offers a versatile handle for further synthetic modifications. However, its conclusive structural determination relies on a synergistic application of modern analytical techniques, with single-crystal X-ray crystallography standing as the ultimate arbiter of molecular architecture.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural elucidation of small organic molecules, using a representative imidazo[1,2-b]pyridazine derivative as a case study. We will explore the causality behind experimental choices and demonstrate why, despite the power of spectroscopic methods, X-ray crystallography provides an unparalleled level of structural detail.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides a precise three-dimensional model of a molecule's electron density, from which atomic positions, bond lengths, and bond angles can be determined with exceptional accuracy.[4][5] This method is considered the "gold standard" for structural determination because it provides direct, unambiguous evidence of the molecule's complete connectivity and stereochemistry.[6]
Case Study: Structural Elucidation of a Representative Imidazo[1,2-b]pyridazine Derivative
Due to the absence of a publicly available crystal structure for this compound, we will use the closely related and structurally characterized 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine as a representative example to illustrate the X-ray crystallography workflow and data interpretation. The core heterocyclic system shares significant structural similarities, making this a relevant case study.
Experimental Protocol for Single-Crystal X-ray Diffraction
The successful determination of a crystal structure is contingent upon obtaining a high-quality, single crystal. The following protocol outlines the typical steps involved:
-
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method for growing single crystals of small organic molecules.
-
The choice of solvent is critical and often determined empirically. The goal is to find a solvent in which the compound has moderate solubility, allowing for slow, ordered crystal formation.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[7]
-
The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[4][8]
-
-
Data Processing and Structure Solution:
-
The collected diffraction data (a series of images with diffraction spots) are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
The "phase problem" is solved using direct methods or other computational techniques to generate an initial electron density map.[7]
-
An initial molecular model is built into the electron density map, and the structure is refined by least-squares methods to improve the agreement between the observed and calculated diffraction data.[4]
-
Interpreting the Crystallographic Data
The final output of a successful X-ray diffraction experiment is a set of crystallographic data that provides a wealth of structural information.
Table 1: Representative Crystallographic Data for 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine
| Parameter | Value | Significance |
| Chemical Formula | C₁₄H₁₁ClN₂ | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 242.71 | Consistent with the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Provides information about the symmetry elements present in the crystal lattice. |
| a (Å) | 3.8568(1) | Unit cell dimensions. |
| b (Å) | 11.0690(3) | |
| c (Å) | 26.4243(7) | |
| β (°) | 92.777(1) | |
| V (ų) | 1128.52(5) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| R-factor | ~0.04-0.06 (typical for good quality small molecule structures) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.[9] |
Note: The data in this table are based on a representative structure and are for illustrative purposes.
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Structure Determination.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, it is often used in conjunction with other analytical techniques. Each method provides a piece of the structural puzzle, and their combined application leads to a comprehensive and self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[10] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
Strengths:
-
Provides detailed information about the carbon-hydrogen framework.
-
2D NMR techniques (COSY, HSQC, HMBC) can establish through-bond connectivity, helping to piece the molecular structure together.
-
Provides information about the molecule's structure in solution, which can be more biologically relevant than the solid state.[11]
-
It is a non-destructive technique.[12]
-
-
Limitations:
-
Does not provide direct information on bond lengths and angles.
-
Interpretation can be complex for molecules with many overlapping signals.[12]
-
Cannot definitively determine the absolute stereochemistry without chiral auxiliaries or advanced techniques.
-
Ambiguities in assigning isomeric structures can remain.
-
For this compound, ¹H NMR would show characteristic signals for the protons on the bicyclic ring system and the aldehyde proton. ¹³C NMR would confirm the number of unique carbon atoms and the presence of the carbonyl carbon of the aldehyde. 2D NMR experiments would be crucial to assign these signals and confirm the connectivity. However, without X-ray data, subtle isomerism could be difficult to rule out.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[13][14]
-
Strengths:
-
Limitations:
In the case of this compound, IR spectroscopy would clearly show a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group (typically around 1700 cm⁻¹), confirming its presence. It would also show C-H stretching frequencies for the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[17]
-
Strengths:
-
Provides a highly accurate molecular weight, which can be used to determine the molecular formula (with high-resolution MS).
-
Fragmentation patterns can provide clues about the structure of the molecule.
-
Extremely sensitive, requiring very small amounts of sample.[18]
-
-
Limitations:
-
Provides limited information about the connectivity of atoms and no information about stereochemistry.
-
Isomers often have identical molecular weights and can sometimes have similar fragmentation patterns, making them difficult to distinguish.
-
For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₈H₅N₃O. The fragmentation pattern might show the loss of the CHO group, further supporting the proposed structure.
Synergistic Approach to Structural Validation
The limitations of each spectroscopic technique highlight the indispensable role of X-ray crystallography. While NMR, IR, and MS can collectively suggest a probable structure, only X-ray crystallography can provide the definitive, three-dimensional arrangement of atoms in the solid state.
Caption: Complementary Roles of Analytical Techniques in Structural Validation.
Conclusion
The structural validation of novel compounds like this compound is a critical step in the drug discovery pipeline. While spectroscopic techniques such as NMR, IR, and Mass Spectrometry are essential for initial characterization and proposing a structure, they each have inherent limitations. NMR provides excellent connectivity information in solution, IR confirms functional groups, and MS determines the molecular formula. However, for an unambiguous and definitive determination of the three-dimensional molecular architecture, including precise bond lengths, bond angles, and stereochemistry, single-crystal X-ray crystallography is the unequivocal gold standard. It provides the ultimate proof of structure, ensuring the integrity of the chemical matter being advanced in research and development.
References
-
Wikipedia. X-ray crystallography. [Link]
-
Creative BioMart. X-ray Crystallography. [Link]
-
Chemistry LibreTexts. 7.3: X-ray Crystallography. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
-
International Journal of Scientific Research & Technology. The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]
-
Ahsan, M. J., & Jadav, S. S. (2017). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie (International ed. in English), 56(42), 12896–12900. [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy. [Link]
-
Emwas, A.-H., Roy, R., McKay, R. T., & Wishart, D. S. (2016). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics (pp. 161-193). [Link]
-
Chemistry LibreTexts. X-ray Crystallography. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., Tenori, L., Saccenti, E., Gowda, G. A. N., Raftery, D., & Wishart, D. S. (2019). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 1890, 161–193. [Link]
-
ResearchGate. Heterocycles in drug discovery: Properties and preparation. [Link]
-
ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
SlideShare. Mass Spectrometry analysis of Small molecules. [Link]
-
Current Biology. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1–21. [Link]
-
Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]
-
Research and Reviews. Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]
-
AZoOptics. Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]
-
RCSB PDB. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]
-
ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
Pibiri, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Pharmaceuticals, 17(9), 1146. [Link]
-
Nature Communications. Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. [Link]
-
BioChem Tuition. Structure determination by Infrared Spectroscopy. [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
-
Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]
-
Chemical Reviews. Introduction: Mass Spectrometry Applications in Structural Biology. [Link]
-
Silva Elipe, M. V. (2003). Advantages and disadvantages of nuclear magnetic resonance spectroscopy as a hyphenated technique. Analytica chimica acta, 497(1-2), 1–25. [Link]
-
ResearchGate. Role of Heterocycles in Drug Discovery: An Overview. [Link]
-
Microbioz India. The Role of IR Spectroscopy in Analyzing Chemical Structures. [Link]
-
Carugo, O., & Argos, P. (1997). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Protein engineering, 10(7), 777–787. [Link]
-
Al-Dhubiab, B. E. (2016). Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review. Journal of medical signals and sensors, 6(3), 158–174. [Link]
Sources
- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. rroij.com [rroij.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 10. Nuclear Magnetic Resonance Spectroscopy for Medical and Dental Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. azooptics.com [azooptics.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. biochemtuition.com [biochemtuition.com]
- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zefsci.com [zefsci.com]
A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Imidazo[1,2-B]pyridazine-6-carbaldehyde Derivatives
<
Introduction: The Therapeutic Potential and Cytotoxic Evaluation of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Notably, the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, features this heterocyclic system, underscoring its therapeutic relevance in oncology.[1][2] The exploration of novel derivatives, such as those with a 6-carbaldehyde substitution, is a promising avenue for the discovery of new therapeutic agents.[3][4]
A critical initial step in the preclinical development of these novel compounds is the thorough evaluation of their cytotoxic potential.[5][6] Cytotoxicity assays are indispensable tools for determining a compound's intrinsic ability to induce cell death, providing essential data for dose-response analysis and mechanistic investigations.[7][8][9] This guide, written from the perspective of a seasoned application scientist, provides a comparative overview of key cytotoxicity assays, detailed experimental protocols, and insights into data interpretation to empower researchers in their evaluation of Imidazo[1,2-B]pyridazine-6-carbaldehyde derivatives.
Choosing the Right Tool: A Comparative Overview of Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is paramount for generating reliable and meaningful data.[10] The choice depends on several factors, including the suspected mechanism of action of the compound, the desired endpoint, and practical considerations such as throughput and cost.[11] Here, we compare three widely used assays, each interrogating a different aspect of cellular health.
1. Metabolic Assays (MTT and alamarBlue®): Gauging Cellular Viability through Redox Potential
-
Principle: These colorimetric or fluorometric assays measure the metabolic activity of viable cells. In the MTT assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] Similarly, the alamarBlue® assay utilizes the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by cellular reductases.[14][15][16] The intensity of the color or fluorescence is directly proportional to the number of viable, metabolically active cells.[15]
-
Advantages:
-
Causality Behind Experimental Choices: These assays are excellent initial screens to determine the concentration range at which a compound affects cell viability. They provide a broad picture of cellular health by assessing mitochondrial function, a central hub of cellular metabolism.
2. Membrane Integrity Assays (Lactate Dehydrogenase - LDH): Detecting Cell Lysis
-
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[18][19] Released LDH catalyzes the conversion of lactate to pyruvate, which then drives a coupled enzymatic reaction resulting in the formation of a colored formazan product or a luminescent signal.[18] The amount of LDH released is directly proportional to the number of lysed cells.[20][21]
-
Advantages:
-
Directly measures cytotoxicity (cell death) rather than indirectly inferring it from metabolic activity.
-
The assay is performed on the cell culture supernatant, leaving the cells available for other downstream applications.
-
-
Causality Behind Experimental Choices: If an Imidazo[1,2-B]pyridazine derivative is suspected of inducing necrosis or late-stage apoptosis, which both lead to membrane rupture, the LDH assay is a more direct and appropriate measure of cytotoxicity than metabolic assays.
3. Apoptosis Assays (Caspase-3/7 Activity): Unveiling Programmed Cell Death
-
Principle: This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[22][23] The assay utilizes a substrate, typically the peptide sequence DEVD, linked to a reporter molecule (e.g., a fluorophore or a luciferase).[24][25][26] In apoptotic cells, activated caspase-3/7 cleaves the DEVD sequence, releasing the reporter and generating a detectable signal that is proportional to the level of apoptosis.[24][25]
-
Advantages:
-
Causality Behind Experimental Choices: Many anticancer agents, including some imidazopyridine derivatives, are known to induce apoptosis.[7][27] Therefore, a caspase-3/7 assay is crucial for elucidating whether the observed cytotoxicity of a novel this compound derivative is mediated by programmed cell death.
Data Presentation: A Comparative Look at Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter derived from dose-response curves, representing the concentration of a compound required to inhibit a biological process by 50%. The following table presents hypothetical IC50 values for three this compound derivatives (IPD-1, IPD-2, and IPD-3) against a human cancer cell line, as determined by the three discussed assay types.
| Derivative | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | Caspase-3/7 Assay EC50 (µM) |
| IPD-1 | 15.2 | > 100 | 12.8 |
| IPD-2 | 8.5 | 9.1 | 7.9 |
| IPD-3 | 25.6 | 28.3 | > 100 |
Interpretation:
-
IPD-1: Shows a significant decrease in metabolic activity (MTT) and a corresponding increase in apoptosis (Caspase-3/7) at similar concentrations. The lack of LDH release suggests that the primary mode of cell death is apoptosis, without significant membrane disruption at the tested concentrations.
-
IPD-2: Demonstrates potent cytotoxicity across all three assays, with comparable IC50 values. This suggests a rapid and potent cytotoxic effect that likely involves both apoptosis and subsequent membrane lysis (necrosis).
-
IPD-3: Reduces metabolic activity and induces membrane damage at similar concentrations, but does not significantly activate caspases 3 and 7. This profile suggests a necrotic or other non-apoptotic cell death mechanism.
Experimental Protocols: A Step-by-Step Guide
To ensure the generation of high-quality, reproducible data, it is imperative to follow standardized and validated protocols.
General Cell Culture and Compound Treatment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).[5]
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.[9]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
MTT Assay Protocol[5][13]
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
LDH Cytotoxicity Assay Protocol[23][24]
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[21]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[20]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[21]
-
Incubate the plate for 20-30 minutes at room temperature, protected from light.[21]
-
Add 50 µL of a stop solution to each well to terminate the reaction.[21]
-
Measure the absorbance at 490 nm using a microplate reader.[21]
Caspase-Glo® 3/7 Assay Protocol[27]
-
After the treatment period, equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the cells and culture medium.
-
Gently mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
Mandatory Visualizations: Workflows and Decision Making
General Cytotoxicity Screening Workflow
Caption: A two-phase workflow for assessing the cytotoxicity of novel compounds.
Decision Tree for Assay Selection
Caption: A decision-making guide for selecting the most appropriate cytotoxicity assay.
Conclusion: Towards a Comprehensive Understanding of Cytotoxicity
The robust evaluation of cytotoxicity is a non-negotiable cornerstone in the early-stage development of novel therapeutic agents like this compound derivatives. As demonstrated, a single assay provides only a snapshot of a compound's effect on a cell. By employing a multi-parametric approach that combines assays interrogating different cellular processes—metabolic activity, membrane integrity, and apoptosis—researchers can build a more complete and nuanced understanding of a compound's cytotoxic profile. This comprehensive data is essential for making informed decisions about which lead compounds to advance in the drug discovery pipeline. The protocols and comparative insights provided in this guide are intended to equip researchers with the necessary tools and knowledge to conduct these critical studies with scientific rigor and confidence.
References
-
AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Allevi bioprinters. [Link]
-
AlamarBlue Cell Viability Assay Reagent. G-Biosciences. [Link]
-
What is alamarBlue?. Bio-Rad Antibodies. [Link]
-
Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. PubMed Central. [Link]
-
Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE. [Link]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [Link]
-
Alamar Blue assay optimization to minimize drug interference and inter-assay viability. NIH. [Link]
-
Cell Viability Assays. NCBI Bookshelf - NIH. [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. PMC - NIH. [Link]
-
LDH cytotoxicity assay. Protocols.io. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]
-
Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values. J-STAGE. [Link]
-
Validation Study of In Vitro Cytotoxicity Test Methods. National Toxicology Program - NIH. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances (RSC Publishing). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. [Link]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]
-
Pyridazine Derivatives I Showed Potent Anticancer Activity and... ResearchGate. [Link]
-
Update on in vitro cytotoxicity assays for drug development. ResearchGate. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Asian Journal of Chemistry. [Link]
-
(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC - NIH. [Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. allevi3d.com [allevi3d.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. What is the principle of alamar Blue assay? | AAT Bioquest [aatbio.com]
- 17. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
- 22. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 23. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 24. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Amides and Imines
For Researchers, Scientists, and Drug Development Professionals
The Imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of two key chemical functionalities appended to this scaffold: amides and imines. By examining the available experimental data, we aim to elucidate the impact of these groups on kinase inhibitory activity, offering insights to guide future drug discovery efforts.
The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Platform for Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] The Imidazo[1,2-b]pyridazine core has proven to be a highly effective template for the design of ATP-competitive kinase inhibitors.[2] Its bicyclic, nitrogen-rich structure allows for strategic modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Notably, the FDA-approved multi-kinase inhibitor Ponatinib, used for chronic myeloid leukemia, features this core structure, underscoring its clinical significance.[1]
This guide will focus on the comparative analysis of amide and imine derivatives of the Imidazo[1,2-b]pyridazine scaffold, with a particular emphasis on substitutions at the C3 position, a common site for introducing diversity and modulating biological activity.
Imidazo[1,2-b]pyridazine Amides: A Well-Established Class of Potent Kinase Inhibitors
A substantial body of research highlights the effectiveness of incorporating an amide or a related moiety (such as urea) at various positions of the Imidazo[1,2-b]pyridazine scaffold to achieve potent kinase inhibition. These derivatives have demonstrated activity against a wide range of kinases, including Tyk2, BCR-ABL, and mTOR.
Structural Basis for Activity
The amide group, with its hydrogen bond donor and acceptor capabilities, can form crucial interactions within the ATP-binding pocket of kinases. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, mimicking the interactions of the adenine portion of ATP. Furthermore, the substituents on the amide nitrogen can be varied to explore different regions of the kinase active site, thereby enhancing potency and selectivity.
The following diagram illustrates the general structure of C3-substituted Imidazo[1,2-b]pyridazine amides and their potential interactions within a kinase active site.
Caption: General binding mode of Imidazo[1,2-b]pyridazine amides.
Case Studies: Potent Kinase Inhibition by Amide Derivatives
Several studies have demonstrated the remarkable potency of Imidazo[1,2-b]pyridazine amides against various kinase targets.
-
Tyk2 JH2 Inhibitors: A series of 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs with a C3-amide side chain were identified as highly potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[4] Further structure-activity relationship (SAR) studies on the amide substituent led to the discovery of compounds with picomolar binding affinities.[4]
-
BCR-ABL Inhibitors: Researchers have designed and synthesized 4-((imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-)phenyl-3-benzamide derivatives as new BCR-ABL tyrosine kinase inhibitors.[5] One of the most potent compounds in this series exhibited an IC50 value of 8.5 nM against the BCR-ABL1 kinase.[5]
-
mTOR Inhibitors: Imidazo[1,2-b]pyridazine diaryl urea derivatives, which contain an amide-like functional group, have shown significant anti-proliferative activity.[6] Compounds from this series displayed potent mTOR inhibitory activity with IC50 values in the nanomolar range.[6]
The following table summarizes the kinase inhibitory activities of representative Imidazo[1,2-b]pyridazine amide derivatives from the literature.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| C3-Amide Derivatives | Tyk2 JH2 | 0.015 - 0.035 (Ki) | [4] |
| Phenylbenzamide Derivatives | BCR-ABL1 | 8.5 | [5] |
| Diaryl Urea Derivatives | mTOR | 62 - 67 | [6] |
Imidazo[1,2-b]pyridazine Imines: An Area for Future Exploration
In contrast to the extensive research on amide derivatives, the exploration of Imidazo[1,2-b]pyridazine imines as kinase inhibitors appears to be a less traversed area in the published scientific literature. An imine, or Schiff base, is characterized by a carbon-nitrogen double bond. While isosteric to the amide bond in some respects, the electronic and conformational properties of imines are distinct.
Potential for Kinase Inhibition
The nitrogen atom of the imine bond could potentially act as a hydrogen bond acceptor, similar to the carbonyl oxygen of an amide. The geometry of the C=N double bond could also influence the orientation of substituents, potentially leading to novel interactions within the kinase active site.
The following diagram illustrates the general structure of a hypothetical C3-substituted Imidazo[1,2-b]pyridazine imine.
Caption: Hypothetical binding mode of Imidazo[1,2-b]pyridazine imines.
Current State of Research
A comprehensive search of the scientific literature did not yield specific studies detailing the synthesis and evaluation of Imidazo[1,2-b]pyridazine imines as potent, selective kinase inhibitors with corresponding IC50 values. While some studies have explored imine derivatives of other heterocyclic scaffolds for their biological activities, including anticancer effects, a direct comparison with the well-established amide derivatives of the Imidazo[1,2-b]pyridazine core is not currently possible based on available data. For instance, a study on imine-bearing imidazo[1,2-a]pyrimidine derivatives reported their cytotoxic activity against breast cancer cell lines, but their specific kinase inhibitory activity was not detailed.[7]
Comparative Analysis and Future Perspectives
Opportunity: The relative lack of exploration into Imidazo[1,2-b]pyridazine imines as kinase inhibitors represents a significant gap in the field and, therefore, a promising area for future investigation. The synthesis of a focused library of imine derivatives and their systematic evaluation against a panel of kinases could reveal novel structure-activity relationships and potentially lead to the discovery of new inhibitor chemotypes with unique selectivity profiles. The concept of bioisosteric replacement, where one functional group is replaced by another with similar steric and electronic properties, suggests that imines could serve as viable alternatives to amides.
Experimental Protocols
For researchers interested in exploring the kinase inhibitory activity of novel Imidazo[1,2-b]pyridazine derivatives, the following are generalized protocols for in vitro kinase assays and cell-based assays.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.
Workflow:
Caption: Workflow for a luminescent in vitro kinase assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a concentration gradient.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Kinase Reaction:
-
Add the kinase and substrate in an appropriate kinase buffer to the wells containing the compound.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of remaining ATP by adding a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce a luminescent signal proportional to the ATP concentration.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay (Western Blotting)
This assay determines the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Workflow:
Caption: Workflow for a cell-based kinase inhibition assay using Western blotting.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to have an active kinase of interest.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band. Compare the levels of the phosphorylated substrate in compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
References
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]
-
Moslin, R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 594-600. [Link]
-
Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
-
Bendjeddou, M., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 127, 101-111. [Link]
-
Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. [Link]
-
Shimizu, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models. Bioorganic & Medicinal Chemistry Letters, 21(15), 4576-4580. [Link]
-
Hu, L., et al. (2016). Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5941-5945. [Link]
-
Zheng, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112092. [Link]
-
S., S. (2024). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. SciSpace. [Link]
-
Zhang, T., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry, 163, 108737. [Link]
-
Wang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 130, 224-236. [Link]
-
Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]
-
Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]
-
Wang, Z., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598. [Link]
-
Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Lo Monte, F., et al. (2017). Imidazopyridine-based inhibitors of glycogen synthase kinase 3: synthesis and evaluation of amide isostere replacements of the carboxamide scaffold. Future Medicinal Chemistry, 9(13), 1509-1522. [Link]
-
Yilmaz, I., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry, 46(4), 1184-1201. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine-6-carbaldehyde with Other Privileged Scaffolds in Modern Drug Design
Abstract
The quest for novel therapeutic agents is intrinsically linked to the exploration and optimization of heterocyclic scaffolds. Among these, the Imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold" due to its versatile biological activities and synthetic tractability.[1][2][3] This guide provides a comprehensive, head-to-head comparison of the Imidazo[1,2-b]pyridazine framework, particularly derivatives accessible from the versatile Imidazo[1,2-b]pyridazine-6-carbaldehyde intermediate, against other prominent scaffolds in medicinal chemistry: the bioisosteric Imidazo[1,2-a]pyrazine, the archetypal Purine, and the widely-used Indole. We will dissect their performance based on synthetic accessibility, physicochemical properties, target promiscuity, and structure-activity relationship (SAR) landscapes, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Rise of Imidazo[1,2-b]pyridazine
Nitrogen-containing heterocycles are the cornerstone of medicinal chemistry, with approximately 60-75% of unique small-molecule drugs featuring such a core structure.[4][5][6] Their prevalence is due to their ability to form crucial hydrogen bonds with biological targets, their metabolic stability, and their capacity to present substituents in defined three-dimensional space.[5][7]
The Imidazo[1,2-b]pyridazine scaffold, a fused bicyclic system, has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][3][8][9] Its privileged status was cemented by the success of the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®) , which validated the scaffold's clinical relevance in oncology.[1][2][3]
The -6-carbaldehyde functional group on this scaffold is a particularly valuable synthetic handle. It serves as a versatile precursor for a wide array of derivatives through reactions like reductive amination, Wittig reactions, and condensations, allowing for rapid library synthesis and exploration of the chemical space around the core. This guide will evaluate the strategic advantages of this scaffold in comparison to other established players in the field.
Comparative Analysis of Privileged Scaffolds
The selection of a core scaffold is a critical decision in drug design, influencing everything from synthetic feasibility to the final pharmacokinetic profile. Here, we compare Imidazo[1,2-b]pyridazine against three other key scaffolds.
| Feature | Imidazo[1,2-b]pyridazine | Imidazo[1,2-a]pyrazine | Purine | Indole |
| Structure | Fused imidazole and pyridazine rings | Fused imidazole and pyrazine rings | Fused imidazole and pyrimidine rings | Fused pyrrole and benzene rings |
| Key Therapeutic Areas | Oncology (Kinase Inhibitors), Neurology (GSK-3β), Anti-infective.[1][3][10] | Oncology (Aurora Kinase Inhibitors).[1][11] | Oncology, Antiviral, CNS Disorders.[2] | Oncology, Anti-inflammatory, CNS Disorders.[12] |
| Notable Drugs | Ponatinib, Risdiplam.[2] | Entospletinib.[1] | Acyclovir, Caffeine, Theophylline. | Sumatriptan, Indomethacin. |
| Synthetic Accessibility | Generally straightforward condensation reactions.[13] | Similar to Imidazo[1,2-b]pyridazine. | More complex, but many precursors are available. | Highly accessible via numerous named reactions. |
| Physicochemical Nature | Aromatic, multiple H-bond acceptors. The pyridazine nitrogens influence solubility and metabolism. | Aromatic, multiple H-bond acceptors. | Amphiprotic, capable of H-bond donation and acceptance. | Aromatic, H-bond donor (NH group). |
Synthetic Accessibility and Derivatization Potential
The efficiency of a drug discovery program often hinges on the ease of synthesis and derivatization of the core scaffold.
-
Imidazo[1,2-b]pyridazine: The synthesis is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild conditions.[13] The presence of a halogen on the pyridazine ring is crucial for directing the cyclization effectively.[13] The 6-carbaldehyde moiety provides a reactive site for extensive functionalization, enabling fine-tuning of properties.
-
Imidazo[1,2-a]pyrazine: As a close bioisostere, its synthesis follows a similar logic, making it a readily accessible alternative for scaffold-hopping strategies.[11]
-
Purine: While a cornerstone of biology, de novo purine synthesis can be complex. However, its ubiquity means a vast array of functionalized precursors are commercially available.
-
Indole: The indole scaffold benefits from a rich history in organic chemistry, with numerous robust and high-yielding synthetic methods (e.g., Fischer, Bischler, Reissert), making it one of the most accessible scaffolds.
Target Space and Biological Performance
The true measure of a scaffold lies in its ability to effectively modulate biological targets. The Imidazo[1,2-b]pyridazine core has proven to be an exceptional kinase inhibitor scaffold.
-
Kinase Inhibition: This scaffold has produced potent inhibitors against a wide range of kinases, including Mps1, GSK-3β, BTK, and IKKβ.[10][14][15][16] Its geometry appears well-suited to fit into the ATP-binding pocket of many kinases, with strategic substitutions allowing for high potency and selectivity. For instance, an Imidazo[1,2-b]pyridazine derivative (27f) was identified as an extremely potent and selective Mps1 inhibitor with a cellular IC50 of 0.70 nM.[14] Another derivative (compound 22) showed potent BTK inhibition (IC50 of 1.3 nM) with excellent selectivity across 310 kinases and has advanced into Phase I clinical trials.[15][17]
-
CNS Activity: A significant challenge in developing drugs for neurological disorders is achieving brain penetration. Imidazo[1,2-b]pyridazine-based GSK-3β inhibitors have been developed that are not only potent but also orally bioavailable and brain-penetrant, successfully lowering phosphorylated tau levels in animal models of Alzheimer's disease.[10][18] This demonstrates the scaffold's favorable ADME properties for CNS targets.
-
Other Applications: The scaffold's utility extends beyond kinases, with derivatives showing promise as ligands for β-amyloid plaques, antitubercular agents, and antiviral compounds.[13][19][20]
Comparative Potency of Kinase Inhibitors Based on Different Scaffolds
| Target Kinase | Scaffold | Representative Compound | Potency (IC₅₀) | Reference |
| Mps1 | Imidazo[1,2-b]pyridazine | Compound 27f | 0.70 nM (cellular) | [14] |
| BTK | Imidazo[1,2-b]pyridazine | Compound 22 (TM471-1) | 1.3 nM (biochemical) | [15][17] |
| GSK-3β | Imidazo[1,2-b]pyridazine | Compound 47 | 1 nM (biochemical) | [10][18] |
| Aurora A/B | Imidazo[1,2-a]pyrazine | Compound 25l | 1 nM / 3 nM | [11] |
| IKKβ | Imidazo[1,2-b]pyridazine | Optimized Compound | <100 nM (biochemical) | [16] |
This data highlights the exceptional, often single-digit nanomolar, potency that can be achieved with the Imidazo[1,2-b]pyridazine scaffold, positioning it as a premier choice for kinase-targeted drug discovery.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following validated protocols are provided for the synthesis and evaluation of Imidazo[1,2-b]pyridazine derivatives.
Protocol 1: General Synthesis of 6-Chloro-Imidazo[1,2-b]pyridazine
Causality: This two-step procedure is a foundational method. The first step creates the aminopyridazine building block. The second step, a classic Hantzsch-type condensation, leverages the higher nucleophilicity of the pyridazine ring nitrogen to form the fused bicyclic system.
-
Preparation of 6-chloropyridazin-3-amine:
-
To 3,6-dichloropyridazine (1.0 eq), add concentrated aqueous ammonium hydroxide (10 volumes).
-
Heat the mixture in a sealed pressure vessel at 110-120°C for 12 hours.
-
Monitor reaction completion by TLC.
-
Cool the reaction mixture to 0°C. Filter the resulting precipitate and wash with cold water to yield the product.[20]
-
-
Condensation and Cyclization:
-
Dissolve 6-chloropyridazin-3-amine (1.0 eq) and an appropriate α-bromoketone (e.g., 2-bromo-1-phenylethanone) (1.1 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction and pour it into ice water.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure 6-chloro-imidazo[1,2-b]pyridazine derivative.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This biochemical assay directly measures the compound's ability to inhibit the enzymatic activity of a purified kinase. The amount of ATP remaining after the kinase reaction is inversely proportional to kinase activity. This is a primary screen to determine potency (IC₅₀).[21]
-
Preparation:
-
Prepare a serial dilution of the test compound (e.g., Imidazo[1,2-b]pyridazine derivative) in DMSO. A typical starting concentration is 10 mM.
-
Prepare the kinase reaction buffer containing purified recombinant kinase, the specific peptide substrate, and MgCl₂.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations. Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.[22]
-
Add the kinase/substrate mixture to each well.
-
Initiate the reaction by adding ATP (at a concentration near its Km for the kinase).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the components and contains luciferase/luciferin to generate a light signal from the remaining ATP.
-
Incubate for 10 minutes to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[21]
-
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
Causality: A significant challenge is that high potency in a biochemical assay doesn't always translate to cellular activity.[23] This assay confirms that the compound can enter a living cell and bind to its intended target, providing a more physiologically relevant measure of engagement.[24]
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Culture the cells for 24 hours to allow for protein expression.
-
-
Assay Execution:
-
Harvest and resuspend the cells in an appropriate buffer.
-
Add a cell-permeable fluorescent tracer that is known to bind the target kinase.
-
Dispense the cell/tracer suspension into a multi-well plate containing serial dilutions of the test compound.
-
Add the NanoBRET™ substrate and incubate.
-
-
Detection:
-
Measure both the donor emission (luciferase, ~460 nm) and acceptor emission (tracer, ~610 nm) simultaneously.
-
Bioluminescence Resonance Energy Transfer (BRET) occurs when the test compound does not displace the tracer. The signal decreases as the test compound displaces the tracer.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀, representing the concentration required to displace 50% of the tracer from the target protein.
-
Conclusion and Future Outlook
The Imidazo[1,2-b]pyridazine scaffold, particularly when accessed via the versatile 6-carbaldehyde intermediate, stands as a powerful and validated platform in modern drug discovery. Its synthetic accessibility, combined with its proven ability to yield highly potent and selective modulators of challenging targets like kinases, makes it a superior choice for many therapeutic programs. While scaffolds like Imidazo[1,2-a]pyrazine offer valuable bioisosteric alternatives and Indole provides unparalleled synthetic diversity, the Imidazo[1,2-b]pyridazine core has demonstrated a remarkable capacity for generating clinical candidates with excellent potency and favorable pharmacokinetic properties.[10][14][15]
Future research should continue to explore the vast chemical space around this scaffold. The development of novel C-H activation and functionalization methods will further enhance its utility.[2] By integrating robust biochemical and cellular assays early in the discovery pipeline, researchers can effectively leverage the strengths of the Imidazo[1,2-b]pyridazine scaffold to develop the next generation of targeted therapeutics.
References
-
Lin, M., & Yu, J. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]
-
Choi, H. G., et al. (2015). Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. Journal of Medicinal Chemistry. [Link]
-
Vo, D. D., et al. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Ramírez-Prada, J., et al. (2022). Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. Parasitology Research. [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. [Link]
-
ResearchGate. (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. [Link]
-
Vo, D. D., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Li, Z., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. [Link]
-
Murata, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
El-Faham, A., et al. (2025). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Toxicology Reports. [Link]
-
MDPI. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. [Link]
-
MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
Domínguez-Villa, M. D., et al. (2020). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. Molecules. [Link]
-
PubMed Central. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]
-
ResearchGate. (n.d.). Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. [Link]
-
Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. [Link]
-
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]
-
Kerru, N., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules. [Link]
-
Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
-
Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). N-Heterocycles as Privileged Scaffolds in FDA Approved Different NMEs of 2021: A Review. [Link]
-
Meng, Z., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]
-
Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Trade Science Inc. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds [dergipark.org.tr]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. tsijournals.com [tsijournals.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Imidazo[1,2-b]pyridazine-6-carbaldehyde
This document provides a detailed operational and safety guide for the proper disposal of Imidazo[1,2-b]pyridazine-6-carbaldehyde. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a safe and compliant laboratory environment.
Disclaimer: The primary source of safety and handling information for any chemical is its substance-specific Safety Data Sheet (SDS). This guide is based on the known reactivity of the aldehyde functional group and the general properties of nitrogen-containing heterocyclic compounds. Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[1][2]
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific SDS for this compound is not publicly available, we can infer its likely hazard profile from structurally similar compounds, such as Imidazo[1,2-a]pyridine-6-carbaldehyde and the parent Imidazo[1,2-b]pyridazine structure.
The molecule possesses two key features dictating its hazard profile: the aromatic heterocyclic core and the aldehyde functional group .
-
Imidazo[1,2-b]pyridazine Core: This class of compounds may cause skin, eye, and respiratory irritation.[3][4] The toxicological properties of many such novel heterocycles are not thoroughly investigated, mandating they be handled as hazardous waste.[5]
-
Aldehyde Group: Aldehydes as a class can be irritants, sensitizers, and are often reactive.[6] Improper disposal can pose health and environmental toxicity concerns.[6]
Based on the U.S. Environmental Protection Agency (EPA) guidelines, chemical waste is deemed hazardous if it exhibits specific characteristics or is explicitly listed.[7][8] Laboratory personnel should treat all novel or uncharacterized chemical waste as hazardous until proven otherwise.[9]
| Potential Hazard | Basis of Assessment (Based on Structurally Similar Compounds) | Primary Safety Concern | Recommended PPE |
| Skin Irritation/Corrosion | The Imidazo[1,2-b]pyridazine and Imidazole cores are classified as skin irritants or corrosives.[3][4][10] | Direct contact can cause irritation or chemical burns. | Nitrile gloves, Lab coat |
| Serious Eye Damage/Irritation | Classified as a serious eye irritant.[3][4] | Splashes can cause significant eye damage. | Safety glasses with side shields or goggles |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[3][5] | Inhalation of dust can irritate the respiratory tract. | Use in a chemical fume hood. |
| Unknown Chronic Toxicity | The toxicological properties have not been fully investigated.[5] | Potential for unknown long-term health effects. | Adherence to all recommended PPE and handling procedures. |
Part 2: Disposal Decision Framework
The appropriate disposal pathway for this compound depends on its form (solid vs. liquid) and concentration. This decision framework guides the user to the correct protocol.
Caption: Disposal decision workflow for this compound waste.
Part 3: Detailed Disposal Protocols
Protocol 1: On-Site Aldehyde Neutralization (For Dilute Aqueous Waste)
This procedure is designed to chemically modify the reactive aldehyde group into a non-hazardous substance, which may, upon verification and institutional approval, be suitable for drain disposal.[11] This method reduces the volume of hazardous waste generated.[11] The most common and effective method for neutralizing aldehydes in a laboratory setting is treatment with sodium bisulfite (NaHSO₃) or a related salt like sodium pyrosulfite.[12]
Causality: The bisulfite anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a stable, water-soluble, and non-hazardous bisulfite adduct, effectively neutralizing the aldehyde's reactivity.
Caption: Chemical pathway for the neutralization of an aldehyde.
Step-by-Step Methodology:
-
Preparation: Perform all steps inside a certified chemical fume hood while wearing appropriate PPE (lab coat, gloves, eye protection).
-
Quantification: For every 1 liter of dilute aldehyde waste, prepare a 10% solution of sodium bisulfite by dissolving 150g of NaHSO₃ into 1.5 L of water. A 1.5 molar excess of bisulfite to aldehyde is recommended for complete reaction.
-
Neutralization: Slowly add the sodium bisulfite solution to the aldehyde waste stream while stirring. The reaction may be slightly exothermic.
-
Reaction Time: Allow the mixture to react for a minimum of one hour to ensure complete neutralization. For more complex aldehydes, a longer reaction time (e.g., overnight) may be prudent.
-
Verification:
-
Test the treated solution with an aldehyde test strip to confirm the absence of free aldehydes. Commercially available products can detect residual levels down to <10 ppm.[6]
-
Check the pH of the solution. It should be within a neutral range (pH 5.5 - 9.0). Adjust with dilute acid or base as necessary if permitted by your institution.[7]
-
-
Final Disposal: If neutralization is successful and your local wastewater authority and institutional EHS permit it, the treated solution may be disposed of down the drain with copious amounts of water.[7][11] If not permitted, or if neutralization fails, the waste must be disposed of via Protocol 2.
Protocol 2: Standard Hazardous Waste Collection (All Forms)
This protocol is the mandatory pathway for solid waste, concentrated solutions, organic solvent mixtures containing the compound, and failed neutralization batches. It adheres to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[1][8]
Step-by-Step Methodology:
-
Container Selection:
-
Choose a container that is chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[9]
-
The container must be in good condition with a secure, leak-proof screw-on cap.[9][13]
-
Never overfill a liquid waste container; leave at least 10% headspace for expansion.[13]
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state the words "HAZARDOUS WASTE ".[8][11]
-
Identify all contents by their full chemical name and approximate percentages. For example: "this compound (~5g), Acetonitrile (95mL)". Do not use abbreviations or formulas.[7]
-
Indicate the associated hazards by checking the appropriate boxes (e.g., Toxic, Irritant).[11]
-
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the operator.[11][14]
-
Crucially, segregate incompatible wastes. Do not store this compound with strong oxidizing agents or strong bases.[3] Store acids and bases separately.[2][7]
-
Keep the waste container closed at all times except when adding waste.
-
-
Requesting Disposal:
-
Once the container is full, or if it has been in storage for up to 12 months, submit a request for collection to your institution's EHS or hazardous waste management program.[9][14]
-
Do not move hazardous waste from one SAA to another.[11] EHS professionals will transport it to a Central Accumulation Area (CAA) for final off-site disposal.
-
References
- Method of neutralizing aldehyde-containing waste waters and the like.
-
Aldex® - Aldehyde Disposal Made Easy. Arch Technochem Inc. [Link]
-
Aldex® Neutralizer FAQs. Arch Technochem Inc. [Link]
-
Hyde-Out Aldehyde Neutralizer. Cetylite. [Link]
-
Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications. National Institutes of Health (NIH). [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA). [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
MSDS of Imidazo[1,2-a]pyridine-6-carbaldehyde. Angene Chemical. [Link]
-
Imidazo(1,2-b)pyridazine. PubChem, National Institutes of Health (NIH). [Link]
-
Need to dispose chemicals. Health and Safety Executive (HSE). [Link]
Sources
- 1. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. fishersci.com [fishersci.com]
- 4. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.cn [capotchem.cn]
- 6. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. MedicalLab Management Magazine [medlabmag.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. epa.gov [epa.gov]
A Researcher's Guide to Handling Imidazo[1,2-b]pyridazine-6-carbaldehyde: A Comprehensive Safety and Operations Protocol
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. Imidazo[1,2-b]pyridazine-6-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of novel therapeutics such as kinase inhibitors.[1][2] Its aldehyde functional group and bicyclic nitrogen-containing core, however, necessitate a rigorous and informed approach to handling. This guide provides a comprehensive, step-by-step protocol for the safe handling, use, and disposal of this compound, grounded in established safety principles and practical, field-proven insights.
Foundational Safety: Hazard Assessment
Inferred Hazard Profile:
| Hazard Category | Potential Effect | Rationale & Precautionary Action |
| Skin Irritation/Sensitization | May cause skin irritation or an allergic skin reaction.[3][4][6] | The aldehyde group can be reactive with biological macromolecules. Prolonged or repeated contact should be avoided. Action: Always wear compatible chemical-resistant gloves. |
| Eye Irritation | May cause serious eye irritation.[4][6] | As a fine powder, the compound can easily become airborne and contact the eyes. Action: Wear safety glasses with side shields or chemical splash goggles at all times. |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[3][4] | Fine chemical powders pose a significant inhalation risk. Action: All handling of the solid compound must be performed in a certified chemical fume hood. |
| Combustible Dust | Fine dust dispersed in air may form an explosive mixture.[7] | This is a common hazard for many organic solids. Action: Avoid dust formation and accumulation. Use appropriate grounding for equipment where static discharge is a risk. |
The Hierarchy of Controls: Engineering, Administrative, and Personal
A robust safety plan does not begin with gloves and goggles; it begins with creating an inherently safer work environment. This is achieved through the hierarchy of controls.
Engineering Controls: Your First and Best Defense
Engineering controls are designed to remove the hazard at the source, before it can reach you.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving solid this compound or its solutions must be conducted in a properly functioning and certified chemical fume hood. This is critical to prevent inhalation of the powder and to contain any potential spills.[8][9]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment.
Administrative Controls: Modifying How You Work
These are the procedures and policies that minimize exposure.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Restricted Access: Limit access to the handling area to trained personnel only.
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential, but it is the last line of defense.[10][11] It protects you when engineering and administrative controls fail.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are a standard choice for handling many laboratory chemicals. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[3] Dispose of contaminated gloves immediately.[3]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory.
-
Footwear: Closed-toe shoes are required in all laboratory settings.[12]
-
-
Respiratory Protection:
-
When used within a certified chemical fume hood, a respirator is typically not required.
-
In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99) may be necessary.[3] All respirator use requires prior medical clearance and fit-testing under an established respiratory protection program.[12][13]
-
Step-by-Step Operational Protocol
This workflow integrates safety measures at every stage of the process, from preparation to disposal.
Caption: Workflow for handling this compound.
Spill, Decontamination, and Disposal Plans
Spill Response
-
Small Spill (in fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Gently sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination
-
All glassware and equipment should be rinsed with an appropriate solvent to remove residual compound. This rinse aid should be collected as hazardous waste.
-
Following the solvent rinse, wash equipment thoroughly with soap and water.
Waste Disposal
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.[14]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-on cap.[14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of all contents, including solvents and their approximate percentages.[14]
-
Segregation:
-
Solid Waste: Contaminated gloves, weigh paper, and absorbent materials should be collected in a designated, sealed bag or container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated liquid waste container. Do not mix incompatible waste streams.
-
-
Collection: Follow your institution's specific procedures for hazardous waste collection. Store sealed waste containers in a designated satellite accumulation area until they are collected by EHS personnel.[14]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
PPE and Safety for Chemical Handling . (2020). ACS Material. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . (2024). SAMS Solutions. [Link]
-
PPE for Chemical Handling: Simple Safety Guide for Workplaces . (2025). Safety Hub. [Link]
-
5 Types of PPE for Hazardous Chemicals . (2022). Hazmat School. [Link]
-
Personal Protective Equipment (PPE) . CHEMM. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . (2018). Journal of Visualized Experiments. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . (2018). Journal of Visualized Experiments. [Link]
-
Imidazo(1,2-b)pyridazine . PubChem, National Institutes of Health. [Link]
-
New Methods for the Preparation of Aromatic Aldehydes . (2022). ResearchGate. [Link]
-
Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity . (2012). PubMed. [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review . (2021). PubMed. [Link]
Sources
- 1. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. PPE and Safety for Chemical Handling [acsmaterial.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
